Cerivastatin

Catalog No.
S523212
CAS No.
145599-86-6
M.F
C26H34FNO5
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerivastatin

CAS Number

145599-86-6

Product Name

Cerivastatin

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxyhept-6-enoic acid

Molecular Formula

C26H34FNO5

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/b11-10+/t19-,20-/m1/s1

InChI Key

SEERZIQQUAZTOL-ANMDKAQQSA-N

SMILES

Array

solubility

Highly solubility

Synonyms

6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))-, 7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyrid-3-yl)-3,5-dihydroxy-6-heptenoate sodium salt, Bay w 6228, Baycol, cerivastatin, cerivastatin sodium, Certa, Kazak, Lipobay, rivastatin

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O

The exact mass of the compound Cerivastatin is 459.2421 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as highly solubilityin water, 2.4x10-1 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of dihydroxy monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide to Cerivastatin: Mechanism, Protocols, and Clinical Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerivastatin Pharmacology

This compound represents a significant milestone in the evolution of HMG-CoA reductase inhibitors as a fully synthetic, enantiomerically pure pyridine derivative with exceptional pharmacological potency. Developed as the sixth statin to enter the market, this compound demonstrated cholesterol-lowering efficacy at doses approximately 100-fold lower than earlier statins like lovastatin, achieving effective cholesterol synthesis inhibition at concentrations of 0.01-0.8 mg/day compared to milligram doses required for other agents in its class [1]. This exceptional potency stems from its optimized molecular structure and high affinity for the HMG-CoA reductase enzyme, combined with favorable pharmacokinetic properties including rapid absorption (peak plasma concentrations reached in 2-3 hours), nearly complete oral bioavailability (60%), and a moderate elimination half-life of 2-3 hours [2] [3].

The structural optimization of this compound as a pyridine derivative contributed to its distinctive pharmacological profile, including hepatic selectivity that targeted cholesterol synthesis specifically in hepatocytes while potentially minimizing systemic effects [1]. Unlike earlier naturally-derived statins, this compound's synthetic nature provided more consistent pharmaceutical properties and predictable metabolic pathways primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4 [2]. This unique combination of properties made this compound a valuable tool for understanding statin pharmacology despite its subsequent market withdrawal due to safety concerns when combined with specific medications [4] [3].

Table: Comparative Pharmacokinetic Properties of this compound

Parameter Value Significance
Bioavailability 60% High for a statin due to synthetic nature
Time to Peak Concentration 2-3 hours Rapid absorption
Elimination Half-life 2-3 hours Monoexponential decay
Protein Binding >99% Highly bound to plasma proteins
Volume of Distribution 0.3 L/kg Moderate tissue penetration
Primary Metabolic Pathways CYP2C8 and CYP3A4 Dual pathway reduces interaction risk
Dose Range 0.01-0.8 mg/day 100-fold lower than other statins

Mechanism of Action

Core Inhibition Mechanism

The primary mechanism of this compound centers on its competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. This compound exerts its effect by mimicking the substrate structure of HMG-CoA, binding reversibly to the active site of the enzyme with an affinity approximately 10,000 times greater than the natural substrate [5]. This potent binding induces conformational changes in the enzyme structure that effectively halt the conversion of HMG-CoA to mevalonate, the crucial committed step in cholesterol synthesis [1]. The structural specificity of this compound's pyridine derivative configuration contributes to its exceptional binding affinity, making it the most potent statin in its class at the time of development [3].

The biochemical consequences of HMG-CoA reductase inhibition involve a cascade of compensatory responses within hepatocytes. The reduction in intracellular cholesterol synthesis activates proteases that cleave membrane-bound sterol regulatory element-binding proteins (SREBPs), which subsequently migrate to the nucleus and bind to sterol response elements [5]. This binding event upregulates transcription of LDL receptor genes, resulting in increased expression of LDL receptors on hepatocyte membranes. The enhanced receptor population facilitates accelerated clearance of LDL and VLDL particles from circulation through receptor-mediated endocytosis, ultimately leading to reduced plasma concentrations of atherogenic lipoproteins [5] [1]. This dual mechanism—reducing internal cholesterol production while enhancing removal of circulating LDL—forms the cornerstone of this compound's lipid-lowering efficacy.

Pleiotropic Effects

Beyond its primary lipid-lowering activity, this compound demonstrates significant pleiotropic effects that contribute to its cardiovascular protective properties. These additional mechanisms primarily result from inhibition of isoprenoid intermediate synthesis in the cholesterol biosynthesis pathway, particularly the reduced availability of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) [5] [6]. These isoprenoids serve as essential lipid attachments for the post-translational modification of various signaling proteins, including small GTPases such as Rho, Rac, and Ras, which regulate diverse cellular processes including inflammation, proliferation, and oxidative stress [6].

Table: Quantitative Parameters of this compound's Pleiotropic Effects

Effect Experimental System Potency (IC50/Effective Concentration) Molecular Target
PAI-1 Inhibition Human endothelial cell line (EA.hy 926) 4-6 μM MAPK phosphorylation
PAI-1 Promoter Suppression Transfected EA.hy 926 cells Significant reduction at low μM range PAI-1 promoter activity
Smooth Muscle Cell Migration Inhibition In vitro models 100-150x more potent than lovastatin Unknown signaling pathways
Cholesterol Ester Accumulation Rabbit arterial tissue Marked reduction at nanomolar concentrations Arterial wall lipid deposition

Experimental Protocols

In Vitro Assessment of PAI-1 Expression
Signaling Pathway Analysis

The evaluation of this compound's effects on key signaling pathways focuses particularly on MAPK phosphorylation states, which serve as crucial signaling intermediates in inflammatory and proliferative responses. Following treatment with this compound across a dose-response range (typically 1-20 μM) for varying time points (15 minutes to 24 hours), cells are lysed using RIPA buffer containing protease and phosphatase inhibitors [6]. Protein concentrations are determined using the bicinchoninic acid (BCA) assay, with equal amounts of protein (20-40 μg) separated by SDS-polyacrylamide gel electrophoresis and transferred to nitrocellulose or PVDF membranes.

The immunoblotting procedure involves blocking membranes with 5% non-fat dry milk in Tris-buffered saline with Tween-20 (TBST), followed by incubation with primary antibodies against phosphorylated forms of MAPK family members (ERK1/2, JNK, p38) and corresponding total proteins to determine phosphorylation ratios [6]. After incubation with horseradish peroxidase-conjugated secondary antibodies, protein bands are visualized using enhanced chemiluminescence detection systems. Densitometric analysis of band intensities is performed using image analysis software, with statistical analysis of at least three independent experiments. To establish the specific role of isoprenylation pathways in observed effects, rescue experiments are conducted by coincubating this compound-treated cells with mevalonate (100-200 μM), farnesyl pyrophosphate (10 μM), or geranylgeranyl pyrophosphate (10 μM) to determine which pathway reverses the statin's effects [6].

Clinical Pharmacology and Pharmacokinetics

Pharmacokinetic Profile

This compound demonstrates favorable pharmacokinetics characterized by rapid and complete absorption from the gastrointestinal tract, with peak plasma concentrations (Cmax) achieved within 2-3 hours postadministration [2]. The linear pharmacokinetics observed across the dose range of 0.05 to 0.8 mg demonstrate proportional increases in both Cmax and area under the curve (AUC), with no accumulation observed upon repeated administration [2]. The mean absolute bioavailability of approximately 60% reflects modest first-pass metabolism, while the elimination half-life of 2-3 hours supports once-daily dosing. This compound exhibits high plasma protein binding (>99%), with a volume of distribution at steady state of approximately 0.3 L/kg, indicating moderate tissue penetration despite high hepatic targeting [2].

A distinctive feature of this compound's metabolic profile is its dual pathway of biotransformation mediated by two cytochrome P450 isoforms: CYP2C8 and CYP3A4 [2] [4]. The primary metabolic reactions involve demethylation of the benzylic methyl ether moiety (catalyzed by both CYP2C8 and CYP3A4) to form metabolite M-1, and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent (predominantly catalyzed by CYP2C8) to form metabolite M-23 [2]. Importantly, all metabolites retain pharmacological activity similar to the parent drug, contributing to the overall therapeutic effect. The excretion pattern shows approximately 70% of the administered dose eliminated as metabolites in feces, with 30% recovered in urine, and no unchanged drug detected in excreta [2].

Drug Interactions and Safety Issues

The market withdrawal of this compound in 2001 resulted from a significantly increased incidence of rhabdomyolysis, particularly when coadministered with gemfibrozil [4]. The mechanistic basis for this dangerous interaction involves complex inhibition of both metabolic and transporter pathways. Gemfibrozil, and particularly its glucuronide metabolite, act as potent inhibitors of CYP2C8-mediated metabolism while also moderately inhibiting the hepatic uptake transporter OATP1B1 [4]. This dual inhibition dramatically increases systemic exposure to this compound, with reported AUC increases of 2.5 to 5.0-fold, leading to elevated muscle concentrations and subsequent rhabdomyolysis risk [4].

Similar interaction patterns were observed with cyclosporine A, which markedly inhibits OATP1B1-mediated hepatic uptake with additional minor inhibition of CYP3A4 [4]. The clinical consequences of these interactions highlighted the importance of considering both enzyme and transporter-mediated interactions in drug therapy. Interestingly, this compound's dual metabolic pathway was initially considered advantageous for reducing interaction potential, as inhibition of one pathway could be compensated by the other [2]. However, the specific interaction with gemfibrozil involving simultaneous inhibition of both CYP2C8 and OATP1B1 proved particularly dangerous, leading to the product's withdrawal despite its otherwise favorable efficacy and safety profile [4] [3].

Pathway Visualization and Molecular Relationships

The complex relationships between this compound's molecular targets and pharmacological effects can be visualized through pathway diagrams that illustrate both the primary cholesterol synthesis inhibition and the pleiotropic effects mediated through isoprenoid pathway modulation. The following Graphviz DOT language scripts generate these visualizations to enhance understanding of the mechanistic relationships.

Cholesterol Synthesis Inhibition Pathway

CerivastatinMechanism AcetylCoA AcetylCoA HMGCoA HMGCoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR HMGCR HMGCR HMGCoA->HMGCR Cholesterol Cholesterol Mevalonate->Cholesterol SREBP SREBP Cholesterol->SREBP Decreased Level This compound This compound This compound->HMGCR Competitive Inhibition LDLReceptor LDLReceptor SREBP->LDLReceptor Activation PlasmaLDL PlasmaLDL LDLReceptor->PlasmaLDL Clearance

Cholesterol Synthesis Inhibition Pathway: This diagram illustrates this compound's competitive inhibition of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis, and subsequent upregulation of LDL receptor activity.

Pleiotropic Effects Mechanism

PleiotropicEffects This compound This compound HMGCR HMGCR This compound->HMGCR PAI1 PAI-1 Expression This compound->PAI1 Direct Effect MAPK MAPK Phosphorylation This compound->MAPK Inhibition IC50 = 4-6 μM MevalonatePathway Mevalonate Pathway HMGCR->MevalonatePathway Inhibition FPP_GGPP FPP/GGPP Synthesis MevalonatePathway->FPP_GGPP GTPases Small GTPases (Rho, Rac, Ras) FPP_GGPP->GTPases Decreased Prenylation CellularProcesses Cellular Processes (Proliferation, Inflammation, Oxidative Stress) GTPases->CellularProcesses GTPases->PAI1 GTPases->MAPK

Conclusion

References

Comprehensive Pharmacokinetic Profile of Cerivastatin: Absorption, Metabolism, and Excretion

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Cerivastatin sodium is a synthetic pyridine derivative and a potent, enantiomerically pure HMG-CoA reductase inhibitor that was previously used for cholesterol management. As the most potent statin ever developed, this compound demonstrated exceptional inhibitory activity against HMG-CoA reductase with an inhibitory constant (Ki) of 1.3 × 10⁻⁹ M, making it over 100 times more potent than lovastatin. This remarkable potency allowed for ultra-low dose therapy in the microgram range (0.05-0.8 mg), significantly lower than other statins on the market. This compound's chemical structure consists of a fluorophenyl group linked to a pyridine ring with two isopropyl groups, one methoxy group, and a dihydroxyheptanoic acid side chain that serves as the functional component binding to HMG-CoA reductase. The drug was administered as the sodium salt, with a molecular weight of 481.5 g/mol, and was characterized by its solubility in water, methanol, and ethanol. Despite its potent cholesterol-lowering effects, this compound was voluntarily withdrawn from worldwide markets in 2001 due to an unacceptable risk of fatal rhabdomyolysis, with reporting rates 16-80 times higher than other statins. [1] [2] [3]

The developmental history of this compound provides important insights into the critical balance between drug efficacy and safety. Marketed by Bayer A.G. in the late 1990s under brand names Baycol and Lipobay, this compound competed with Pfizer's atorvastatin (Lipitor) during a period of intense statin development. Post-marketing surveillance ultimately revealed 52 deaths primarily from rhabdomyolysis and resultant kidney failure, with risks significantly heightened by concomitant use with fibrates, particularly gemfibrozil. Investigation into these serious adverse events highlighted the importance of understanding pharmacokinetic properties, metabolic pathways, and potential drug interactions even for highly effective therapeutic agents. The this compound story remains a cautionary tale in pharmaceutical development and underscores the necessity of comprehensive pharmacokinetic evaluation throughout the drug development process. [1] [2]

Absorption and Distribution

Absorption Characteristics

This compound demonstrates favorable absorption properties when administered orally, with rapid and nearly complete gastrointestinal absorption. The drug reaches peak plasma concentrations (Tₘₐₓ) within 2-3 hours post-administration, followed by a monoexponential decay pattern. The absolute oral bioavailability of this compound is approximately 60%, attributable to presystemic first-pass metabolism. This compound exhibits linear pharmacokinetics across its therapeutic dose range (0.05-0.8 mg), with maximum plasma concentration (Cₘₐₓ) and area under the concentration-time curve (AUC) values increasing proportionally with dose. Notably, this compound pharmacokinetics are not influenced by concomitant food administration nor by the time of day at which the dose is given, providing dosing flexibility for patients. Additionally, no clinically significant differences in absorption have been observed based on age, gender, or ethnicity, and no accumulation occurs with repeated administration. [4] [5] [6]

Table 1: Absorption Parameters of this compound

Parameter Value Comments
Bioavailability 60% (mean) Reduced due to first-pass metabolism [4] [6]
Tₘₐₓ 2-3 hours Consistent across doses [4]
Linearity Proportional (0.05-0.8 mg) Cₘₐₓ and AUC dose-proportional [4]
Food Effect None No clinically significant impact [4] [5]
Time-of-Day Effect None Can be administered morning or evening [4] [5]
Accumulation None on repeated administration [4]
Distribution Profile

Following absorption, this compound demonstrates a moderate tissue distribution pattern with a steady-state volume of distribution of approximately 0.3 L/kg. Despite this relatively limited distribution volume, preclinical studies have confirmed the drug's high affinity for liver tissue, which represents its primary site of therapeutic action. This compound is highly protein-bound (>99%), primarily to albumin, which significantly influences its distribution characteristics and potential for drug interactions. The extensive protein binding limits the amount of free drug available for pharmacological activity or tissue penetration but contributes to the selective hepatic targeting that characterizes statin medications. The combination of high protein binding and moderate volume of distribution suggests that this compound distributes preferentially to well-perfused organs, particularly the liver, rather than extensively penetrating peripheral tissues. This distribution profile supports its therapeutic action while potentially limiting exposure to sites associated with adverse effects, such as skeletal muscle. [4] [5] [3]

Table 2: Distribution Parameters of this compound

Parameter Value Comments
Volume of Distribution (Vss) 0.3 L/kg Indicates moderate tissue penetration [4] [5]
Plasma Protein Binding >99% Primarily to albumin [4] [3]
Tissue Affinity High for liver Target site of action [4] [5]
Plasma Clearance 12-13 L/h Classified as low-clearance drug [5] [3]

Metabolism Pathways

Metabolic Enzymes and Pathways

This compound undergoes hepatic metabolism through two primary oxidative biotransformation routes mediated by cytochrome P450 enzymes. The first pathway involves demethylation of the benzylic methyl ether moiety, producing metabolite M-1, while the second pathway entails stereoselective hydroxylation of one methyl group in the 6-isopropyl substituent, yielding metabolite M-23. A third, minor metabolite M-24 results from the combination of both primary biotransformation reactions but is generally not detectable in plasma. The relative contributions of the primary metabolic pathways are approximately 60% mediated by CYP2C8 and 40% by CYP3A4, with CYP2C8 uniquely capable of catalyzing both the hydroxylation reaction (solely) and participating in demethylation (alongside CYP3A4). This dual metabolic pathway initially suggested a reduced potential for clinically significant drug-drug interactions, as inhibition of one pathway could theoretically be compensated by the alternative route. All three metabolites retain pharmacological activity against HMG-CoA reductase with potencies similar to the parent drug, contributing to this compound's overall therapeutic effect. [4] [7] [1]

The following diagram illustrates the primary metabolic pathways of this compound:

CerivastatinMetabolism This compound This compound M1 M-1 (Demethylated) This compound->M1 Demethylation M23 M-23 (Hydroxylated) This compound->M23 Hydroxylation CYP2C8 CYP2C8 This compound->CYP2C8 CYP2C8 (60%) CYP3A4 CYP3A4 This compound->CYP3A4 CYP3A4 (40%) M24 M-24 (Combined) M1->M24 Combined Feces Feces M1->Feces 70% Urine Urine M1->Urine 30% M23->M24 Combined M23->Feces 70% M23->Urine 30%

Figure 1: Primary metabolic pathways of this compound showing CYP450 enzyme involvement and elimination routes

Active Metabolites and Pharmacological Activity

The major metabolites of this compound maintain significant HMG-CoA reductase inhibitory activity, contributing to the drug's overall therapeutic effect. Following a 0.8 mg dose of this compound, the mean steady state Cₘₐₓ values were 12.7 μg/L for the parent drug, compared to 0.55 μg/L for M-1 and 1.4 μg/L for M-23, indicating that despite their similar in vitro potency, the cholesterol-lowering effect is primarily attributable to the parent compound due to its higher systemic exposure. All metabolites undergo extensive lactonization under physiological conditions, converting to their respective lactone forms (M-22 from M-1 and M-31 from M-23), though this process is considered a minor clearance pathway due to a 10-fold lower rate of glucuronidation compared to CYP-mediated oxidation of the free acid form. The pharmacological contribution of these metabolites is substantiated by their similar inhibitory constants to the parent drug, creating a complex pharmacokinetic-pharmacodynamic relationship that enhanced this compound's efficacy but may have also contributed to its unique safety profile. [7] [1] [8]

Table 3: this compound Metabolites and Characteristics

Metabolite Formation Pathway Primary Enzyme(s) Activity Relative Abundance
M-1 Demethylation of benzylic methyl ether CYP2C8, CYP3A4 Active (similar potency) Minor metabolite (Cₘₐₓ 0.55 μg/L after 0.8 mg dose) [1]
M-23 Hydroxylation of 6-isopropyl methyl group CYP2C8 Active (similar potency) Major metabolite (Cₘₐₓ 1.4 μg/L after 0.8 mg dose) [1]
M-24 Combination of both pathways Sequential metabolism Active (similar potency) Not detectable in plasma [4]

Excretion and Elimination

This compound is primarily eliminated through hepatic metabolism followed by biliary and renal excretion of its metabolites. The elimination profile shows that approximately 70% of the administered dose is excreted as metabolites in the feces, while about 30% is eliminated in urine. Notably, no unchanged parent drug is excreted in either urine or feces, confirming that this compound undergoes complete metabolism before elimination. The drug demonstrates a relatively short elimination half-life of 2-3 hours, which contributes to its lack of accumulation during repeated administration. Plasma clearance rates range between 12-13 L/h, classifying this compound as a low-clearance drug. The short half-life and complete metabolic clearance contribute to the drug's predictable pharmacokinetic profile and support once-daily dosing, as accumulation does not occur with repeated administration. The balanced renal and fecal elimination pathways provide redundant clearance mechanisms that normally prevent drug accumulation, though genetic polymorphisms or drug interactions can disrupt this balance. [4] [5] [3]

Experimental Methods for Studying this compound Metabolism

In Vitro Metabolic Studies

The investigation of this compound metabolism typically employs human liver microsomes as the primary experimental system. These studies utilize specific incubation conditions including potassium phosphate buffer (100 mM, pH 7.4), NADPH-generating systems to support cytochrome P450 activity, and controlled temperature (37°C) with specific time points (typically up to 60 minutes). The analytical methodology for quantifying this compound and its metabolites primarily relies on high-performance liquid chromatography (HPLC) with advanced detection systems. Specifically, validated HPLC assays employing post-column photochemical derivatization with ultraviolet light followed by fluorescence detection provide the sensitivity and specificity required for quantifying the low plasma concentrations encountered with microgram dosing. The limit of quantification (LOQ) for these assays is typically 0.1 μg/L, with mean accuracy < ±10% and precision of approximately 5%, ensuring reliable detection of parent drug and metabolites at therapeutic concentrations. [7] [5] [8]

For recombinant enzyme studies, CYP2C8 variants are heterologously expressed in E. coli systems and reconstituted with cytochrome P450 reductase and cytochrome b5 in a 1:2:1 ratio with 100 μM dilauryl-sn-glycero-3-phosphocholine (DLPC) micelles. This system allows for the specific evaluation of individual CYP2C8 variants on this compound metabolic clearance. The functional activity of expressed enzymes is validated through carbon monoxide difference spectra, gel electrophoresis, pyridine hemochromogen analysis, and Lowry protein determination assays to ensure appropriate quality and quantity of CYP enzymes before metabolism studies. These controlled expression systems have been crucial in identifying the functional consequences of CYP2C8 genetic polymorphisms on this compound metabolism and their potential contribution to the drug's toxicity profile. [7]

Clinical Pharmacokinetic Studies

Clinical investigations of this compound pharmacokinetics typically employ non-compartmental analysis methods to determine fundamental parameters. Study designs generally include single- and multiple-dose escalation trials in healthy subjects, with blood sampling schedules designed to fully characterize the concentration-time profile. Standard protocols include sample collection before dose administration and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 14, 16, and 24 hours post-dose to adequately capture absorption, distribution, and elimination phases. The maximum plasma concentrations (Cₘₐₓ) and times to peak (Tₘₐₓ) are determined directly from observed plasma concentration data, while terminal half-lives (T₁/₂) are calculated by linear regression analysis of terminal log-transformed concentration data points. Area under the curve (AUC) values are determined using the log-linear trapezoidal rule and extrapolated to infinity for single-dose studies. These standardized methodologies allow for consistent comparison across studies and populations, providing a comprehensive understanding of this compound's clinical pharmacokinetics. [5]

Clinical Implications and Safety Concerns

Pharmacogenomics and Individual Variation

Genetic polymorphisms in CYP2C8 metabolism represent a significant factor in understanding this compound's variable safety profile. Research has identified that specific CYP2C8 variants, including CYP2C83 and CYP2C84, demonstrate substantially increased metabolic clearance of this compound - up to 6-fold higher for recombinant variants and 2 to 14-fold higher in human liver microsomes from carriers of these alleles compared to wild-type. Conversely, loss-of-function variants such as the frameshift mutation CYP2C85 (475delA) result in complete absence of enzyme activity, leading to markedly elevated this compound blood concentrations and dramatically increased rhabdomyolysis risk. This variant was specifically identified in a Japanese patient who developed acute rhabdomyolysis after 22 days of this compound therapy. The ethnic distribution of these variants is noteworthy, with CYP2C83 detected primarily in Caucasians and African-Americans (at low frequency), while CYP2C8*4 is found exclusively in Caucasians. These pharmacogenetic factors partially explain the individual susceptibility to this compound-induced myotoxicity and highlight the importance of considering genetic variation in drug metabolism. [7] [9]

Drug Interactions and Safety Profile

This compound's withdrawal from the market was primarily triggered by dangerous interactions with specific medications, particularly gemfibrozil. This fibrate medication not only inhibits CYP2C8-mediated metabolism of this compound but also undergoes glucuronidation to form gemfibrozil glucuronide, which acts as an effective mechanism-based inhibitor of CYP2C8. This dual inhibitory effect results in significantly elevated plasma concentrations of this compound, dramatically increasing the risk of severe myotoxicity and fatal rhabdomyolysis. Of the 31 U.S. deaths reported from this compound-related rhabdomyolysis, 12 involved concomitant gemfibrozil use. Additional interactions were observed with other statins, particularly lovastatin, contributing to 7 of the 31 fatal cases. The reporting rate of fatal rhabdomyolysis with this compound monotherapy was 1.9 per million prescriptions, representing a 10-50 times higher incidence than with other statins. Interestingly, despite its metabolic pathways, this compound demonstrated minimal interaction with other CYP3A4 inhibitors like itraconazole, which produced only modest increases in this compound concentrations, supporting the concept that the dual metabolic pathway provided some protection against interactions involving CYP3A4 inhibition alone. [7] [1] [2]

Conclusion

References

cerivastatin cytochrome P450 CYP2C8 CYP3A4 metabolism pathway

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Analysis of Drug-Drug Interactions (DDIs)

The risk of rhabdomyolysis is closely tied to DDIs that increase exposure to cerivastatin. The following table compiles key pharmacokinetic data from clinical and modeling studies.

Perpetrator Drug Inhibited Pathway(s) Effect on this compound AUC (Parent Drug) Effect on this compound Lactone (Cer-L) AUC Clinical / Modeling Context
Gemfibrozil CYP2C8, UGT, OATP1B1 [1] Increase of 459% to 559% (∼5- to 6-fold) [1] [2] AUCR of 4.2 [3] Clinical observation and PBPK modeling [1] [3]
Itraconazole CYP3A4 [3] AUCR of ∼1.1 (minor increase) [3] AUCR of 2.1 [3] Clinical study and modeling simulation [3]
Gemfibrozil + Itraconazole CYP2C8 & CYP3A4 (Dual Inhibition) Not quantitatively stated, but significantly higher than single inhibition AUCR of ∼70 [3] Simulation using a Metabolite-Linked Model [3]
Clopidogrel CYP2C8 (via its glucuronide metabolite) [2] Strongly associated with rhabdomyolysis (OR: 29.6); inhibits metabolism in vitro [2] Information not available Case-control study and in vitro verification [2]

Impact of Genetic Variants

Genetic polymorphisms in CYP2C8 can significantly alter this compound metabolism, presenting a non-DDI risk factor for toxicity [4].

  • Loss-of-Function Variants: A frameshift deletion (V47fsL494) results in a defective, heme-free protein, leading to a complete loss of enzyme activity. A case study identified a patient homozygous for a similar frameshift variant (475delA) who developed rhabdomyolysis, confirming the clinical impact of such mutations [5].
  • Altered-Function Variants: The CYP2C8*3 and CYP2C8*4 alleles have been associated with a 2- to 14-fold increase in the intrinsic clearance of this compound in human liver microsomes, demonstrating a gain-of-function phenotype [4]. This could paradoxically alter pharmacokinetics and influence susceptibility to adverse effects.

Experimental and Analytical Approaches

For researchers investigating these pathways, here are key methodological details from the cited literature.

  • Recombinant Enzyme Assays: CYP2C8 wild-type and variant enzymes can be heterologously expressed in E. coli. The catalytic activity is assessed by incubating the reconstituted enzyme system with this compound and measuring metabolite formation (M-1 and M-23) using UHPLC-MS/MS [4].
  • Human Liver Microsomes (HLM) Studies: Inhibition studies in HLMs use chemical inhibitors or suspected perpetrator drugs. For example, gemfibrozil showed potent inhibition of M-23 formation (IC₅₀ = 95 µM), a CYP2C8-specific pathway [6].
  • Cocktail Assays for CYP Inhibition Screening: A high-throughput cocktail method using nine CYP-specific probe substrates (e.g., amodiaquine for CYP2C8) in pooled HLMs can identify time-dependent and direct inhibitors. This method validated gemfibrozil 1-O-β-glucuronide as a strong and selective time-dependent inhibitor of CYP2C8 [7].
  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models can integrate in vitro data (e.g., Ki values for OATP1B1 uptake and CYP metabolism) to simulate and quantitatively predict complex DDIs, such as those between this compound, cyclosporine, and gemfibrozil [1].

Metabolic Pathway and DDI Visualization

The diagram below outlines the key metabolic fates of this compound and the primary sites of inhibition.

G cluster_metabolites Major Metabolites Cer This compound (CER) Cer_G2 This compound Acyl Glucuronide (Cer-G2) Cer->Cer_G2 UGT M1 M-1 (Desmethyl) Cer->M1 CYP2C8 CYP3A4 M23 M-23 (6'-hydroxy) Cer->M23 CYP2C8 M24 M-24 (Desmethyl hydroxy) Cer->M24 CYP2C8 Cer_L This compound Lactone (Cer-L) Cer_G2->Cer_L Spont. CYP2C8 CYP2C8 CYP2C8->Cer CYP3A4 CYP3A4 CYP3A4->Cer UGT UGT Enzymes UGT->Cer Spont Non-Enzymatic Spont->Cer_G2 Gem Gemfibrozil (GEM) Gem->CYP2C8 Inhibits Gem->UGT Inhibits Itr Itraconazole (ITR) Itr->CYP3A4 Inhibits Clop Clopidogrel Clop->CYP2C8 Inhibits

The this compound metabolic pathway is complex, and its inhibition leads to dangerous accumulation. The most critical finding from recent research is the extreme accumulation of the This compound lactone (Cer-L) metabolite—with an AUC ratio of about 70—under dual CYP2C8 and CYP3A4 inhibition [3]. This highlights the necessity of considering metabolite kinetics in safety assessments.

References

Comprehensive Technical Guide: Biological Activity and Analysis of Cerivastatin Metabolites M-1 and M-23

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Cerivastatin (brand names Baycol, Lipobay) is a synthetic, enantiomerically pure pyridine derivative that was developed as a potent HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia. Although withdrawn from the market in 2001 due to safety concerns regarding rhabdomyolysis, this compound remains scientifically significant due to its unique metabolic profile and the biological activity of its metabolites. This whitepaper provides a comprehensive technical overview of this compound's primary metabolites, M-1 and M-23, with emphasis on their biological activities, metabolic pathways, and analytical methodologies.

The oxidative biotransformation of this compound produces two primary metabolites through distinct pathways: M-1 (demethylation of the benzylic methyl ether moiety) and M-23 (hydroxylation of one methyl group of the 6-isopropyl substituent). Both metabolites retain significant pharmacological activity comparable to the parent drug, contributing substantially to this compound's overall lipid-lowering efficacy. Understanding these metabolites provides valuable insights for researchers studying statin pharmacology, metabolic pathways, and structure-activity relationships that inform modern drug development programs.

Metabolite Identification and Structural Characteristics

This compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in two major oxidative metabolites with distinct structural characteristics:

Table 1: Structural Characteristics of this compound and Its Major Metabolites

Compound Structural Modification Molecular Weight Enzyme(s) Responsible Metabolite Type
This compound Parent compound 459.55 g/mol N/A Parent drug
M-1 Demethylation of benzylic methyl ether 445.52 g/mol CYP2C8, CYP3A4 Oxidative
M-23 Hydroxylation of 6-isopropyl methyl group 475.55 g/mol CYP2C8 Oxidative
M-24 Combined hydroxylation and demethylation 491.54 g/mol Sequential CYP metabolism Secondary

The structural integrity of the dihydroxyheptanoic acid side chain, which is essential for HMG-CoA reductase binding, remains intact in both M-1 and M-23 metabolites. This preservation of the pharmacophoric moiety explains their retained biological activity. The metabolites differ from the parent compound primarily in their pyridine ring substitutions, which influence their partition coefficients and protein binding characteristics without substantially altering receptor affinity.

Biological Activity and Pharmacokinetic Properties

Both M-1 and M-23 metabolites demonstrate significant pharmacological activity as HMG-CoA reductase inhibitors, contributing to this compound's overall efficacy profile.

Enzyme Inhibitory Potency

In vitro studies demonstrate that both M-1 and M-23 metabolites possess inhibitory activity against HMG-CoA reductase with similar potency to the parent this compound compound. The demethylated metabolite (M-1) and hydroxylated metabolite (M-23) are both active inhibitors of hydroxymethylglutaryl-coenzyme A reductase with comparable potency to the parent drug [1]. When administered as a 0.8 mg dose of this compound, the mean steady state Cmax values were 12.7 μg/L for this compound, 0.55 μg/L for M-1, and 1.4 μg/L for M-23 [2]. These metabolites contribute approximately 20-25% of the total activity of each dose of this compound [3].

Table 2: Pharmacokinetic Parameters of this compound and Its Major Metabolites

Parameter This compound M-1 M-23
Cmax after 0.8 mg dose (μg/L) 12.7 0.55 1.4
Elimination Half-life (hours) 2-3 Similar to parent Similar to parent
Protein Binding (%) >99 >99 >99
Contribution to Total Activity Primary (~75-80%) Minor Minor
Metabolic Pathway Parent compound CYP2C8/CYP3A4 CYP2C8
Cellular Effects and Potency Comparisons

Preclinical studies have demonstrated that this compound and its metabolites exhibit effects on various cell types beyond hepatocytes. This compound has shown vascular effects of interest in preclinical studies, most notably attenuation of proliferation of vascular smooth muscle cells, fibroblasts, endothelial cells and myoblasts [3]. In one study, this compound was shown to possess greater potency in terms of drug concentrations required to inhibit cell proliferation than all other commercially available HMG-CoA reductase inhibitors [3].

The inhibitory constant (Ki) of this compound was determined to be 1.3 × 10⁻⁹ M, which is over 100 times lower than the inhibitory constant of lovastatin (150 × 10⁻⁹ M) [2]. This high potency is reflected in the activity of its metabolites, though their exact Ki values have not been reported in the literature. The pharmacological results from this compound show that it is the most active HMG-CoA reductase inhibitor among reported statins [2].

Experimental Protocols and Methodologies

In Vitro Metabolism Using Human Liver Microsomes

Human liver microsomes (HLMs) provide a robust system for studying this compound metabolism and metabolite formation [4].

4.1.1 Materials and Reagents
  • Human liver microsomes (pooled or individual)
  • This compound sodium salt
  • NADPH regenerating system
  • Potassium phosphate buffer (100 mM, pH 7.4)
  • DLPC micelles (2.5 mM)
  • Methanol and acetonitrile (HPLC grade)
  • M-1 and M-23 reference standards
4.1.2 Incubation Conditions
  • Reconstitution: Combine this compound (10 μM) with HLMs (0.5 mg protein/mL) in potassium phosphate buffer
  • Activation: Add NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂)
  • Incubation: Maintain at 37°C in shaking water bath for 60 minutes
  • Termination: Add 2 volumes of ice-cold acetonitrile
  • Analysis: Centrifuge at 14,000 × g for 10 minutes and analyze supernatant by LC-MS/MS
4.1.3 Metabolite Profiling
  • HPLC Conditions: C18 column (150 × 2.1 mm, 3.5 μm), gradient elution with water-acetonitrile containing 0.1% formic acid
  • Detection: LC-ESI-MS in positive ion mode
  • Identification: Compare retention times and mass spectra with authentic standards
Recombinant CYP Enzyme Studies

Heterologous expression systems allow for determination of enzyme-specific metabolite formation [5].

4.2.1 Expression of CYP2C8 Variants
  • Vector System: Engineer CYP2C8 wild type and variants in E. coli expression vectors
  • Protein Expression: Induce with 0.5 mM IPTG at 30°C for 24 hours
  • Membrane Preparation: Isolate membranes by ultracentrifugation
  • P450 Quantification: Determine concentration by CO-difference spectra
4.2.2 Metabolism Assays
  • Reconstitution: Reconstitute CYP2C8 in 1:2:1 ratio with cytochrome P450 reductase and cytochrome b5 with 100 μM DLPC micelles
  • Incubation: Add this compound (1-50 μM) with NADPH regenerating system
  • Kinetic Analysis: Determine Km and Vmax for M-23 formation
  • Inhibition Studies: Assess chemical inhibition using monoclonal antibodies or chemical inhibitors

Metabolic Pathways and Enzymology

This compound metabolism involves multiple enzymatic pathways with CYP2C8 playing a predominant role in the formation of the biologically active metabolites.

G This compound This compound M1 M-1 (Demethylated) This compound->M1 CYP3A4/CYP2C8 M23 M-23 (Hydroxylated) This compound->M23 CYP2C8 Lactone This compound Lactone This compound->Lactone UGT M24 M-24 (Secondary) M1->M24 CYP2C8 Excretion Excretion M1->Excretion 30% Urine M23->M24 CYP3A4 M23->Excretion 70% Feces Lactone->M23 CYP2C8 CYP2C8 CYP2C8 CYP3A4 CYP3A4 UGT UGT

Figure 1: Comprehensive Metabolic Pathways of this compound Showing Formation of M-1 and M-23 Metabolites

The dual metabolic pathway of this compound provides redundancy in its elimination, potentially reducing susceptibility to drug-drug interactions. However, clinical experience demonstrated that this theoretical advantage was insufficient to prevent serious interactions, particularly with gemfibrozil. The lactone metabolite formation represents a minor pathway but has gained attention due to its potential role in this compound-associated toxicity [6] [7].

Enzyme Kinetics and Genetic Polymorphisms

CYP2C8 genetic variants significantly influence this compound metabolic clearance. Research has identified several functionally important polymorphisms:

Table 3: CYP2C8 Genetic Variants and Impact on this compound Metabolism

Variant Amino Acid Change Population Frequency Effect on this compound Metabolism
CYP2C8*1 Wild-type Global major allele Normal metabolic activity
CYP2C8*2 I269F African-specific Reduced activity
CYP2C8*3 R139K, K399R Caucasian (10-15%) 2-6 fold increased clearance [5]
CYP2C8*4 I264M Caucasian (5-8%) 2-14 fold increased clearance [5]
475delA Frameshift Rare Complete loss of function [8]

Functional studies with recombinant CYP2C8 variants demonstrated that CYP2C8.3 and CYP2C8.4 displayed an increase in this compound metabolic clearance up to six-fold compared to the wild type enzyme [5]. Similarly, microsomes from human livers carrying the CYP2C83 and CYP2C84 alleles exhibited a 2 to 14-fold increase in normalized this compound intrinsic clearance, compared to microsomes from livers carrying only the wild type allele [5]. These genetic variations in metabolic capacity may contribute to individual susceptibility to this compound effects, both therapeutic and adverse.

Analytical Methods and Quantification

Sample Preparation and Extraction

Liquid-liquid extraction and protein precipitation are commonly employed for this compound and metabolite isolation from biological matrices:

  • Plasma/Serum Samples: Add 200 μL sample to 400 μL ice-cold acetonitrile
  • Vortex Mix: Vigorously mix for 30 seconds
  • Centrifugation: 14,000 × g for 10 minutes at 4°C
  • Evaporation: Transfer supernatant and evaporate under nitrogen at 40°C
  • Reconstitution: Reconstitute in 100 μL mobile phase for LC-MS/MS analysis
LC-MS/MS Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry provides the necessary sensitivity and specificity for metabolite quantification:

  • Column: C18 (100 × 2.1 mm, 3.5 μm)
  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
  • Gradient: 10% B to 90% B over 8 minutes, hold 2 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 10 μL
  • Ionization: ESI positive mode
  • MRM Transitions:
    • This compound: 460.2 → 340.1
    • M-1: 446.1 → 326.1
    • M-23: 476.2 → 356.1

Clinical Significance and Research Applications

Contribution to Therapeutic Effects

The biological activity of M-1 and M-23 metabolites contributes substantially to this compound's overall pharmacological profile. Based on steady-state concentration data and potency comparisons, these metabolites collectively contribute approximately 20-25% of the total HMG-CoA reductase inhibitory activity following this compound administration [3]. This metabolite contribution is particularly important during multiple dosing regimens, where metabolites accumulate to pharmacologically relevant concentrations.

The cholesterol-lowering effect of this compound is mostly due to the parent compound itself, but the metabolites provide additional inhibitory activity that may help maintain efficacy between dosing intervals [2]. This is particularly relevant given this compound's relatively short elimination half-life of 2-3 hours.

Safety Considerations and Drug Interactions

The withdrawal of this compound from the market in 2001 was primarily due to reports of fatal rhabdomyolysis, with 52 deaths reported in patients using this compound [2]. The risks were higher in patients using fibrates (mainly gemfibrozil) and in patients using the highest (0.8 mg/day) dose of this compound [2]. The frequency of deadly cases of rhabdomyolysis with this compound was 16 to 80 times higher than with other statins [2].

Drug-drug interactions significantly impact this compound and metabolite exposure. Gemfibrozil, a strong CYP2C8 inhibitor, increases this compound exposure approximately 5-fold [6] [7]. This interaction is particularly dangerous as it may also increase levels of the lactone metabolite, which has been implicated in this compound-associated muscle toxicity [6] [7]. In vitro investigations show no evidence for either this compound or its metabolites having any inducing or inhibitory activity on CYP enzymes, suggesting the interaction risk is primarily unidirectional [1].

Pharmacogenomic Considerations

Genetic polymorphisms in CYP2C8 significantly influence this compound metabolism and susceptibility to adverse effects. A frameshift variant of CYP2C8 (475delA) was identified in a patient who suffered from rhabdomyolysis after administration of this compound [8]. The patient was homozygous for the 475delA variant that leads to frameshift and premature termination, resulting in a complete lack of CYP2C8 enzyme activity [8]. This case provides direct evidence that genetic variation in CYP2C8 can predispose patients to this compound toxicity.

Conclusion and Research Implications

The biological activity of this compound metabolites M-1 and M-23 represents an important aspect of this potent statin's pharmacological profile. Both metabolites retain significant HMG-CoA reductase inhibitory activity comparable to the parent drug, contributing approximately 20-25% of the total pharmacological activity after this compound administration. The metabolic pathways involving CYP2C8 and CYP3A4 show interesting genetic polymorphisms that significantly impact this compound clearance, with some variants associated with increased metabolic capacity and others with complete loss of function.

From a drug development perspective, this compound's metabolites illustrate the importance of comprehensive metabolite characterization during preclinical and clinical development. The structural preservation of the dihydroxyheptanoic acid side chain in both M-1 and M-23 explains their retained biological activity, providing structure-activity relationship insights for future statin development. Additionally, the clinical fate of this compound serves as a cautionary tale regarding the complex interplay between metabolic pathways, drug interactions, and genetic variability that can transform a therapeutically effective agent into one with unacceptable safety risks.

References

cerivastatin volume of distribution plasma protein binding

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Data of Cerivastatin

The table below summarizes the core pharmacokinetic parameters for this compound:

Parameter Value Units Comments / Reference
Volume of Distribution (Vss) 0.3 L/kg Value is at steady state [1] [2].
Plasma Protein Binding 90 (reported as 99.1-99.5% in other studies) % 90% protein bound, with 80% bound to albumin [1]. Another source reports 99.1-99.5% binding [3].
Absolute Oral Bioavailability 60 % Attributable to presystemic first-pass metabolism [1] [2]. The sodium salt has a higher bioavailability of 98% [1].
Plasma Half-Life (t1/2) 2 - 3 hours [1] [2]
Clearance 12 - 13 L/h [1]

| Routes of Elimination | Feces: ~70% Urine: ~24% | | Primarily as metabolites; less than 2% is excreted unchanged [1]. |

Experimental Protocols and Methodologies

The data presented above were generated through a series of standardized clinical and nonclinical studies.

Pharmacokinetic Study Design and Sampling

During clinical development, pharmacokinetic data were collected from studies performed in Europe, North America, and Japan [3].

  • Subjects: Healthy male subjects, with comparisons across different ethnic groups (Caucasians, Japanese, Black, and Hispanics) [3].
  • Dosing: this compound was administered as single oral doses or once-daily multiple doses, typically in the morning under fasting conditions. The dose range studied was 0.05 mg to 0.8 mg [2] [3].
  • Blood Sampling: Following an overnight fast, blood samples (5-10 ml) were collected at specified intervals before and after drug administration (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours) [3].
Bioanalytical Methods
  • Technique: this compound concentrations in plasma and urine were determined using specific and sensitive high-performance liquid chromatography (HPLC) assays [3].
  • Detection: The methods employed post-column photochemical derivatization with ultraviolet light followed by fluorescence detection [3].
  • Validation: The assays were fully validated according to regulatory guidelines. The limit of quantification (LOQ) for this compound was 0.1 μg/L, with high accuracy and precision. Cross-validation between international analytical laboratories ensured comparability of results [3].
Pharmacokinetic and Statistical Analysis
  • Calculation of Parameters: Pharmacokinetic evaluation used non-compartmental methods [3].
    • Cmax and tmax were observed directly from the plasma concentration-time profile.
    • AUC was calculated using the log-linear trapezoidal rule.
    • Terminal half-life (t1/2) was determined by linear regression analysis of the terminal log-linear phase.
    • Volume of distribution (Vss) and clearance were also calculated using standard non-compartmental equations [1] [3].
  • Data Analysis: For cross-study comparisons, individual AUC and Cmax values were dose-normalized. Statistical analysis (e.g., comparing geometric least-squares means) was performed to assess the impact of factors like ethnicity [3].

This compound Metabolism and Key Drug Interaction Pathway

The following diagram illustrates the dual metabolic pathway of this compound and the mechanism of its clinically critical interaction with gemfibrozil, which led to its market withdrawal.

cerivastatin_pathway This compound This compound OATP1B1 OATP1B1 This compound->OATP1B1 Uptake Hepatocyte Hepatocyte OATP1B1->Hepatocyte M1 M1 Hepatocyte->M1 Metabolism M23 M23 Hepatocyte->M23 Metabolism M24 M24 M1->M24 M23->M24 CYP3A4 CYP3A4 CYP3A4->M1  Demethylation CYP2C8 CYP2C8 CYP2C8->M23  Hydroxylation Gemfibrozil Gemfibrozil Gemfibrozil->OATP1B1 Inhibits GEM_gluc GEM_gluc Gemfibrozil->GEM_gluc Inhibition Inhibition GEM_gluc->Inhibition Irreversibly Inhibits Inhibition->CYP2C8 Myopathy Myopathy Inhibition->Myopathy Leads to Increased Systemic Exposure

This compound's complex metabolism involves multiple enzymes and transporters. Inhibition of these pathways, particularly by gemfibrozil, leads to dangerously elevated drug levels and toxicity risk [4].

Context for Researchers

  • Dual Metabolic Pathway: this compound was metabolized by two distinct cytochrome P450 isozymes, CYP2C8 and CYP3A4 [2] [5]. This was initially considered an advantage, as inhibition of one pathway could be compensated by the other. The primary metabolites are M1 (via demethylation) and M23 (via hydroxylation), both of which are pharmacologically active [1] [2].
  • Cause for Withdrawal: The drug was withdrawn due to a high incidence of rhabdomyolysis, a severe muscle condition. This risk was profoundly increased when this compound was co-administered with gemfibrozil [4]. The interaction is complex: gemfibrozil and its glucuronide metabolite inhibit both the OATP1B1 transporter (reducing hepatic uptake of this compound) and CYP2C8 (inhibiting its metabolism), leading to a significant rise in systemic this compound exposure [4].

References

cerivastatin preclinical animal model efficacy data

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Efficacy Data in Animal Models

The table below summarizes key quantitative findings from pivotal animal studies, demonstrating cerivastatin's potent cholesterol-lowering effects.

Table 1: Lipid-Lowering Efficacy of this compound in Animal Models [1] [2]

Species Study Type & Duration This compound Dose Key Efficacy Findings (vs. baseline or control) Comparative Drug (Dose for Similar Effect)
Rat Acute, single dose 0.002 mg/kg (ED(_{50})) 50% inhibition of hepatic cholesterol synthesis [1] Lovastatin (0.3 mg/kg) [1]
Dog Acute, single dose 0.002 mg/kg (ED(_{50})) 50% inhibition of hepatic cholesterol synthesis [1] Lovastatin (0.3 mg/kg) [1]
Dog Subchronic 0.03 mg/kg ~35% reduction in serum LDL cholesterol [1] Lovastatin (8-10 mg/kg) [1]
Dog Subchronic (with cholestyramine) 0.1 mg/kg Marked decrease (up to 70%) in serum triglycerides [1] Information not specified

Experimental Protocols & Methodologies

The table below outlines the core methodologies used in the key experiments to generate the efficacy and safety data.

Table 2: Detailed Experimental Protocols in Preclinical Studies [1] [2] [3]

Experimental Objective Animal Models / Cell Lines Used Key Methodological Details Endpoint Measurements
Inhibition of Cholesterol Synthesis Rats, Dogs [1] Oral administration of this compound; injection of [¹⁴C]acetate. Measurement of newly synthesized [¹⁴C]cholesterol in the liver [1]. ED(_{50}) (dose required for 50% inhibition of synthesis) [1].
Lipid Level Reduction (Subchronic) Dogs [1] Repeated oral dosing over days or weeks. Diets were standardized. Blood samples collected serially [1]. Serum levels of LDL-C, total cholesterol, and triglycerides [1].
General Toxicology & Safety Profile Rats, Mice, Dogs, Minipigs, Monkeys [2] Oral administration (gavage, capsule, or diet) at wide dose ranges (0.008–300 mg/kg/day) from single dose up to 24 months [2]. Clinical observations, clinical pathology (e.g., serum enzymes), histopathology [2].
Anti-Cancer Activity (In Vitro) Human breast cancer cell lines (MDA-MB-231, MCF-7) [4] [3] Cells treated with this compound (e.g., 25 ng/ml). Cell invasion through Matrigel; cell proliferation assays; gene expression profiling via cDNA microarrays [4] [3]. % inhibition of invasion/proliferation; changes in gene expression (e.g., p21, cyclin D1); protein localization (RhoA) [4] [3].

Mechanisms of Action Visualized

Based on the gathered data, this compound's effects extend beyond cholesterol reduction to include potential anti-cancer properties. The following diagrams illustrate these mechanisms.

CerivastatinMechanism This compound This compound HMGCR HMG-CoA Reductase (HMGCR) This compound->HMGCR  Inhibits MVA Mevalonate (MVA) HMGCR->MVA  Normal Process FPP Farnesyl PPi (FPP) MVA->FPP GGPP Geranylgeranyl PPi (GGPP) MVA->GGPP Cholesterol Cholesterol FPP->Cholesterol Ras Ras (Farnesylated) FPP->Ras  Activates RhoA RhoA (Geranylgeranylated) GGPP->RhoA  Activates Proliferation Cell Proliferation Ras->Proliferation RhoA->Proliferation Invasion Cell Invasion/Metastasis RhoA->Invasion

Diagram 1: this compound inhibits HMG-CoA reductase, blocking cholesterol synthesis and Ras/RhoA activation, reducing cell proliferation and invasion [4] [3].

PreclinicalWorkflow Start Preclinical Evaluation of this compound InVivo In Vivo Animal Studies Start->InVivo InVitro In Vitro Studies Start->InVitro PK Pharmacokinetic Profiling Start->PK Acute • Acute Toxicity • ED₅₀ Studies InVivo->Acute Subchronic • Subchronic Toxicity • Lipid Profiling InVivo->Subchronic Species Species: Rats, Dogs, Mice, Monkeys InVivo->Species Data Integrated Safety & Efficacy Profile Acute->Data Subchronic->Data Species->Data Enzyme • Enzyme Inhibition (Ki/IC₅₀) InVitro->Enzyme CancerCells • Cancer Cell Lines (Proliferation/Invasion) InVitro->CancerCells Enzyme->Data CancerCells->Data Absorption • Absorption • Bioavailability PK->Absorption Metabolism • Metabolism (CYP) • Metabolite Activity PK->Metabolism Absorption->Data Metabolism->Data

Diagram 2: Integrated workflow for this compound preclinical evaluation, combining in vivo, in vitro, and pharmacokinetic studies [1] [2] [3].

From Preclinical Data to Market Withdrawal

While preclinical data showed this compound was a highly effective statin, it was withdrawn from the market due to safety issues.

  • Efficacy vs. Safety Profile: Preclinical studies in animals correctly identified its potent lipid-lowering efficacy and a toxicological profile similar to other statins, primarily affecting the liver and muscle at high doses [1] [2]. These studies supported its progression to clinical trials and initial FDA approval [5].
  • The Disconnect and Recall: this compound was recalled in 2001 because it caused a higher incidence of rhabdomyolysis, a serious muscle condition, especially at the highest dose (0.8 mg) and when taken with gemfibrozil [6]. This severe adverse effect was not fully predicted by standard preclinical animal models.
  • Lessons for Drug Development: The this compound case highlights that while animal models are crucial for establishing efficacy and initial safety, they have limitations in predicting all human-specific adverse drug reactions. This has spurred discussion on using more sensitive, organism-level fitness assays in wild-type animals during preclinical stages to better detect subtle but critical adverse effects [6].

References

cerivastatin pharmacodynamics lipid-lowering effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacodynamics

Cerivastatin lowers lipid levels through a specific and potent mechanism of action shared by statins, ultimately leading to reduced levels of circulating atherogenic lipoproteins.

G HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol LDL_Receptors ↑ Hepatic LDL Receptors Cholesterol->LDL_Receptors Depletion Plasma_LDL ↓ Plasma LDL-C LDL_Receptors->Plasma_LDL Increased Clearance This compound This compound This compound->HMGCR Competitive Inhibition HMGCR->Mevalonate

Diagram of this compound's Mechanism in Hepatocyte. This compound competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This inhibition depletes intracellular cholesterol, triggering a compensatory increase in hepatic LDL receptors and enhanced clearance of LDL from the blood [1] [2].

Like other statins, this compound is also known to have pleiotropic effects, which are believed to contribute to its cardiovascular protective benefits. These include anti-inflammatory, antioxidant, and antiproliferative effects, as well as improvements in endothelial function and plaque stabilization [3] [4].

Efficacy and Dose-Response Data

This compound demonstrated a strong, linear log dose-response relationship for reducing LDL-C, total cholesterol, and triglycerides over its clinical dose range. The following table summarizes its efficacy data based on a 2020 Cochrane review of 50 trials [1].

This compound Daily Dose LDL Cholesterol Reduction (%) Total Cholesterol Reduction (%) Triglyceride Reduction (%) HDL Cholesterol Change (%)
0.025 mg 11.0 8.0 9.0
0.1 mg 25.9 19.0 14.2
0.2 mg 30.6 22.2 16.1
0.3 mg 34.3 24.8 17.7 +5.0 (average across all doses)
0.4 mg 36.9 26.6 19.0
0.8 mg 40.8 28.8 21.4

This compound's potency becomes even more evident when compared to other statins. The same Cochrane review found it to be extremely potent [1]:

  • ~250 times more potent than fluvastatin
  • ~20 times more potent than atorvastatin
  • ~5.5 times more potent than rosuvastatin

in reducing LDL-C.

Experimental Protocols for Lipid Assessment

The key clinical data on this compound's efficacy primarily come from randomized controlled trials (RCTs) and controlled before-and-after studies. The methodology below outlines the standard design of these trials as synthesized in the Cochrane review [1].

  • Study Design: Parallel-group or crossover, placebo-controlled RCTs, as well as uncontrolled before-and-after studies.
  • Participant Inclusion: Adults or children, with or without cardiovascular disease, who had hyperlipidemia or dyslipidemia. Studies often included patients with comorbidities like type 2 diabetes or hypertension.
  • Stabilization & Washout: A pre-treatment baseline period of at least 3 weeks was standard. During this time, all previous lipid-altering medications were withdrawn, and participants were placed on a standard lipid-regulating diet to stabilize baseline lipid values.
  • Intervention & Duration: this compound was administered orally at a constant daily dose (ranging from 0.025 mg to 0.8 mg) for a period of 3 to 12 weeks. This duration was sufficient to reach a steady-state lipid-lowering effect while minimizing dropouts.
  • Outcome Measurement: The primary outcome was the mean percentage change in LDL cholesterol from baseline. Blood lipids were measured after an overnight fast using standard laboratory techniques. In RCTs, the effect of this compound was calculated as the change from baseline in the treatment group minus the change from baseline in the placebo group.

Pharmacokinetics and Safety Profile

Understanding this compound's pharmacokinetic profile is crucial, as it relates directly to its high efficacy and the serious safety issues that led to its withdrawal.

Parameter Profile
Absorption & Bioavailability Readily absorbed; peak plasma concentration in 2-3 hours; absolute oral bioavailability ~60% [5] [6].
Metabolism Metabolized primarily by CYP2C8, and secondarily by CYP3A4, forming active metabolites (M-1, M-23) [5] [2] [6].
Elimination Half-life Short half-life of 2-3 hours [5] [2].
Excretion ~70% fecal excretion; ~30% renal excretion (as metabolites) [5].
Protein Binding Highly bound to plasma proteins (>99%) [5] [6].
Key Safety Issue Market withdrawal in 2001 due to disproportionately high risk of fatal rhabdomyolysis, especially at 0.8 mg dose or when combined with gemfibrozil [1] [2].

The diagram below illustrates the metabolic pathways and key drug interaction mechanisms that contributed to this compound's toxicity.

G This compound This compound in Blood OATP1B1 Uptake via OATP1B1 This compound->OATP1B1 Liver Liver Cell Metabolism Metabolism Liver->Metabolism Bile Excretion in Bile Liver->Bile M1 Metabolite M-1 Metabolism->M1 M23 Metabolite M-23 Metabolism->M23 CYP2C8 CYP2C8 CYP2C8->Metabolism CYP3A4 CYP3A4 CYP3A4->Metabolism OATP1B1->Liver Gemfibrozil Gemfibrozil/Gemfibrozil Glucuronide Gemfibrozil->CYP2C8 Inhibits Gemfibrozil->OATP1B1 Inhibits Cyclosporine Cyclosporine A Cyclosporine->OATP1B1 Inhibits

This compound Metabolism and Key Interactions. This compound is taken up into the liver via the OATP1B1 transporter and metabolized by CYPs 2C8 and 3A4. Gemfibrozil inhibits both uptake and metabolism, leading to dangerous blood level increases [7] [6].

The risk of rhabdomyolysis was significantly amplified by drug interactions, most notably with gemfibrozil. Coadministration with gemfibrozil could increase systemic exposure to this compound by 2.5 to 5.0-fold due to dual inhibition of the OATP1B1 transporter and the CYP2C8 metabolic enzyme [7].

References

cerivastatin HPLC assay plasma concentration determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerivastatin Monitoring

This compound is a potent synthetic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor that was withdrawn from the market due to safety concerns, particularly rhabdomyolysis when co-administered with gemfibrozil [1] [2]. Despite its market withdrawal, research interest in this compound continues due to its potential anticancer applications and superior lipid-lowering activity at doses equivalent to 1-3% of other statins [1]. For these research applications, particularly in pharmacokinetic studies and clinical trials exploring its anticancer potential, a highly sensitive and specific bioanalytical method for quantifying this compound in biological matrices is essential [1].

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its superior sensitivity, specificity, and ability to handle large sample volumes within tight timeframes [1]. This protocol describes a validated LC-MS/MS method for the quantitation of this compound in human plasma with excellent sensitivity and a rapid run time of 2 minutes, making it suitable for supporting phase I and II clinical studies [1].

Experimental Protocol

Materials and Reagents
  • This compound reference standard (obtained from certified suppliers like Cadila Healthcare Ltd.)
  • Internal standard: Atorvastatin (or other suitable statins such as rosuvastatin-D6 for IS)
  • HPLC-grade solvents: Methanol, acetonitrile, diethyl ether, dichloromethane
  • Human plasma (typically Li-heparin or EDTA-anticoagulated)
  • Formic acid (MS-grade) for mobile phase modification
Equipment
  • HPLC system: Binary pump with autosampler and column oven
  • Mass spectrometer: Triple quadrupole MS/MS with electrospray ionization (ESI) source
  • Analytical column: C18 column (e.g., Genesis C18, 4.6 × 100 mm, 4 µm)
  • Vacuum evaporator (e.g., Turbovap)
  • Vortex mixer and centrifuge
  • pH meter and analytical balance
Sample Preparation Procedure (Liquid-Liquid Extraction)
  • Plasma Sample Pretreatment:

    • Pipette 500 µL of plasma sample into a glass tube
    • Add 50 µL of internal standard working solution (atorvastatin at 1 µg/mL)
    • Add 500 µL of 0.1 M ammonium acetate buffer (pH 4.0) and vortex mix for 30 seconds
  • Extraction:

    • Add 3 mL of diethyl ether:dichloromethane (70:30, v/v)
    • Rotate the samples for 10 minutes on a mechanical rotator
    • Centrifuge at 3000 × g for 5 minutes at 4°C
    • Transfer the organic layer to a clean glass tube
  • Extract Processing:

    • Evaporate the organic layer to dryness under nitrogen stream at 40°C
    • Reconstitute the residue with 100 µL of mobile phase
    • Vortex for 30 seconds and transfer to autosampler vials
    • Inject 10 µL into the LC-MS/MS system
Chromatographic Conditions
Parameter Specification
Column Genesis C18 (4.6 × 100 mm, 4 µm)
Mobile Phase 2 mM Ammonium Acetate:Acetonitrile (20:80, v/v)
Flow Rate 0.8 mL/min
Run Time 2.0 minutes
Injection Volume 10 µL
Column Temperature Ambient
Mass Spectrometric Conditions
Parameter This compound Internal Standard (Atorvastatin)
Ionization Mode Positive ESI Positive ESI
Precursor Ion (m/z) 460.2 559.2
Product Ion (m/z) 356.2 440.2
Dwell Time 200 ms 200 ms
Declustering Potential 46 V 36 V
Focusing Potential 240 V 350 V
Collision Energy 29 eV 27 eV
Collision Cell Exit Potential 12 V 12 V

Method Validation Summary

The method was validated according to ICH guidelines and demonstrated the following performance characteristics [1]:

Validation Parameter Result
Linearity Range 0.01-10.0 ng/mL
Correlation Coefficient (r²) >0.998
Lower Limit of Quantification 0.01 ng/mL (100 fg on-column)
Intra-day Precision (% RSD) 1.38-5.21%
Inter-day Precision (% RSD) 3.12-5.98%
Accuracy (% Nominal) 94.5-105.3%
Extraction Recovery 88-92%
Matrix Effect Minimal (<5%)
Stability (Freeze-thaw, short-term, long-term) Within acceptable limits

Applications and Metabolite Considerations

This method has been successfully applied to pharmacokinetic studies of this compound in humans [1]. Recent research has highlighted the importance of monitoring this compound metabolites, particularly this compound lactone (Cer-L), which has been implicated in statin-associated muscle toxicity [2]. When this compound is co-administered with CYP2C8 inhibitors like gemfibrozil or CYP3A4 inhibitors like itraconazole, significant increases in this compound lactone levels have been observed, with area under the curve ratios (AUCR) reaching up to 4.2 for gemfibrozil and 2.1 for itraconazole [2]. Dual inhibition of both CYP pathways can lead to dangerously elevated Cer-L levels (AUCR ~70), potentially contributing to the rhabdomyolysis risk [2].

Experimental Workflow and Metabolic Pathway

The following diagrams illustrate the sample preparation workflow and metabolic pathway of this compound.

Sample Preparation Workflow

workflow start Start with 500 µL plasma is_add Add 50 µL IS solution (atorvastatin 1 µg/mL) start->is_add buffer_add Add 500 µL ammonium acetate buffer (pH 4.0) is_add->buffer_add vortex1 Vortex mix 30 seconds buffer_add->vortex1 extraction Add 3 mL extraction solvent (diethyl ether:DCM, 70:30) vortex1->extraction rotate Rotate 10 minutes extraction->rotate centrifuge Centrifuge 3000 × g, 5 min, 4°C rotate->centrifuge transfer Transfer organic layer centrifuge->transfer evaporate Evaporate to dryness under N₂ at 40°C transfer->evaporate reconstitute Reconstitute with 100 µL mobile phase evaporate->reconstitute inject Inject 10 µL into LC-MS/MS system reconstitute->inject

This compound Metabolic Pathway

metabolism This compound This compound (Parent Drug) cyp2c8 CYP2C8 Metabolism (Primary Pathway) This compound->cyp2c8 Major cyp3a4 CYP3A4 Metabolism (Secondary Pathway) This compound->cyp3a4 Minor ugt UGT Enzymes Conjugation This compound->ugt m1_m23 Metabolites M1 & M23 cyp2c8->m1_m23 cyp3a4->m1_m23 cer_g2 This compound Acyl Glucuronide (Cer-G2) ugt->cer_g2 cer_l This compound Lactone (Cer-L) cer_g2->cer_l Spontaneous gemfibrozil Gemfibrozil (CYP2C8 Inhibitor) gemfibrozil->cyp2c8 Inhibits itraconazole Itraconazole (CYP3A4 Inhibitor) itraconazole->cyp3a4 Inhibits

Troubleshooting Guide

Problem Possible Cause Solution
Poor peak shape Column degradation or contamination Flush column with strong solvents; replace if necessary
Low sensitivity MS source contamination or inefficient extraction Clean MS source; optimize extraction conditions
High background Matrix effects Improve sample cleanup; use stable isotope IS
Retention time shift Mobile phase composition change Prepare fresh mobile phase daily
Poor recovery Incomplete extraction or evaporation loss Optimize extraction solvent; control evaporation temperature

Conclusion

This LC-MS/MS method provides a simple, sensitive, and rapid approach for quantifying this compound in human plasma with an LLOQ of 0.01 ng/mL and a total run time of 2.0 minutes [1]. The method is fully validated and suitable for supporting pharmacokinetic studies and clinical trials investigating this compound's potential therapeutic applications beyond cholesterol management [1]. Researchers should be particularly mindful of this compound's metabolic pathways and potential drug interactions when designing studies, especially those involving combination therapies [2].

References

cerivastatin dosing protocol hypercholesterolemia clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Cerivastatin Dosing & Efficacy in Clinical Trials

The table below summarizes dosing protocols and lipid-lowering effects from major this compound clinical trials.

Trial Design & Reference Patient Population Dosing Groups Treatment Duration LDL-C Reduction (%) Key Efficacy Findings

| Multinational, RCT, double-blind [1] | Primary hypercholesterolemia | 0.2 mg/day vs. 0.4 mg/day | 24 weeks | 0.2 mg: 31.5% 0.4 mg: 38.4% | Dose-dependent LDL-C and TC reduction; greater efficacy in women [1]. | | Multicenter, RCT, double-blind [2] | Hypercholesterolemia | 0.4 mg/day vs. Pravastatin (10, 20, 40 mg) | 8 weeks | 0.4 mg: 36% | this compound 0.4 mg superior to pravastatin 20 mg; more patients reached NCEP goals [2]. | | Systematic Review of 50 trials [3] | Mixed (with/without CVD) | 0.025 mg/day to 0.8 mg/day | 3-12 weeks | 11.0% to 40.8% | High certainty of evidence for strong linear log dose-response relationship for LDL-C, TC, and TG [3]. | | Drug Review [4] | Hypercholesterolemia | 0.4 mg to 0.8 mg | 8 weeks (pivotal trial) | 0.4 mg: 33.4% 0.8 mg: 44.0% | 84% of patients on 0.8 mg/day achieved NCEP LDL-C targets [4]. |

Detailed Experimental Protocols

For researchers replicating or analyzing these studies, here are the core methodological elements.

Study Population & Design
  • Patient Selection: Adults with primary hypercholesterolemia were common participants. Key criteria included elevated LDL-C levels despite dietary intervention and absence of severe comorbid conditions [1] [2].
  • Study Design: Randomized, double-blind, parallel-group trials were standard. These included a placebo run-in phase (typically 6-8 weeks) to establish stable baseline levels through diet (e.g., AHA Step I diet) alone, followed by an active treatment period (8-24 weeks) [1] [2].
Intervention & Efficacy Assessment
  • Dosing Protocol: this compound was administered orally, once daily in the evening. Fixed doses ranging from 0.025 mg to 0.8 mg were tested, with 0.4 mg being a common therapeutic dose in later studies [3] [1] [4].
  • Efficacy Endpoints: The primary efficacy parameter was the percent change from baseline in LDL-C. Secondary endpoints included percent change in Total Cholesterol (TC), Triglycerides (TG), and High-Density Lipoprotein Cholesterol (HDL-C) [2] [4].
  • Statistical Analysis: Efficacy was typically analyzed on a per-protocol basis. An analysis of covariance (ANCOVA) was commonly used, with treatment group as a factor and baseline LDL-C value as a covariate [2].
Safety Monitoring
  • Laboratory Tests: Safety assessments included monitoring for elevations in serum creatine kinase (CK) and liver transaminases (e.g., ALT, AST) [4].
  • Adverse Events: Researchers documented all adverse events (AEs), with special attention to symptoms of myopathy (muscle pain, weakness) [4]. The risk of rhabdomyolysis, particularly at higher doses or with drug interactions, was a critical finding that led to market withdrawal [3].

Pharmacological Profile & Comparative Potency

This compound was a synthetic statin with unique pharmacological properties. A systematic review calculated its remarkable potency relative to other statins [3].

G This compound This compound Fluvastatin Fluvastatin This compound->Fluvastatin 250x more potent Atorvastatin Atorvastatin This compound->Atorvastatin 20x more potent Rosuvastatin Rosuvastatin This compound->Rosuvastatin 5.5x more potent

Application Notes for Contemporary Research

  • Historical Benchmarking: this compound's established dose-response curve and high potency serve as a reference for screening novel lipid-lowering compounds [3].
  • Mechanistic Studies: Research remains relevant for exploring HMG-CoA reductase inhibition mechanisms and statin pleiotropic effects, independent of clinical use [3].
  • Safety Pharmacology: this compound is a critical case study in drug safety, highlighting importance of rigorous preclinical interaction profiling and post-market surveillance [3] [4].

Critical Safety Note for Researchers

> This compound was voluntarily withdrawn from worldwide markets in 2001 due to an increased risk of fatal rhabdomyolysis, especially at higher doses (0.8 mg) and when used in combination with gemfibrozil. [3] These application notes are intended for historical and scientific reference only in a research setting.

References

Comprehensive Methodological Framework for Cerivastatin Drug Interaction Studies: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerivastatin and Its Interaction Profile

This compound sodium is a synthetic, enantiomerically pure pyridine derivative that was previously employed as a potent 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor for managing hypercholesterolemia. Although withdrawn from clinical markets in 2001 due to safety concerns, this compound remains pharmacologically significant as a model compound for studying statin drug interactions due to its unique metabolic characteristics. This compound demonstrates exceptional potency, with effective doses representing merely 1-3% of those required for other statins, achieving maximal plasma concentrations within 2-3 hours postadministration with an absolute oral bioavailability of approximately 60% [1] [2]. This compound exhibits linear pharmacokinetics across its therapeutic dose range (0.05-0.8 mg), with no accumulation observed during repeated administration and an elimination half-life of 2-3 hours [1].

The metabolic profile of this compound represents particular interest for drug interaction studies, as it undergoes biotransformation via two distinct cytochrome P450 isoforms: CYP2C8 and CYP3A4 [1]. This dual metabolic pathway theoretically renders this compound less vulnerable to clinically significant drug interactions compared to statins metabolized by a single CYP enzyme. The principal metabolites include M-1 (via demethylation, catalyzed by CYP3A4) and M-23 (via hydroxylation, catalyzed primarily by CYP2C8), both retaining HMG-CoA reductase inhibitory activity comparable to the parent drug [1]. Approximately 70% of the administered dose undergoes fecal excretion, with 30% eliminated renally [1]. These pharmacokinetic properties establish this compound as an instructive substrate for investigating complex drug interaction mechanisms and methodologies.

Preclinical In Vitro Study Designs

Cell-Based Invasion and Proliferation Assays

In vitro methodologies for evaluating this compound's effects on cancer cell invasiveness and proliferation provide valuable models for studying its pleiotropic properties beyond cholesterol reduction. The experimental design typically employs highly invasive breast cancer cell lines (e.g., MDA-MB-231) alongside poorly invasive counterparts (e.g., MCF-7) for comparative analysis [3]. The core protocol involves treating these cell lines with varying concentrations of this compound (typically in the nanomolar to micromolar range) and assessing outcomes through multiple complementary techniques:

  • Matrigel Invasion Assay: Cells are seeded onto Matrigel-coated transwell inserts, and this compound's effect on invasiveness is quantified by counting cells that migrate through the extracellular matrix substitute over 18+ hours [3].
  • Cell Proliferation Analysis: Anti-proliferative effects are evaluated via metabolic activity assays (e.g., SRB method) or direct cell counting, with mechanism investigation through cell cycle analysis via flow cytometry [3].
  • Actin Cytoskeleton Examination: RhoA inactivation-induced disorganization of actin fibers and focal adhesion sites is visualized through immunofluorescence staining [3].
Molecular Mechanism Elucidation

To delineate the specific signaling pathways modulated by this compound, researchers employ rescue experiments with key isoprenoid intermediates:

  • Geranylgeranyl pyrophosphate (GGPP) supplementation: Reverses RhoA delocalization from the cell membrane, restoring actin organization and invasion capacity [3].
  • Farnesyl pyrophosphate (FPP) supplementation: Tests Ras pathway involvement; typically shows minimal reversal of this compound effects, indicating subsidiary mechanism [3].
  • Protease Expression Analysis: this compound-induced NFκB inactivation reduces expression of urokinase and matrix metalloproteinase-9 (MMP-9), quantified via zymography or Western blotting [3].

Table 1: Key In Vitro Assays for this compound Mechanism Studies

Assay Type Key Parameters Measured Experimental Readout Significance
Matrigel Invasion Cellular invasiveness Number of invaded cells Quantifies metastatic potential
Cell Proliferation Growth inhibition IC₅₀ values, p21 expression Assesses anti-cancer effects
Actin Organization Cytoskeletal integrity Fluorescence microscopy Visualizes RhoA pathway effects
GGPP/FPP Rescue Pathway specificity Reversal of statin effects Identifies specific mechanisms

Clinical Drug-Drug Interaction (DDI) Study Designs

Pharmacokinetic Interaction Studies

Clinical DDI studies for this compound employ standardized pharmacokinetic protocols to evaluate its interactions with comedications. These studies typically utilize open, non-randomized, multiple-dose designs in patient populations or healthy volunteers, with careful attention to CYP450 pathway modulation [4]. A representative study design examines the interaction between this compound and tacrolimus in renal transplant patients:

  • Subject Selection: Enroll patients with stable graft function and LDL-cholesterol >110 mg/dL, excluding those with hepatic disorders or previously elevated CPK [4].
  • Study Phases: Implement a 3-month observation period without this compound, followed by a 3-month treatment phase with this compound (0.2 mg daily) [4].
  • Pharmacokinetic Sampling: Collect blood samples pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose on day 1 and after 3 months of therapy [4].
  • Parameter Analysis: Calculate AUC(0-24h), Cₘₐₓ, Tₘₐₓ, and elimination half-life for both this compound and interacting drugs [4].

This design effectively identified a 35% increase in this compound AUC(0-24h) when coadministered with tacrolimus, without significant alteration of tacrolimus pharmacokinetics [4].

Safety and Efficacy Monitoring

Concurrent with pharmacokinetic assessments, comprehensive safety monitoring constitutes an essential component of this compound DDI studies:

  • Laboratory Parameters: Regular assessment of serum creatine kinase (CK), hepatic transaminases (AST, ALT), lipid profiles (LDL-C, total cholesterol, triglycerides, HDL-C), and renal function [4] [5].
  • Adverse Event Documentation: Systematic recording of all adverse events, with special attention to myalgia and other statin-associated symptoms [5].
  • Efficacy Endpoints: Percentage reductions in LDL-cholesterol and total cholesterol, triglyceride-lowering effects, and HDL-C increases [5].

Table 2: Core Pharmacokinetic Parameters in this compound DDI Studies

Parameter Definition This compound Profile Clinical Significance in DDI
AUC(0-24h) Area under concentration-time curve 14.5-19.0 μg·h/L [4] Primary indicator of exposure changes
Cₘₐₓ Maximum concentration Reached 2-3 hours post-dose [1] Assesses absorption effects
Tₘₐₓ Time to maximum concentration 2-3 hours [1] Identifies delayed absorption
t₁/₂ Elimination half-life 2-3 hours [1] Informs dosing interval adjustments
Bioavailability Fraction of absorbed dose 60% [1] Influences interaction magnitude

Data Analysis and Interpretation Methods

Quantitative Interaction Assessment

Robust analytical methodologies are essential for accurately characterizing drug interaction phenomena. Multiple complementary approaches provide comprehensive assessment:

  • Curve-Shift Analysis: Concentration-effect curves for single agents and combinations are normalized to corresponding IC₅₀ equivalents and analyzed via nonlinear regression using the Hill equation; leftward shifts indicate Loewe synergy while rightward shifts suggest antagonism [6].
  • Isobologram Analysis: For a specified effect level (e.g., IC₅₀), concentrations of individual drugs are plotted to establish an additivity line; combination data points falling below, on, or above this line indicate synergy, additivity, or antagonism, respectively [6].
  • Combination Index (CI): Calculated as CI = (Cₐ,ₓ/ICₓ,ₐ) + (Cᵦ,ₓ/ICₓ,ᵦ), where values <1, =1, and >1 indicate synergy, additivity, and antagonism, respectively [6].
  • Universal Surface Response Method: Simultaneously fits all combination data to a single function incorporating a synergism-antagonism parameter (α), with positive values indicating synergy and negative values reflecting antagonism [6].
Validation and Statistical Considerations

Method verification requires careful implementation of statistical standards and validation protocols:

  • Non-linear Regression: Preferred over linear regression fitting to transformed equations for combination index analysis, improving accuracy of parameter estimation [6].
  • Experimental Controls: Must include appropriate positive and negative controls, particularly in rescue experiments with GGPP/FPP to verify pathway-specific effects [3].
  • Software Validation: DDI screening programs should be validated for sensitivity, specificity, and predictive value; Lexi-Interact and Micromedex demonstrate superior performance in comprehensive evaluations [7].

Visualization of this compound Metabolism and Study Design

The DOT language scripts below generate diagrams illustrating this compound's metabolic pathways and clinical DDI study design. These visualizations enhance comprehension of complex relationships and experimental workflows.

CerivastatinMetabolism This compound Metabolic Pathways and Elimination This compound This compound CYP2C8 CYP2C8 This compound->CYP2C8 Primary Pathway CYP3A4 CYP3A4 This compound->CYP3A4 Secondary Pathway M23 M23 CYP2C8->M23 Hydroxylation M1 M1 CYP3A4->M1 Demethylation Excretion Excretion M23->Excretion 70% Feces 30% Urine M1->Excretion 70% Feces 30% Urine

DDIStudyDesign Clinical DDI Study Workflow for this compound Screening Screening Baseline Baseline Screening->Baseline Inclusion Criteria Met Treatment Treatment Baseline->Treatment 3-month Observation PKAssessment PKAssessment Treatment->PKAssessment Day 1 & Month 3 SafetyMonitoring SafetyMonitoring Treatment->SafetyMonitoring Continuous DataAnalysis DataAnalysis PKAssessment->DataAnalysis Parameter Calculation SafetyMonitoring->DataAnalysis Efficacy/Safety Stats

Conclusion and Future Directions

The comprehensive methodological framework presented herein provides researchers with validated protocols for investigating this compound drug interactions across the preclinical-to-clinical continuum. The dual metabolic pathway of this compound through CYP2C8 and CYP3A4 offers a particularly instructive model for complex interaction studies, explaining its historically favorable drug interaction profile aside from specific high-risk combinations such as with gemfibrozil [8]. The integrated approach combining in vitro mechanistic studies with carefully designed clinical pharmacokinetic trials enables thorough characterization of both interaction potential and underlying biological mechanisms.

Future methodological developments should focus on advanced predictive modeling incorporating physiologically-based pharmacokinetic (PBPK) approaches to further refine interaction risk assessment. Additionally, standardized in vitro-in vivo extrapolation techniques for this compound's pleiotropic effects may enhance understanding of its non-lipid-related benefits observed in experimental models [3]. Although this compound is no longer clinically available, the methodological principles established through its characterization remain directly applicable to the development and safety assessment of novel therapeutic agents with complex metabolic profiles, contributing valuable tools to the drug development landscape.

References

Comprehensive Application Notes and Clinical Protocol for Cerivastatin Pharmacokinetic Studies in Healthy Volunteers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Pharmacokinetic Profile

Cerivastatin sodium is a synthetic, enantiomerically pure pyridine derivative and potent HMG-CoA reductase inhibitor that was previously developed for the treatment of hypercholesterolemia. Although withdrawn from clinical use due to safety concerns, its pharmacokinetic properties remain valuable for research purposes in drug development. This compound demonstrates linear pharmacokinetics across a dose range of 0.05-0.8 mg, with no accumulation observed upon repeated administration. The drug achieves effective cholesterol reduction at microgram doses, significantly lower than other statins, which reflects its exceptional potency. This compound's unique metabolic pathway involving multiple cytochrome P450 enzymes contributes to its favorable drug-drug interaction profile, reducing susceptibility to metabolic interactions compared to other statins that rely on single metabolic pathways [1].

Key Pharmacokinetic Parameters

The absorption, distribution, metabolism, and excretion properties of this compound have been comprehensively characterized in healthy volunteer studies. The following table summarizes the essential pharmacokinetic parameters that should be verified in any contemporary study design.

Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Volunteers

Parameter Value Comments
Absorption
Tmax (h) 2-3 Time to reach maximum plasma concentration
Absolute bioavailability (%) 60 Reduced due to presystemic first-pass metabolism
Distribution
Plasma protein binding (%) >99 Primarily bound to plasma proteins
Volume of distribution (L/kg) ~0.3 Moderate tissue penetration with high liver affinity
Elimination
Elimination half-life (t½,β) (h) 2-3 Monoexponential decay
Interindividual variability (% CV) 30-40 For AUC, Cmax, and t½,β
Metabolism and Excretion
CYP isoforms involved CYP2C8, CYP3A4 Dual metabolic pathway
Fecal excretion (%) 70 Primarily as metabolites
Urinary excretion (%) 30 Mostly as metabolites, no unchanged drug

Data sourced from [1]

Study Design Considerations

Subject Population and Eligibility
  • Healthy Volunteers: Studies should enroll adult volunteers (ages 18-45) with normal cholesterol levels, consistent with previous this compound trial populations [2].

  • Screening Procedures: Comprehensive screening should include medical history, physical examination, 12-lead ECG, clinical laboratory tests (hematology, serum chemistry, urinalysis), and ophthalmologic examination to exclude individuals with underlying conditions [2].

  • Exclusion Criteria: Key exclusion criteria include abnormal liver function, renal impairment, concomitant medication use (especially CYP2C8 or CYP3A4 inhibitors/inducers), history of muscle disorders, and hypersensitivity to statins.

Dosing Considerations
  • Therapeutic Dose Range: this compound was typically administered at 0.05-0.8 mg daily, with studies demonstrating linear pharmacokinetics across this range [1].

  • Administration Conditions: this compound pharmacokinetics are not influenced by concomitant food administration nor by the time of day of dosing, providing flexibility in study design [1].

  • Formulation: The drug should be administered as This compound sodium in accordance with original formulation specifications.

Clinical Protocol for a this compound Pharmacokinetic Study

Study Design and Timeline

The following diagram illustrates the schematic overview of a comprehensive clinical pharmacokinetic study design for this compound in healthy volunteers:

G Start Start Screening Screening Phase (-28 to -2 days) Start->Screening Baseline Baseline Assessments (-1 day) Screening->Baseline Dosing Study Drug Administration (Day 1, fasting or fed) Baseline->Dosing PK_Sampling Pharmacokinetic Sampling (Pre-dose, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24h) Dosing->PK_Sampling Washout Washout Period (≥7 days) PK_Sampling->Washout MultipleDose Multiple-Dose Phase (Optional, 7-14 days) Washout->MultipleDose End End MultipleDose->End

Sample Size and Statistical Considerations
  • Sample Size: Previous studies enrolled approximately 20 subjects to detect clinically relevant differences, with 11-15 subjects typically completing the trial [2].

  • Statistical Power: For a crossover design, 18-24 completers provide adequate power (80-90%) to detect 20-25% differences in primary PK parameters (AUC, Cmax) with α=0.05.

  • Key Endpoints: Primary endpoints include AUC0-24, Cmax, Tmax, and elimination half-life. Secondary endpoints include safety parameters and urinary excretion when applicable.

Drug Interaction Assessment

This compound undergoes metabolism via two distinct CYP isoforms (CYP2C8 and CYP3A4), making it relatively resistant to interactions arising from inhibition of a single CYP pathway. This dual metabolic capacity represents a key advantage in its drug interaction profile. If one pathway is inhibited, this compound can be effectively metabolized by the alternative route. Additionally, in vitro studies indicate that neither this compound nor its metabolites demonstrate inducing or inhibitory activity on CYP enzymes, further enhancing its interaction profile [1].

Table 2: Summary of Clinically Evaluated Drug Interactions with this compound

Precipitant Drug Effect on this compound PK Clinical Recommendation
Digoxin No clinically relevant changes No dose adjustment needed
AUC: +3% Cmax: +20%
Itraconazole (CYP3A4 inhibitor) Minimal impact expected No contraindication
Gemfibrozil (CYP2C8 inhibitor) Theoretical interaction Use with caution

Data sourced from [1] [2]

The following diagram illustrates the metabolic pathways and potential sites for drug interactions with this compound:

G This compound This compound CYP2C8 CYP2C8 This compound->CYP2C8 Primary pathway CYP3A4 CYP3A4 This compound->CYP3A4 Alternative pathway M23 Metabolite M-23 (Hydroxylated) Active CYP2C8->M23 M1 Metabolite M-1 (Demethylated) Active CYP3A4->M1 M24 Metabolite M-24 (Secondary) Active M1->M24 Feces Fecal Excretion (70% of dose) M1->Feces M23->M24 M23->Feces Urine Urinary Excretion (30% of dose) M24->Urine

Analytical Methods

Bioanalytical Quantification
  • Sample Collection: Blood samples (4-6 mL) should be collected in heparinized tubes and centrifuged at 1500×g for 15 minutes at 4°C within 30 minutes of collection. Plasma should be stored at -70°C until analysis.

  • Quantification Methods: Historical methods used high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for superior sensitivity. Current studies should implement validated LC-MS/MS methods capable of quantifying this compound and its major metabolites (M-1, M-23) with a lower limit of quantification of 0.1 ng/mL.

  • Quality Control: Bioanalytical methods should demonstrate accuracy (85-115%) and precision (CV <15%) across the calibration range, with appropriate stability documentation for all analytes.

Safety Monitoring

Adverse Event Monitoring
  • Common Adverse Effects: In previous studies, the most frequently reported adverse event was headache, occurring with similar frequency to placebo groups in large clinical trials. Other typically mild and transient events included elevated hepatic transaminases and creatine kinase levels (all <2 times the upper limit of normal) [2].

  • Serious Adverse Events: Although rare, monitoring should include signs of myopathy, rhabdomyolysis, and hepatotoxicity, which were concerns with this compound therapy.

  • Discontinuation Criteria: Predefined criteria should include persistent elevation of liver enzymes (>3× ULN), creatine kinase elevations (>5× ULN with symptoms), or any clinically significant laboratory abnormality.

Monitoring Schedule
  • Daily Assessments: Vital signs, symptom assessment
  • Periodic Monitoring: Clinical laboratory tests (Days 1, 7, 14, and study end)
  • ECG Monitoring: Pre-dose and at end of study
  • Ophthalmologic Examination: Pre-study and post-study

Conclusion

This protocol provides a comprehensive framework for conducting pharmacokinetic studies of this compound in healthy volunteers. The linear pharmacokinetics, minimal accumulation, and dual metabolic pathway of this compound make it an interesting compound for clinical pharmacology research despite its withdrawal from the market. The detailed methodologies outlined for study design, analytical quantification, and safety monitoring ensure that researchers can generate high-quality, reproducible data that advances understanding of statin pharmacokinetics and supports future drug development efforts.

References

Application Note: LC-MS/MS Method for Cerivastatin Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Cerivastatin is a potent HMG-CoA reductase inhibitor previously used for the treatment of hypercholesterolemia. Although withdrawn from the market, its sensitive and selective quantification in biological matrices remains important for research and forensic toxicology. This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma, adapted from methodologies used for other statins [1] [2].

2. Experimental Protocol

  • 2.1. Chemicals and Materials: this compound reference standard and a suitable internal standard (e.g., a deuterated analog, such as this compound-d5) are required. HPLC-grade solvents like methanol and acetonitrile, as well as formic acid, should be used.
  • 2.2. Instrumentation and Chromatographic Conditions: The analysis is performed using an HPLC system coupled to a tandem mass spectrometer.
    • Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) [2].
    • Mobile Phase: A gradient or isocratic mixture of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile [2].
    • Flow Rate: 0.3 - 0.5 mL/min.
    • Injection Volume: 5-10 µL.
    • Mass Spectrometry: Detection is via electrospray ionization (ESI) in positive mode, monitoring specific mass transitions for this compound and the internal standard.
  • 2.3. Sample Preparation: A simple protein precipitation protocol is recommended for robustness.
    • Aliquot 100 µL of plasma sample into a microcentrifuge tube.
    • Add a fixed volume of the internal standard working solution.
    • Add 300 µL of acetonitrile to precipitate proteins.
    • Vortex mix vigorously for 1 minute and then centrifuge at 10,000-15,000 x g for 5-10 minutes.
    • Transfer the clear supernatant to an autosampler vial for analysis.

The workflow is summarized in the following diagram:

G START Start: Plasma Sample P1 Add Internal Standard START->P1 P2 Protein Precipitation with Acetonitrile P1->P2 P3 Vortex and Centrifuge P2->P3 P4 Collect Supernatant P3->P4 ANALYSIS LC-MS/MS Analysis P4->ANALYSIS RESULT Data Acquisition ANALYSIS->RESULT

3. Method Validation The method should be validated according to regulatory guidelines (e.g., ICH, FDA) for bioanalytical methods. The table below outlines the key parameters and the expected performance targets based on methods for similar statins [1] [2] [3]. Note: Actual results for this compound must be experimentally determined.

Table 1: Key Validation Parameters and Targets

Validation Parameter Results for this compound (Expected) Reference from Similar Statin Methods
Linearity Range 0.1 - 100 ng/mL (to be confirmed) Rosuvastatin: 3.0-1602.0 µg/mL [1]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL (to be confirmed) Gemfibrozil: 0.5 µg/mL [2]; Atorvastatin: 0.24 µg/mL [3]
Precision (Intra-day RSD%) < 10% (at LLOQ: < 15%) Rosuvastatin: < 2.4% [1]; Gemfibrozil: 1.6-10.7% [2]
Accuracy (% Recovery) 90-110% Rosuvastatin: 99.86-102.86% [1]; Atorvastatin: ~100.08% [3]
Selectivity/Specificity No interference from matrix Confirmed in presence of excipients [3]
Carry-over < 20% of LLOQ Not explicitly stated in results, but standard requirement

The relationships and logical flow of the method validation process are illustrated below:

G MV Method Validation P1 Selectivity MV->P1 P2 Linearity and LLOQ P1->P2 P3 Precision and Accuracy P2->P3 P4 Robustness P3->P4

Critical Considerations for Implementation

  • Internal Standard: Using a stable isotope-labeled internal standard (e.g., this compound-d5) is highly recommended. This corrects for analyte loss during preparation and ion suppression/enhancement in the mass spectrometer, significantly improving accuracy and precision [2].
  • Chromatographic Optimization: The mobile phase composition, gradient profile, and column temperature should be optimized to achieve a sharp, symmetric peak for this compound and adequate separation from endogenous plasma components.
  • Matrix Effects: The influence of the plasma matrix on the ionization of this compound must be rigorously investigated, as this is a common challenge in LC-MS/MS bioanalysis [2].

Conclusion

This note provides a foundational protocol and a validation framework for the quantification of this compound in human plasma using LC-MS/MS. The parameters and targets are extrapolated from successfully validated methods for structurally and functionally similar drugs. Researchers should use this as a guide and perform a full, rigorous validation with this compound-specific standards to generate reliable and accurate data.

References

Key Pharmacokinetic Properties and Analytical Considerations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental physicochemical and pharmacokinetic properties of cerivastatin, which are critical for developing tissue distribution assays [1].

Property Details for this compound
Chemical Formula C₂₆H₃₄FNO₅ [1]
Modality Small Molecule [1]
Protein Binding >99% (approximately 80% to albumin) [1]
Metabolism Primarily hepatic via CYP2C8, with contributions from CYP3A4 and UGT enzymes. Main metabolites: M1 (demethylation) and M23 (hydroxylation) [2] [3] [1].
Active Metabolites The acyl glucuronide conjugate (Cer-G2) is unstable and rapidly converts to the lactone form (Cer-L) [2].
Key Analytical Challenge Methods must be able to quantify both the parent drug (Cer) and its major metabolites (M1, M23, and Cer-L), as Cer-L accumulation is linked to toxicity (rhabdomyolysis) [2].

Methodological Foundations from Related Studies

Although direct tissue distribution protocols were not found, the following insights from interaction and modeling studies are highly relevant for experimental design.

  • Quantitative Analysis via PBPK Modeling: A study detailed the development of a Physiologically Based Pharmacokinetic (PBPK) model to quantitatively analyze the complex drug-drug interactions (DDIs) of this compound with cyclosporine A (CsA) and gemfibrozil [3]. The model structure accounted for key processes determining tissue distribution:

    • Hepatic Uptake: Mediated by OATP1B1 transporters [3].
    • Hepatic Metabolism: Primarily by CYP2C8 [3].
    • The model was constructed and optimized using clinical pharmacokinetic data and could simulate blood concentration-time profiles. This systems-level approach is foundational for predicting tissue exposure [3].
  • HPLC as a Core Analytical Technique: While not applied to tissue samples in the results found, High-Performance Liquid Chromatography (HPLC) is a standard, robust technique for quantifying drugs and metabolites in biological matrices. A stability-indicating RP-HPLC method developed for another statin, Rosuvastatin, demonstrates a validated approach that could be adapted for this compound [4].

    • Example Parameters: The method used a C18 column with a mobile phase of methanol, acetonitrile, and phosphate buffer (pH 3.5), and detection at 281 nm [4]. This compound's structure suggests it would be amenable to similar reverse-phase chromatographic conditions.

Pathways and Experimental Workflow

Based on the gathered information, the following diagram outlines the key metabolic pathways and the conceptual workflow for a tissue distribution study. The lactonization pathway is of particular interest due to its association with tissue-specific toxicity [2].

cerivastatin_workflow This compound Metabolism and Distribution cluster_pathway Key Metabolic Pathways cluster_workflow Proposed Experimental Workflow This compound (Parent) This compound (Parent) M1 (Demethylation) M1 (Demethylation) This compound (Parent)->M1 (Demethylation) CYP2C8 M23 (Hydroxylation) M23 (Hydroxylation) This compound (Parent)->M23 (Hydroxylation) CYP2C8 Cer-G2 (Glucuronide) Cer-G2 (Glucuronide) This compound (Parent)->Cer-G2 (Glucuronide) UGT Cer-L (Lactone) Cer-L (Lactone) Cer-G2 (Glucuronide)->Cer-L (Lactone) Non-Enzymatic Note Critical: Monitor this compound Lactone (Cer-L) Accumulation linked to rhabdomyolysis risk. Cer-L (Lactone)->Note Tissue Collection\n(e.g., Liver, Muscle) Tissue Collection (e.g., Liver, Muscle) Sample Homogenization\n& Protein Precipitation Sample Homogenization & Protein Precipitation Tissue Collection\n(e.g., Liver, Muscle)->Sample Homogenization\n& Protein Precipitation Analytical Quantification\n(e.g., HPLC, LC-MS/MS) Analytical Quantification (e.g., HPLC, LC-MS/MS) Sample Homogenization\n& Protein Precipitation->Analytical Quantification\n(e.g., HPLC, LC-MS/MS) Data Analysis\n(Tissue Concentration vs. Time) Data Analysis (Tissue Concentration vs. Time) Analytical Quantification\n(e.g., HPLC, LC-MS/MS)->Data Analysis\n(Tissue Concentration vs. Time) Modeling\n(PBPK or Non-Compartmental) Modeling (PBPK or Non-Compartmental) Data Analysis\n(Tissue Concentration vs. Time)->Modeling\n(PBPK or Non-Compartmental)

Proposed Protocol for Tissue Distribution Studies

The following protocol is synthesized from general principles and the specific insights gathered on this compound. You will need to optimize conditions based on your specific laboratory setup.

Title: A Protocol for the Determination of this compound and its Metabolites in Rodent Tissues

1. Sample Collection and Preparation

  • Dosing & Tissue Collection: Administer this compound to animal models (e.g., rats) via a relevant route (e.g., oral gavage). At predetermined time points, euthanize the animals and collect tissues of interest (e.g., liver, skeletal muscle, kidney, and plasma).
  • Homogenization: Weigh the tissues and homogenize them in a buffer (e.g., phosphate-buffered saline) at a consistent ratio (e.g., 1:4 w/v). Keep samples on ice.
  • Sample Extraction: Precipitate proteins from homogenate/plasma using a suitable solvent like cold acetonitrile (containing an internal standard). Vortex, then centrifuge to collect the supernatant for analysis.

2. Analytical Method: HPLC-UV (Adaptable Framework)

  • Chromatographic Conditions:
    • Column: Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate or formate buffer (pH ~3.5-4.0). The exact ratio requires optimization (e.g., start with 40:20:40 v/v/v) [4].
    • Detection: UV detection at 281 nm (based on this compound's structure) [4].
    • Flow Rate: 1.0 mL/min.
    • Injection Volume: 10-20 µL.
  • Method Validation: Before application, validate the method for linearity, precision, accuracy, and recovery specifically in each tissue matrix, following ICH Q2(R2) guidelines [4].

3. Data and Model Integration

  • Calibration: Analyze spiked tissue homogenates with known concentrations of this compound and its metabolites to create calibration curves.
  • Kinetic Analysis: Plot concentration vs. time data for each tissue to determine kinetic parameters.
  • PBPK Modeling: Use the generated tissue concentration data to develop and refine a PBPK model, as described in the literature [3], to predict distribution under various conditions.

Seeking Further Information

To complete your protocol, you may find it helpful to:

  • Search for Specific Analytical Methods: Look for older analytical papers using keywords like "determination of this compound in plasma by HPLC" or "LC-MS/MS method for this compound". These older methods can be adapted for tissue homogenates.
  • Consult General Toxicology Texts: Standard textbooks on drug disposition or toxicology often contain generic, well-validated protocols for tissue distribution studies that can be applied to this compound.
  • Emphasize Metabolite Tracking: Given the clear evidence, ensure your analytical method is fully validated to separate and quantify This compound lactone (Cer-L).

References

cerivastatin metabolite identification mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Cerivastatin Metabolism and Analytical Significance

This compound is metabolized primarily by CYP2C8 (≈60%) and, to a lesser extent, by CYP3A4 (≈40%), forming major metabolites M-1 (O-desmethyl-) and M-23 (6-hydroxy-cerivastatin) [1] [2]. These pathways are critical as they are linked to this compound's rare but severe adverse effect of rhabdomyolysis, particularly when drug-drug interactions (e.g., with gemfibrozil) or genetic polymorphisms impair these metabolic routes [3] [1] [2]. Accurate identification and quantification of this compound and its metabolites are therefore essential for pharmacokinetic studies and drug safety assessment.

The diagram below illustrates the primary metabolic pathways of this compound and the analytical workflow for its quantification.

Quantitative Analysis of this compound and Metabolites

Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of this compound and its metabolites in biological fluids [3] [4].

Sample Preparation Protocol
  • Serum/Plasma Pretreatment: Add 0.5 mL of acidified human serum or plasma (using a pH 5.0 buffer to stabilize lactone metabolites) into a extraction tube [4].
  • Internal Standard Addition: Add a known concentration of an internal standard (e.g., atorvastatin) [3].
  • Liquid-Liquid Extraction: Add methyl tert-butyl ether (MTBE) as the extraction solvent. Shake vigorously for a defined period and centrifuge to separate organic and aqueous layers [4].
  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in a mobile phase-compatible solvent (e.g., methanol or a methanol-water mixture) for LC-MS/MS injection [3] [4].
LC-MS/MS Operating Conditions

The table below summarizes typical instrument parameters for a rapid, sensitive assay.

Parameter Specification Application Note
LC Column Reversed-phase (e.g., C18) Provides necessary retention and separation [3]
Mobile Phase Methanol/Acetonitrile and Water (with modifiers like Formic Acid) Gradient elution for fast separation [3]
Run Time 2.0 - 3.5 minutes High-throughput analysis [3] [4]
Ion Source Electrospray Ionization (ESI), Positive Mode Efficient ionization [3] [4]
Detection Tandem Mass Spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) High sensitivity and specificity [3]
Quantitation Range This compound: 0.01 - 100 ng/mL [3]; Metabolites: 0.01 - 10.0 ng/mL [4] Broad dynamic range for pharmacokinetic studies
Key Metabolites M-1, M-23, M-24, and their corresponding lactones [4] [5] Clinically relevant biotransformation products

Pharmacogenetics and Drug-Drug Interactions

Genetic polymorphisms in CYP2C8 significantly influence this compound metabolism. Variants like CYP2C8*3 and CYP2C8*4 can lead to a 2 to 14-fold increase in this compound metabolic clearance, potentially altering drug exposure and toxicity risk [1].

The most critical drug interaction occurs with gemfibrozil, a strong CYP2C8 inhibitor. Coadministration increases this compound exposure (AUCR ≈ 5). Recent pharmacokinetic modeling shows that dual inhibition of CYP2C8 and CYP3A4 can lead to severe accumulation of the This compound lactone metabolite, with projected exposure increases (AUCR) up to ~70-fold, providing a mechanistic explanation for the high risk of rhabdomyolysis [2].

Experimental Protocol: Metabolite Identification

This protocol outlines the steps for identifying this compound metabolites in a research setting.

Workflow Metabolite ID Workflow Step1 In Vitro Incubation with Liver Microsomes Step2 LC-HRMS Analysis (High-Resolution MS) Step1->Step2 Step3 Data Processing (Detect metabolite peaks) Step2->Step3 Step4 Metabolite Identification Step3->Step4 Step4_A A. MS/MS Fragmentation (Structural elucidation) Step4->Step4_A Step4_B B. Use of Isotope-labeled Tracers (e.g., 13C) Step4->Step4_B Step4_C C. Comparison with Synthetic Standards Step4->Step4_C

  • In Vitro Incubation

    • Prepare a reaction mixture containing human liver microsomes, this compound, NADPH regenerating system, and UDP-glucuronic acid in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. Centrifuge to precipitate proteins and collect the supernatant for analysis [1].
  • LC-HRMS Analysis for Metabolite Profiling

    • Chromatography: Use a UPLC system with a C18 column and a water-acetonitrile gradient (both containing 0.1% formic acid) for high-resolution separation.
    • Mass Spectrometry: Analyze samples using a High-Resolution Mass Spectrometer (e.g., Q-TOF) in data-dependent acquisition (DDA) mode. Full MS scans trigger the acquisition of MS/MS spectra for the most intense ions.
  • Data Processing and Metabolite Identification

    • Use vendor or third-party software to find components in the data that are present in the incubated sample but absent in the control. Key filters include mass defect, isotopic pattern, and product ion spectra.
    • Structural Elucidation: Interpret MS/MS spectra by proposing neutral losses and fragment ions that match proposed structures (e.g., loss of water, cleavage of the hexenoic acid chain).
    • Orthogonal Confirmation: Whenever possible, confirm metabolite identity by comparing retention time and MS/MS spectrum with a synthesized or commercially available authentic standard [5].

Discussion and Conclusion

The protocols outlined here enable reliable quantification and identification of this compound metabolites. The integration of advanced techniques like stable isotope tracing [6] and pharmacogenetic screening for CYP2C8 variants [1] can provide deeper insights into inter-individual variability in this compound metabolism and toxicity.

The described LC-MS/MS methods are robust and validated for clinical and research applications, providing the necessary tools to support ongoing investigations into this compound's mechanisms of action and toxicity, which is crucial for drug safety evaluation and the development of safer statin therapies.

References

Comprehensive Application Notes and Protocols for Cerivastatin In Vitro Hepatocyte Metabolism Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Relevance

Cerivastatin (Baycol, Lipobay) is a synthetic, enantiomerically pure pyridine derivative that was withdrawn from clinical use in 2001 due to an unacceptably high incidence of severe rhabdomyolysis. Despite its market withdrawal, this compound remains an extremely valuable tool compound in drug metabolism and transport studies due to its well-characterized disposition pathways and suitability as a probe substrate for key hepatic processes. As a hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, this compound effectively reduces serum cholesterol levels at microgram doses, exhibiting linear pharmacokinetics across a dose range of 0.05 to 0.8 mg, with no accumulation observed on repeated administration.

The hepatic disposition of this compound involves a complex interplay between uptake transporters, intracellular binding, and biotransformation, making it an excellent candidate for comprehensive in vitro hepatocyte studies. This compound is cleared exclusively via metabolism, with no unchanged drug excreted, and undergoes two primary oxidative biotransformation pathways: demethylation of the benzylic methyl ether moiety (leading to metabolite M-1) and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent (leading to metabolite M-23). These pathways are mediated primarily by cytochrome P450 enzymes, with CYP2C8 accounting for approximately 60% and CYP3A4 contributing to approximately 40% of this compound's oxidative metabolism.

Experimental Principles and Theoretical Framework

Media Loss Assay Fundamentals

The "media loss assay" represents an adaptation of the conventional hepatocyte drug depletion-time assay that enables simultaneous assessment of both transporter and metabolic processes in hepatic drug clearance. This approach involves centrifugation of hepatocytes prior to sampling, which allows for separation of cells from incubation media, enabling independent quantification of drug depletion from media and drug accumulation within cells. The fundamental principle underlying this assay is the mass balance approach, which tracks the time-dependent disappearance of compound from the incubation media while simultaneously characterizing cellular uptake and intracellular binding.

This methodology provides significant advantages over conventional metabolic stability assays by enabling the resolution of uptake clearance, metabolic clearance, and passive diffusion components that collectively determine hepatic clearance. Through application of appropriate mechanistic cell models, researchers can extract multiple clearance terms that characterize metabolism, active and passive uptake, alongside intracellular binding and partitioning parameters from a single experimental system. This comprehensive characterization is particularly valuable for compounds like this compound that demonstrate complex hepatocyte disposition involving multiple simultaneous processes.

Key Metabolic and Transporter Pathways

The hepatic disposition of this compound involves several uptake and efflux transporters in addition to its metabolic pathways. The organic anion transporting polypeptide (OATP) family, particularly OATP1B1 (encoded by SLCO1B1) and OATP1B3, play significant roles in the hepatic uptake of this compound. Genetic variants in SLCO1B1, particularly the rs4149056 (p.Val174Ala) polymorphism, have been associated with reduced this compound transport and increased risk of this compound-associated rhabdomyolysis, highlighting the clinical relevance of these transporter interactions.

The following diagram illustrates the key hepatic processes involved in this compound disposition:

G Blood Blood Circulation (Unbound this compound) SpaceOfDisse Space of Disse Blood->SpaceOfDisse Passive Diffusion Blood->SpaceOfDisse OATP Transport Hepatocyte Hepatocyte SpaceOfDisse->Hepatocyte OATP1B1/1B3 Uptake Bile Bile Canaliculus Hepatocyte->Bile Efflux Transporters Metabolism Metabolism (CYP2C8/CYP3A4) Hepatocyte->Metabolism Metabolism->Blood Metabolites to Circulation Metabolism->Bile Metabolites to Bile

Figure 1: Hepatic Disposition Pathways of this compound. This compound enters hepatocytes via OATP transporters and passive diffusion, undergoes metabolism primarily by CYP2C8 and CYP3A4, with metabolites and parent compound eliminated into bile or circulation.

Detailed Experimental Protocols

Hepatocyte Media Loss Assay Protocol
3.1.1 Materials and Reagents
  • Test compound: this compound sodium salt (prepare 1 mM stock solution in DMSO)
  • Hepatocytes: Fresh or cryopreserved rat or human hepatocytes (viability >80%)
  • Incubation buffer: 2.34 g/L Na HEPES, 0.4 g/L d-fructose, 2 g/L bovine serum albumin, pH 7.4
  • Inhibitors: Rifamycin SV (OATP inhibitor, 100 μM), 1-aminobenzotriazole (CYP inhibitor, 1 mM)
  • Equipment: Water bath/shaker, centrifuge, LC-MS/MS system for analysis
3.1.2 Experimental Procedure
  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to supplier recommendations. Determine viability using trypan blue exclusion and adjust cell density to 1-2 × 10^6 viable cells/mL in incubation buffer.
  • Compound Incubation: Pre-warm hepatocyte suspension at 37°C with gentle shaking. Add this compound to achieve final concentration of 1 μM (maintain DMSO concentration ≤0.1%). Include control incubations with inhibitors for mechanistic studies.
  • Sampling: At predetermined time points (0, 5, 15, 30, 60 minutes), remove 100 μL aliquots from the incubation mixture and immediately centrifuge at high speed (≥3000 × g) for 2 minutes through a silicone oil layer or using rapid filtration to separate cells from media.
  • Sample Processing: Transfer the media fraction to clean tubes and immediately place on ice. For cell pellets, wash with cold buffer and lysc cells using appropriate method (e.g., freeze-thaw, acetonitrile). Store all samples at -80°C until analysis.
  • Analytical Quantification: Analyze samples using validated LC-MS/MS methods for this compound and its metabolites (M-1, M-23). Monitor multiple reaction monitoring (MRM) transitions specific to each analyte.
Data Analysis and Kinetic Modeling

The experimental data generated from the media loss assay can be analyzed using mechanistic cell models to extract specific clearance parameters. The key parameters that can be determined include:

  • CL: Unbound metabolic intrinsic clearance
  • CL: Unbound sinusoidal uptake intrinsic clearance
  • CL: Unbound passive diffusion intrinsic clearance
  • CL: Unbound sinusoidal efflux intrinsic clearance
  • f: Unbound fraction of drug within cells
  • K

    : Cellular partition coefficient

The following differential equations describe the rate of change of drug amount in media (A) and cells (A):

dA/dt = -[CL + CL] × f × C + CL × f × (A/V)

dA/dt = [CL + CL] × f × C - [CL × f + CL × f] × (A/V)

Where f and f represent the unbound fractions in media and cells, respectively, C is the concentration in media, and V is the cellular volume.

Quantitative Data and Parameters

This compound Kinetic Parameters in Hepatocyte Systems

Table 1: Experimentally Determined Kinetic Parameters for this compound in Rat Hepatocytes

Parameter Value Units Experimental Conditions Reference
CL 2 - 236 μL/min/mg protein Rat hepatocytes, 1 μM this compound [1]
CL 0.4 - 777 μL/min/mg protein Rat hepatocytes, ± inhibitors [1]
CL 3 - 383 μL/min/mg protein Rat hepatocytes, ± inhibitors [1]
f 0.014 - 0.263 Unitless Rat hepatocytes [1]

| Cellular K

| 3.8 - 254 | Unitless | Total drug cellular partition coefficient | [1] | | Unbound K

| 2.3 - 8.3 | Unitless | Unbound drug cellular partition | [1] | | f | 0.61 | Unitless | Fraction unbound in incubation (rat) | [2] | | Plasma f | 5.7 | % | Free fraction in plasma (rat) | [2] |

Metabolic Profile and Enzyme Kinetics

Table 2: this compound Metabolic Parameters and Enzyme Contributions

Parameter Value Units Experimental System Reference
CYP2C8 Contribution ~60 % Human liver microsomes, chemical inhibitors [3] [4]
CYP3A4 Contribution ~40 % Human liver microsomes, chemical inhibitors [3] [4]
M-1 Formation Demethylation Reaction type Primary metabolic pathway [3]
M-23 Formation Hydroxylation Reaction type Primary metabolic pathway [3]
CYP2C8*3 Activity 2-6 fold increase Fold change Recombinant enzyme vs wild-type [4]
CYP2C8*4 Activity 2-14 fold increase Fold change Human liver microsomes vs wild-type [4]
t<½,β> 2-3 hours Elimination half-life in humans [5]
Oral Bioavailability 60 % Absolute bioavailability in humans [5]

Metabolic Pathway Visualization

The complete metabolic scheme of this compound, including primary and secondary metabolites, is illustrated below:

G This compound This compound M1 M-1 (Desmethyl this compound) This compound->M1 Demethylation M23 M-23 (Hydroxy this compound) This compound->M23 Hydroxylation Lactone This compound Lactone This compound->Lactone M24 M-24 (Desmethyl Hydroxy This compound) M1->M24 M23->M24 CYP2C8 CYP2C8 CYP2C8->this compound Primary CYP3A4 CYP3A4 CYP3A4->this compound Secondary UGT UGT UGT->this compound Minor Pathway

Figure 2: Comprehensive Metabolic Pathways of this compound. This compound undergoes two primary oxidative pathways (demethylation to M-1 and hydroxylation to M-23) mediated mainly by CYP2C8 with contribution from CYP3A4, with a minor glucuronidation pathway forming the lactone derivative.

Data Analysis and In Vitro-In Vivo Extrapolation

IVIVE and Clearance Prediction

Following the generation of in vitro clearance parameters, in vitro-in vivo extrapolation (IVIVE) can be performed to predict human pharmacokinetics. Research has demonstrated that for this compound, the lowest prediction bias is noted when using uptake clearance rather than metabolic clearance or apparent clearance from media loss assays alone. This highlights the critical importance of accounting for transporter processes in addition to metabolism when predicting in vivo disposition.

The IVIVE process typically involves:

  • Scaling of in vitro intrinsic clearance to whole organ intrinsic clearance using appropriate scaling factors (e.g., hepatocellularity)
  • Incorporation of hepatic blood flow and plasma protein binding to calculate organ clearance
  • Application of appropriate liver models (e.g., well-stirred, parallel tube, dispersion models)
  • Verification of predictions against observed clinical data where available

For this compound, the IVIVE approach has been successfully applied using parameters derived from the media loss assay, demonstrating good concordance with observed human pharmacokinetics when both metabolic and transport processes are adequately captured.

Application to Drug-Drug Interaction Risk Assessment

The hepatocyte media loss assay provides a comprehensive system for evaluating potential drug-drug interactions (DDIs) involving this compound. By conducting experiments in the presence and absence of selective inhibitors (e.g., rifamycin SV for OATP inhibition, 1-aminobenzotriazole for CYP inhibition), researchers can assess the relative contribution of specific pathways to overall hepatic clearance and predict the magnitude of clinical DDIs.

Notably, the gemfibrozil-cerivastatin interaction that contributed to the market withdrawal of this compound can be recapitulated in this system. Gemfibrozil and its glucuronide metabolite inhibit multiple clearance pathways of this compound, including CYP2C8-mediated metabolism, UGT-mediated glucuronidation, and OATP1B1-mediated hepatic uptake. The media loss assay allows for mechanistic investigation of such complex interactions by enabling simultaneous assessment of these different processes.

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • Low Analytical Recovery: Ensure rapid separation of cells from media at each time point to prevent continued metabolism or uptake during processing. Implement ice-cold quenching solutions and consider use of silicone oil centrifugation for more rapid separation.
  • High Non-specific Binding: this compound demonstrates high plasma protein binding (>99%), which can influence free drug concentrations. Maintain consistent albumin concentrations in incubation buffers and account for non-specific binding to labware through control experiments.
  • Inter-individual Variability: When using human hepatocytes, consider donor characteristics and genetic background, particularly for CYP2C8 and SLCO1B1 polymorphisms that may significantly impact this compound disposition.
  • Metabolite Interference: Ensure chromatographic separation of this compound from its metabolites (M-1, M-23) during LC-MS/MS analysis, as cross-interference can lead to inaccurate quantification.
Quality Control Measures
  • Hepatocyte Viability: Monitor viability throughout experiments using appropriate markers (e.g., ATP content, LDH release) as declining viability can significantly impact transporter function.
  • Enzyme Activity Verification: Confirm metabolic competence of hepatocyte preparations using established probe substrates (e.g., midazolam for CYP3A4, amodiaquine for CYP2C8).
  • Transporter Function Assessment: Verify transporter activity using positive control substrates (e.g., estrone-3-sulfate for OATP1B1).
  • Linearity Assessment: Ensure linearity of metabolite formation and substrate depletion with time and cell concentration for accurate clearance determination.

This comprehensive protocol provides detailed methodologies for assessing this compound hepatocyte metabolism and transport using the media loss approach, enabling researchers to obtain mechanistically rich data for predicting in vivo disposition and potential drug-drug interactions.

References

Cerivastatin Clinical Application Note: Efficacy, Protocols, and Safety Review

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Cerivastatin was a synthetic, third-generation 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor characterized by its exceptional pharmacological potency and high hepatic selectivity [1] [2]. As a statin, its primary mechanism of action involves competitive and reversible inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway for cholesterol biosynthesis [1]. This inhibition decreases hepatic cholesterol synthesis, which in turn triggers a compensatory increase in LDL receptor activity on hepatocyte surfaces, enhancing the clearance of plasma low-density lipoprotein cholesterol (LDL-C) [1] [2]. Preclinical studies demonstrated that this compound possessed a markedly higher affinity for HMG-CoA reductase compared to other contemporary statins like lovastatin, simvastatin, and pravastatin, allowing it to be effective at doses as low as 1-5% of those required for other agents in its class [2] [3]. Its pharmacokinetic profile was considered uncomplicated, with rapid absorption, a short half-life of two to three hours, and metabolism primarily via cytochromes P-450 2C8 and 3A4 into active metabolites [4] [2].

Clinical Efficacy and LDL-C Reduction Data

Clinical trials conducted in the late 1990s established the potent lipid-lowering effects of this compound. The following table summarizes the dose-dependent efficacy of this compound monotherapy on key lipid parameters over a treatment period of 3 to 12 weeks, as established in a large systematic review [4].

Table 1: Dose-Dependent Lipid Modifying Effects of this compound (3-12 Week Treatment)

This compound Daily Dose LDL-C Reduction (%) Total Cholesterol Reduction (%) Triglyceride Reduction (%) HDL-C Increase (%)
0.025 mg 11.0 8.0 9.0
0.05 mg 17.8 13.2 11.4
0.1 mg 24.4 17.9 13.9 Approximately 5.0
0.2 mg 30.0 21.8 16.7
0.3 mg 34.3 24.8 19.0
0.4 mg 37.4 27.1 20.5
0.8 mg 40.8 28.8 21.4

Data from a pooled analysis of Phase II and III clinical trials further illustrated its effectiveness in patient populations. In one pivotal study, over 40% of patients receiving this compound 0.4 mg/day achieved reductions in LDL-C greater than 40%, with an additional 9% of patients experiencing reductions exceeding 50% [5]. The lipid-lowering effects were sustained in long-term extension studies for periods of up to two years [5].

Comparative Potency Analysis

A systematic review provided a quantitative comparison of this compound's potency relative to other statins, demonstrating its exceptional strength [4].

Table 2: Relative Potency of this compound Compared to Other Statins for LDL-C Reduction

Statin Relative Potency (this compound is...)
Fluvastatin 250-fold more potent
Atorvastatin 20-fold more potent
Rosuvastatin 5.5-fold more potent

This high potency was also evident in its effects on other lipids. This compound was found to be 233-fold more potent than fluvastatin and 18-fold more potent than atorvastatin at reducing total cholesterol, and 125-fold more potent than fluvastatin and 11-fold more potent than atorvastatin at reducing triglycerides [4].

Detailed Clinical Trial Protocol and Endpoint Assessment

This section outlines a standardized protocol for a clinical trial assessing the efficacy and safety of this compound, based on the designs of its original pivotal studies [1] [5].

Study Design
  • Trial Type: Randomized, double-blind, placebo-controlled and/or active-comparator (e.g., pravastatin, simvastatin) study.
  • Duration: 8 to 12 weeks of active treatment, preceded by a 6-10 week diet-controlled run-in period involving single-blind placebo administration [1] [5].
  • Population: Adults (ages 18-80) with primary hypercholesterolemia (Type IIa or IIb). Key inclusion criteria typically required LDL-C levels above a specific threshold (e.g., ≥ 160 mg/dL) after the dietary run-in [1].
Dosing and Administration
  • Intervention Arm(s): Once-daily oral administration of this compound at fixed doses (e.g., 0.025 mg, 0.1 mg, 0.2 mg, 0.3 mg, 0.4 mg, 0.8 mg).
  • Control Arm: Matching placebo or a standard dose of an active comparator.
  • Concomitant Medication: Patients were to maintain a stable diet and avoid other lipid-lowering drugs throughout the study.
Primary and Secondary Endpoints
  • Primary Efficacy Endpoint: Mean percent change from baseline in plasma LDL-C concentration after 8 weeks of treatment [1] [5].
  • Secondary Efficacy Endpoints:
    • Mean percent change from baseline in total cholesterol, triglycerides, and high-density lipoprotein cholesterol (HDL-C).
    • Percentage of patients achieving a predefined LDL-C reduction target (e.g., >40% reduction).
  • Safety Endpoints:
    • Incidence and severity of adverse events (AEs).
    • Clinically significant changes in serum creatine phosphokinase (CPK) and hepatic transaminases.
    • Withdrawals due to adverse effects.
Lipid Measurement Methodology
  • Blood Sampling: Fasting blood samples (12-hour fast) were collected at baseline (end of run-in period) and at predefined intervals during treatment (e.g., weeks 4, 8, and 12).
  • Laboratory Analysis:
    • Plasma or serum was separated by centrifugation.
    • LDL-C levels were typically calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5), applicable when triglyceride levels were <400 mg/dL [4] [1].
    • Direct measurement of LDL-C via ultracentrifugation was also employed in some studies.
    • Total cholesterol, HDL-C (often after precipitation of apoB-containing lipoproteins), and triglycerides were measured using standardized enzymatic methods.

Safety Profile and Market Withdrawal

In short-term clinical trials (up to 12 weeks), this compound was generally reported as well-tolerated. A pooled analysis of initial trials showed no significant difference in the overall incidence of adverse effects or in clinically significant increases in hepatic enzymes or CPK between this compound and other statins like pravastatin or simvastatin [5]. Withdrawal rates due to adverse effects in these short-term studies were not significantly different from placebo [4].

However, this compound was voluntarily withdrawn from the global market in 2001 due to a higher than acceptable incidence of rhabdomyolysis, a serious condition involving skeletal muscle breakdown that can lead to renal failure and death [4]. The risk was particularly elevated when this compound was used in combination with gemfibrozil, a fibrate, which significantly increased the plasma concentration of this compound through pharmacokinetic interactions [4]. This fatal safety issue underscores the critical importance of long-term, post-marketing surveillance for all pharmaceuticals, even those demonstrating high efficacy and short-term safety in controlled clinical trials.

Conclusion and Research Perspectives

This compound remains a compelling case study in drug development, representing a class of ultra-potent statins with proven, robust efficacy in reducing atherogenic lipids. The available clinical data provide researchers with a clear and detailed benchmark for dose-dependent LDL-C reduction. Its subsequent market withdrawal due to idiosyncratic toxicity highlights the complex and sometimes unpredictable nature of drug safety. Future research into the structural and pharmacological properties of this compound may continue to offer valuable insights for designing safer therapeutic agents that target the mevalonate pathway, not only for cholesterol management but also for other potential indications explored in preclinical models, such as impacting cancer cell signaling pathways [6] or parasitic diseases [7].

Visual Appendix: Mechanisms and Workflow

The following diagram illustrates the cellular mechanism of action of this compound and its downstream consequences, including the intended lipid-lowering effects and the pathway linked to its rare but serious toxicity.

G Start Oral Administration of this compound HepaticUptake High Hepatic Uptake Start->HepaticUptake HMGCR_Inhibition Inhibition of HMG-CoA Reductase HepaticUptake->HMGCR_Inhibition MVA_Pathway Blockade of Mevalonate Pathway HMGCR_Inhibition->MVA_Pathway Cholesterol Decreased Hepatic Cholesterol Synthesis MVA_Pathway->Cholesterol OtherIsoprenoids Reduced Synthesis of Isoprenoids (e.g., GGPP) MVA_Pathway->OtherIsoprenoids LDLR Upregulation of LDL Receptors Cholesterol->LDLR Efficacy Efficacy: Plasma LDL-C ↓ LDLR->Efficacy Toxicity Potential Toxicity: Rhabdomyolysis Risk OtherIsoprenoids->Toxicity

Figure 1: this compound's Mechanism of Action and Clinical Consequences. GGPP: Geranylgeranyl pyrophosphate, a key non-sterol intermediate in the mevalonate pathway [4] [6].

The workflow below summarizes the key stages of a typical clinical trial protocol for assessing this compound's efficacy and safety.

G Step1 Screening & Diet Run-In (6-10 weeks) Step2 Baseline Lipid Measurement (Fasting Blood Sample) Step1->Step2 Step3 Randomization Step2->Step3 Step4 Blinded Treatment (Placebo/Active, 8-12 weeks) Step3->Step4 Step5 Endpoint Lipid Measurement & Safety Monitoring Step4->Step5 Step6 Data Analysis: % Change from Baseline in LDL-C Step5->Step6

References

Application Notes: Cerivastatin 0.8 mg for Long-Term Lipid Management

Author: Smolecule Technical Support Team. Date: February 2026

Cerivastatin is a competitive inhibitor of HMG-CoA reductase. By inhibiting the conversion of HMG-CoA to mevalonate, it depletes intracellular cholesterol pools, leading to the upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the bloodstream [1].

Key Efficacy Findings from the 52-Week Study A pivotal 52-week, double-blind, parallel-group study demonstrated the long-term efficacy and safety of this compound 0.8 mg in patients with primary hypercholesterolemia. The key outcomes are summarized below [2] [3]:

Efficacy Parameter This compound 0.8 mg This compound 0.4 mg Pravastatin 40 mg
LDL-C Reduction 40.8% 33.6% 31.5%
Total Cholesterol Reduction 29.0% Information Missing Information Missing
Triglycerides Reduction 18.3% Information Missing Information Missing
HDL-C Increase 9.7% Information Missing Information Missing
Patients Achieving NCEP Goal 81.8% Information Missing Information Missing
Patients with Atherosclerotic Disease Achieving NCEP Goal 54.1% Information Missing Information Missing

Table 1: Key efficacy results from a 52-week study comparing this compound with pravastatin. All comparisons between this compound 0.8 mg and pravastatin 40 mg were statistically significant (p ≤ 0.013) [2] [3].

The study also found that patients with higher baseline triglyceride levels experienced greater reductions in triglycerides and greater elevations in HDL-C with this compound therapy [2] [3].

Detailed Experimental Protocol

1. Study Design Overview

  • Title: Long-term efficacy and safety of this compound 0.8 mg in patients with primary hypercholesterolemia [2] [3].
  • Design: Double-blind, randomized, parallel-group, active- and placebo-controlled study.
  • Duration: 52 weeks.
  • Locations: Multicenter, international.

2. Patient Population & Randomization

  • Participants: 1,170 patients with primary hypercholesterolemia.
  • Randomization: Patients were randomized in a 4:1:1 ratio to one of three treatment groups:
    • This compound 0.8 mg daily
    • This compound 0.4 mg daily
    • Placebo daily
  • After 8 weeks, the placebo group was switched to pravastatin 40 mg daily for the remainder of the study. After 24 weeks, patients with insufficient LDL-C lowering were permitted to receive open-label resin therapy in addition to their assigned treatment [2] [3].

3. Primary and Secondary Endpoints

  • Primary Efficacy Endpoint: Percentage change from baseline in Low-Density Lipoprotein Cholesterol (LDL-C).
  • Secondary Efficacy Endpoints:
    • Percentage change from baseline in Total Cholesterol (TC), Triglycerides (TG), and High-Density Lipoprotein Cholesterol (HDL-C).
    • Proportion of patients achieving target LDL-C levels as defined by the National Cholesterol Education Program (NCEP) guidelines [2] [3].
  • Safety Endpoints:
    • Incidence and severity of adverse events.
    • Laboratory measurements, including creatine kinase (CK) and hepatic transaminases (AST, ALT) [2] [3].

4. Assessments & Schedule

  • Lipid Profiles: Measured at baseline and at scheduled intervals throughout the 52-week treatment period.
  • Safety Monitoring: Adverse events and laboratory safety tests were monitored throughout the study.

Safety and Tolerability Profile

In this 52-week study, this compound was generally well-tolerated. The most commonly reported adverse events included arthralgia, headache, pharyngitis, and rhinitis [2] [3].

However, attention must be paid to the risk of muscle and liver toxicity, which ultimately led to the drug's withdrawal. The table below details the incidence of key laboratory abnormalities reported in the study:

Safety Parameter This compound 0.8 mg This compound 0.4 mg Pravastatin 40 mg
Symptomatic CK >10x ULN 1.0% 1.5% 0%
Repeat Hepatic Transaminases >3x ULN 0.3-0.5% 0.5% 0%

Table 2: Incidence of key laboratory abnormalities. CK = Creatine Kinase; ULN = Upper Limit of Normal [2] [3].

It is critically important to note that This compound was voluntarily withdrawn from the U.S. and other worldwide markets in 2001 after post-marketing surveillance linked its use, particularly at the 0.8 mg dose and in combination with gemfibrozil, to an increased risk of fatal rhabdomyolysis. The risk of rhabdomyolysis with this compound was significantly higher than with other statins available at the time [4] [1].

Non-Lipid Mechanisms of Action

Preclinical research has indicated that this compound may have possessed effects beyond cholesterol reduction. An in vitro study on highly invasive breast cancer cell lines (MDA-MB-231) proposed a mechanism for anti-metastatic activity, which is illustrated in the following diagram [5]:

Diagram 1: Proposed molecular mechanism for this compound's anti-invasive effects on highly invasive breast cancer cells. This compound depletes geranylgeranyl pyrophosphate (GGPP), preventing RhoA membrane translocation. This leads to disorganization of the actin cytoskeleton and inactivation of NF-κB, ultimately reducing expression of proteases and inhibiting cell invasion and migration [5].

Conclusion

References

managing cerivastatin gemfibrozil interaction rhabdomyolysis risk

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Cerivastatin-Gemfibrozil Interaction & Rhabdomyolysis Risk

Q1: What is the clinical significance of the this compound-gemfibrozil interaction? The combination of this compound and gemfibrozil significantly increases the risk of severe rhabdomyolysis, a serious condition involving skeletal muscle breakdown that can lead to acute renal failure and profound muscle weakness. Case studies report creatine kinase (CK) elevations as high as 124,880 U/L and near-paralytic weakness in patients, with symptoms appearing within days to a few weeks after starting combination therapy [1] [2].

Q2: What is the primary mechanism behind this dangerous interaction? The interaction is primarily pharmacokinetic. Gemfibrozil inhibits the key metabolic and transport pathways of this compound, leading to a massive increase in systemic exposure to this compound.

The table below summarizes the quantitative findings from a key clinical pharmacokinetic study [3]:

Pharmacokinetic Metric Change with Gemfibrozil Co-administration (vs. Placebo)

| This compound AUC (Area Under the plasma concentration-time curve) | Increased to 559% (range: 138% to 995%) | | This compound Cmax (Peak Plasma Concentration) | Increased to 307% (range: 138% to 809%) | | This compound Lactone AUC (Active metabolite) | Increased to 440% (range: 94% to 594%) | | Metabolite M-1 AUC | Increased to 435% (range: 216% to 802%) | | Metabolite M-23 AUC (Formed via CYP2C8) | Decreased to 22% (range: 11% to 74%) |

Gemfibrozil inhibits CYP2C8, the major enzyme responsible for this compound metabolism, and also inhibits the hepatic uptake transporter OATP1B1. This dual inhibition drastically reduces this compound's clearance, causing its accumulation to toxic levels [3] [4].

Q3: Are there genetic factors that influence this risk? Yes, genetic variants can modulate individual risk. The most significant identified genetic risk factor is a variant in the SLCO1B1 gene (rs4149056, p.Val174Ala), which encodes the OATP1B1 transporter.

The table below summarizes the genetic associations with this compound-associated rhabdomyolysis [4]:

Gene Variant Functional Effect Association with Rhabdomyolysis Risk

| SLCO1B1 | rs4149056 (c.521T>C; p.Val174Ala) | Reduced transport of this compound into hepatocytes (40% reduction in vitro) | OR: 1.89 per minor allele (95% CI: 1.40 to 2.56) | | RYR2 | rs2819742 (intronic) | Unknown function | OR: 0.48 per minor allele (95% CI: 0.36 to 0.63) Protective effect | | CYP2C8 | Various tested | Key enzyme in this compound metabolism | No statistically significant association found |

Experimental & Detection Methodologies

Q4: What are the key experimental methods for studying such interactions? Researchers use several methods to detect and analyze drug-drug interactions (DDIs). Below is a workflow for a high-throughput electronic health record (EHR) based detection method, which offers a modern approach to pharmacovigilance [5].

Start Start: EHR Database A Define Object Drug (e.g., Simvastatin) Start->A B Identify Patient Cohorts (Cases: Drug on Allergy List Controls: Drug Not on Allergy List) A->B C Extract Precipitant Drugs from Allergy Lists B->C D Map Drugs to Standard Terminology (RxNorm) C->D E Perform Association Study (Logistic Regression) Adjust for Covariates D->E F Identify Potential DDIs (Based on Odds Ratio & P-value) E->F End Output: Potential DDI Signals F->End

Q5: What protocols are used for large-scale DDI screening? Large-scale, high-throughput protocols use automated, population-based cohort studies. The key steps of one such protocol are [6]:

  • Data Source: Use linked administrative healthcare databases covering a large population.
  • Cohort Definition: For each potential drug pair (A and B), define exposed group (users of drug A who start drug B) and a reference group (users of drug A not taking drug B).
  • Outcome Measurement: Compare the risk of specific acute outcomes (e.g., hospitalizations) between groups within 30 days of exposure.
  • Analysis: Use propensity score matching to balance over 400 baseline health characteristics and calculate risk ratios and differences, controlling for false discovery.

Risk Management & Conclusion

Q6: How can the risk of such interactions be managed in drug development? The this compound-gemfibrozil case offers critical lessons for managing DDI risks [1] [3] [4]:

  • Preclinical Assessment: Thoroughly investigate a drug's metabolism and transport pathways early in development. A drug metabolized by a single enzyme like CYP2C8 is at higher risk.
  • Clinical Context: Be extremely cautious when combining drugs that share metabolic pathways or have narrow therapeutic indices. Concomitant use of this compound with gemfibrozil is contraindicated.
  • Post-Market Surveillance: Implement advanced signal detection methods, like the EHR-based DDIWAS or high-throughput screening protocols, to identify harmful interactions missed in clinical trials [5] [6].

References

cerivastatin myopathy side effect management prevention

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Cerivastatin and Myopathy

Q1: What led to the market withdrawal of this compound? this compound was withdrawn in 2001 after post-marketing surveillance revealed an unacceptably high risk of severe rhabdomyolysis. The risk was particularly pronounced when this compound was co-administered with gemfibrozil, a combination that led to profound and sometimes fatal muscle toxicity [1] [2] [3].

Q2: How is statin-induced myopathy classified? The terminology for muscle toxicity can vary, but a widely accepted framework categorizes it based on symptoms and creatine kinase (CK) levels [4] [5]:

Term Clinical Characteristics Laboratory Characteristics (Creatine Kinase)
Myalgia Muscle ache or weakness CK ≤ Upper Limit of Normal (ULN)
Myositis Muscle ache or weakness CK > ULN
Rhabdomyolysis Muscle ache or weakness, ± myoglobinuria CK > 10 × ULN
HyperCKemia May be asymptomatic Elevated CK without symptoms

Q3: What were the key drug interactions that increased this compound myopathy risk? this compound is primarily metabolized by the cytochrome P450 enzyme CYP2C8. Concomitant use of drugs that inhibit this pathway significantly increased this compound plasma levels and the risk of myopathy [3]. The table below summarizes high-risk interactions:

Interacting Drug Study Type Key Finding / Proposed Mechanism
Gemfibrozil Epidemiological & In Vitro [2] [3] Strong inhibition of CYP2C8 and OATP1B1 transport; increased this compound AUC by 559%.
Clopidogrel Case-Control & In Vitro [3] Potent dose-dependent inhibition of CYP2C8.
Other CYP2C8 Inhibitors (e.g., Rosiglitazone, Montelukast) In Vitro [3] Demonstrated potent inhibition of this compound metabolism.

Experimental Guide: Investigating Mechanisms & Risk Factors

For researchers designing experiments to study statin-induced myopathy, the this compound case offers critical insights into mechanisms and risk factors.

Experimental Protocol 1: Assessing Metabolic Drug-Drug Interactions

This methodology is key to understanding the pharmacokinetic basis of the this compound-gemfibrozil interaction [3].

  • Objective: To determine the inhibitory potential of a co-administered drug on this compound metabolism.
  • In Vitro Systems:
    • CYP Supersomes: Use recombinant CYP2C8 enzymes to measure the inhibition constant (Ki) of the investigational drug.
    • Human Liver Microsomes: Confirm inhibition in a more complex, physiologically relevant system.
    • Human Hepatocytes: Evaluate the net effect of metabolic inhibition and potential effects on hepatic transporters like OATP1B1.
  • Key Measurements:
    • Calculate the [I]/Ki ratio, where [I] is the maximum plasma concentration of the inhibitor. A ratio >0.1 suggests potential for clinical interaction [3].
    • Monitor changes in the Area Under the Curve (AUC) of this compound, as done in clinical pharmacokinetic studies.

Experimental Protocol 2: Systematic Clinical Dechallenge and Rechallenge

This is a standard clinical approach to confirm a causal relationship between a drug and an adverse event, as recommended by consensus guidelines [4].

  • Principle: A systematic process of withdrawing the suspected drug (dechallenge) and reintroducing it (rechallenge) to observe symptom resolution and recurrence.
  • Procedure:
    • Dechallenge: Discontinue this compound (or the statin ) upon appearance of unexplained muscle symptoms.
    • Monitor: Track the resolution of symptoms and any elevation in CK levels. Symptoms typically resolve within days to a few weeks [5].
    • Rechallenge: After symptoms resolve, reintroduce the same statin or a different one, starting at a low dose.
    • Assessment: Observe for the recurrence of symptoms. This helps confirm statin intolerance and identify alternative statins the patient may tolerate [4].

The following diagram illustrates the workflow and decision points in this protocol:

Start Patient presents with muscle symptoms on statin StopStat Stop statin therapy (Dechallenge) Start->StopStat Monitor Monitor symptom and CK resolution StopStat->Monitor Resolved Symptoms resolved? Monitor->Resolved Resolved->Monitor No LowDose Rechallenge with low dose or alternative statin Resolved->LowDose Yes Recur Symptoms recur? LowDose->Recur Intol Statin intolerance confirmed Recur->Intol Yes Tolerate Patient tolerates new regimen Recur->Tolerate No

Mechanism of this compound Myopathy and Key Interactions

The severe myopathy associated with this compound, especially in combination with gemfibrozil, results from a multi-factorial mechanism. The following diagram synthesizes the key pathways and interactions described in the literature [2] [3] [6]:

Liver Liver Cell CerivastatinMetab This compound Metabolism (via CYP2C8) Excretion Excretion CerivastatinMetab->Excretion Biliary Excretion Uptake Hepatic Uptake (via OATP1B1) Uptake->CerivastatinMetab SystemicCirc Systemic Circulation SystemicCirc->Uptake MuscleCell Muscle Cell SystemicCirc->MuscleCell High Plasma Concentration Myopathy Myopathy / Rhabdomyolysis MuscleCell->Myopathy Gemfibrozil Gemfibrozil Gemfibrozil->CerivastatinMetab Inhibits CYP2C8 Gemfibrozil->Uptake Inhibits Clopidogrel Clopidogrel Clopidogrel->CerivastatinMetab Inhibits CYP2C8

Key Takeaways for Researchers

  • Dual Pathway Inhibition is Critical: The this compound-gemfibrozil interaction was so severe because gemfibrozil inhibits both the metabolic clearance (CYP2C8) and the hepatic uptake (OATP1B1) of this compound, leading to a massive increase in systemic exposure [3].
  • Screen Beyond Common Suspects: The discovery that clopidogrel is a potent CYP2C8 inhibitor highlights the importance of systematic screening for drug interactions beyond those that are intuitively obvious [3].
  • Leverage Withdrawn Drugs for Safety Science: While no longer in clinical use, this compound serves as a powerful model for understanding the mechanisms of drug-induced myotoxicity and the importance of robust pre-marketing interaction studies.

References

optimizing cerivastatin dose therapeutic efficacy safety

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Cerivastatin Key Information

1. Why was this compound withdrawn from the market? this compound was withdrawn due to a high incidence of severe rhabdomyolysis, a condition involving skeletal muscle breakdown that can lead to kidney failure and death. Post-marketing data linked it to 52 deaths worldwide. The risk was particularly elevated with the 0.8 mg/day dose and when the drug was taken concomitantly with gemfibrozil, a fibrate [1]. The incidence of fatal rhabdomyolysis was reported to be at least 10 times higher with this compound than with other marketed statins [1].

2. What was the typical dosing range for this compound? this compound was administered at microgram-level doses, significantly lower than other statins. The clinical development and therapeutic doses ranged from 0.025 mg to 0.8 mg taken orally once daily [2] [3] [4]. Later studies focused on the 0.4 mg and 0.8 mg doses approved by the FDA [5].

3. How efficacious was this compound at lowering lipids? this compound was a highly potent statin, demonstrating strong, dose-dependent reductions in LDL-C and total cholesterol. The table below summarizes its efficacy based on clinical trial data.

This compound Dose Reduction in LDL-C Reduction in Total Cholesterol Reduction in Triglycerides Increase in HDL-C
0.025 mg/day ~11.0% - 14.2% [3] [4] ~8.0% [3] ~9.0% [3] Data not specified
0.1 mg/day ~15.1% - 22.5% [4] ~12.9% - 17.1% [4] ~10.4% - 12.4% [4] ~2.3% - 8.7% [4]
0.3 mg/day ~31.3% [4] ~23.0% [4] ~17.3% [4] ~7.7% [4]
0.4 mg/day ~33.4% - 36.1% [5] [4] ~23.0% - 26.3% [5] [4] ~10.4% - 18.4% [5] [4] ~3.2% - 8.7% [5] [6]
0.8 mg/day ~40.8% - 44.0% [5] [6] [3] ~28.8% - 30.8% [5] [6] [3] ~11.2% - 21.4% [5] [6] [3] ~3.2% - 5.0% [5] [6]

4. How did its potency compare to other statins? A 2020 systematic review quantified this compound's exceptional potency [3]. To achieve the same LDL-C lowering effect:

  • This compound was about 250-fold more potent than fluvastatin.
  • It was about 20-fold more potent than atorvastatin.
  • It was about 5.5-fold more potent than rosuvastatin.

Experimental Protocols & Pharmacological Data

For researchers conducting post-market analysis or comparative studies, here are summarized methodologies from key pharmacokinetic and pharmacodynamic studies.

Protocol: Pharmacokinetic Study in Special Populations

  • Objective: To evaluate the influence of age on the pharmacokinetics of this compound [7].
  • Design: Randomized, double-blind, placebo-controlled study.
  • Participants: 48 healthy male volunteers (young: 18-38 years; elderly: 65-78 years).
  • Intervention: Administration of 0.1 mg this compound or placebo tablets daily for 7 days.
  • Key Measurements: Plasma samples collected over 24 hours after the first and last doses to determine AUC (area under the curve), C~max~ (peak plasma concentration), t~max~ (time to C~max~), and t~1/2~ (elimination half-life).
  • Reported Outcome: No significant differences in PK parameters were found between young and elderly subjects. The mean elimination half-life was approximately 4 hours for both groups [7].

Protocol: Efficacy and Safety of the 0.8 mg Dose

  • Objective: To assess the pharmacodynamics, safety, and pharmacokinetics of the 0.8 mg dose in patients with primary hypercholesterolemia [6] [8].
  • Design: Randomized, double-blind, placebo-controlled, parallel-group trial at two centers.
  • Participants: 41 patients with primary hypercholesterolemia after a 4-week American Heart Association Step 1 diet and 2-week single-blind placebo run-in.
  • Intervention: this compound 0.8 mg (n=28) or placebo (n=13) once nightly for 28 days.
  • Key Measurements: Fasting lipid profiles were taken at baseline and after 28 days. Safety was monitored via adverse events, physical exams, and clinical laboratory tests (including liver enzymes and creatine kinase).
  • Reported Outcome: The 0.8 mg dose significantly reduced LDL-C by 44.0% and was reported to be well-tolerated over the 4-week period, with no discontinuations. One patient showed an asymptomatic, transient elevation in creatine kinase (8x ULN) that resolved after the study [6].

Troubleshooting: Key Safety Interactions & Mechanisms

Understanding the mechanisms behind this compound's toxicity is critical for research.

1. Drug Interaction with Gemfibrozil

  • Problem: Concomitant use of this compound and gemfibrozil was implicated in a significant number of rhabdomyolysis cases [1].
  • Mechanism: this compound is metabolized primarily by two hepatic cytochrome P450 enzymes: CYP2C8 and CYP3A4 [3]. Gemfibrozil and its glucuronide metabolite inhibit CYP2C8. This inhibition reduces the clearance of this compound, leading to increased systemic exposure and a higher risk of muscle toxicity [1].

2. Dose-Dependent Risk of Rhabdomyolysis

  • Problem: The risk of serious rhabdomyolysis was higher with the 0.8 mg/day dose [1].
  • Mechanism: While the exact reason is not fully elucidated, the extreme potency of this compound and non-linear pharmacokinetics at higher doses may have played a role. The 2020 Cochrane review confirmed a linear log dose-response for efficacy, but the risk of severe myopathy appeared to increase disproportionately at the highest dose of 0.8 mg, especially in combination with other factors like renal impairment or interacting drugs [1] [3].

The following diagram illustrates the primary metabolic and interaction pathways of this compound that contributed to its safety profile.

G cluster_path This compound Pathway & Key Interaction This compound This compound Metabolism Metabolism This compound->Metabolism Primary Route Myotoxicity Myotoxicity This compound->Myotoxicity High Risk (0.8 mg dose) M1_M23 Active Metabolites (M1 & M23) Metabolism->M1_M23 Excretion Excretion M1_M23->Excretion Feces (70%) Gemfibrozil Gemfibrozil Gemfibrozil->Metabolism Inhibits CYP2C8

References

cerivastatin creatinine kinase elevation clinical significance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the clinical significance of CK elevation in cerivastatin-treated subjects? An elevation in serum CK levels indicates muscle damage. In clinical trials, even the 0.8 mg dose of this compound was generally well-tolerated, with most adverse events being mild and transient [1]. However, a marked CK elevation, particularly to levels exceeding 10 times the upper limit of normal (ULN), is a diagnostic indicator for myopathy and, if accompanied by myalgia and myoglobinuria, can progress to rhabdomyolysis [2] [3].

  • Are some subjects at higher risk for severe muscle toxicity? Yes. Research has identified several key risk factors:

    • Concomitant Medication: The risk is profoundly increased with gemfibrozil co-administration. One case report documented a CK level of 124,880 U/L following this combination [4]. Cyclosporin and macrolide antibiotics may also increase risk [3].
    • Genetic Predisposition: Genetic variants in the SLCO1B1 gene (e.g., rs4149056) are associated with reduced hepatic uptake of this compound, leading to higher systemic exposure and an increased risk of rhabdomyolysis (OR: 1.89 per minor allele) [5].
    • Other Factors: Advanced age, renal impairment, and hypothyroidism are also known risk factors for statin-induced myotoxicity [3].
  • How does this compound's CK-elevating effect compare to other statins? this compound appears to have a higher propensity to elevate muscle enzymes. One clinical study directly compared it to other statins and found that this compound caused a statistically significant elevation in CK and AST, with more than a three-fold rise in CK occurring only in the this compound group [6].

Quantitative Data Summary

The table below summarizes key quantitative findings on this compound and CK elevation from the literature.

Study Type Dosage CK Elevation Findings Additional Notes Source
Clinical Trial 0.8 mg / day One patient had asymptomatic CK elevation to 8x ULN; resolved after treatment. Generally well-tolerated; no discontinuations. [1]
Case Report 0.3 mg / day + Gemfibrozil CK peaked at 124,880 U/L; severe, near-paralytic weakness. Highlights dangerous interaction with gemfibrozil. [4]
Post-Marketing Data Various CK >10x ULN in 0.29% - 0.47% of patients. Myopathy in <0.2%. Pooled safety data from clinical trials. [4] [3]
Comparative Study Not Specified Statistically significant higher elevation of CK vs. other statins. 3-fold CK elevation incidence: p=0.02 vs. other statins. [6]

Experimental Protocols for Investigation

For researchers studying the mechanisms of this compound-induced myotoxicity, here are detailed methodologies from the literature.

Protocol 1: In Vivo Rat Model of Muscle Toxicity

This protocol is useful for studying the histological progression and fiber-type specificity of muscle damage [7].

  • 1. Animal Model: Young male F344 rats.
  • 2. Dosing: Administer this compound via diet at a concentration of 20 ppm, which corresponds to an intake of approximately 2 mg/kg/day.
  • 3. Timeline: Conduct the study over 10 days.
  • 4. Clinical Observations: Monitor daily for clinical symptoms such as weakness in the hind limbs, staggering gait, and reduced body weight.
  • 5. Biomarker Analysis: Measure plasma Creatine Kinase activity at regular intervals (e.g., daily from day 6).
  • 6. Histopathological Examination:
    • Tissue Collection: At sacrifice, collect type I fiber-predominant muscle (e.g., soleus) and type II fiber-predominant muscles (e.g., extensor digitorum longus, tibialis anterior).
    • Light Microscopy: Analyze for characteristic damage like fiber hypercontraction (opaque fibers) and necrosis.
    • Electron Microscopy: Examine ultra-structural changes, including swollen mitochondria, autophagic vacuoles, disarray of myofibrils, and dilated sarcoplasmic reticulum.
Protocol 2: In Vitro Transporter Uptake Assay

This protocol assesses how genetic variants affect the cellular uptake of this compound, a key mechanism behind systemic exposure and toxicity risk [5].

  • 1. Cell Line: Use stable HEK293 (Human Embryonic Kidney) cells.
  • 2. Transfection: Engineer one cell line to express the reference (wild-type) OATP1B1 transporter and another to express the variant transporter (e.g., SLCO1B1 rs4149056, p.Val174Ala).
  • 3. Assay: Expose both cell lines to this compound.
  • 4. Measurement: Quantify the intracellular accumulation of this compound over time.
  • 5. Data Analysis: Compare the uptake rate or total accumulation in variant-expressing cells versus reference-expressing cells. The study found the variant reduced this compound transport by 40% (p<0.001) [5].

Mechanisms & Pathways

The following diagrams illustrate the key cellular and genetic pathways involved in this compound-induced muscle toxicity, integrating information from the search results.

G cluster_hepatocyte Hepatocyte cluster_myocyte Myocyte (Muscle Cell) CerivastatinInBlood This compound in Blood OATP1B1_Transporter Uptake via OATP1B1 Transporter CerivastatinInBlood->OATP1B1_Transporter HepaticUptake This compound in Hepatocyte OATP1B1_Transporter->HepaticUptake Systemicthis compound Increased Systemic This compound OATP1B1_Transporter->Systemicthis compound Reduced clearance increases plasma levels CYP2C8_UGT Metabolism by CYP2C8 & UGT1A1/3 HepaticUptake->CYP2C8_UGT BiliaryExcretion Biliary Excretion CYP2C8_UGT->BiliaryExcretion MevalonatePathway Inhibition of HMG-CoA Reductase (Mevalonate Pathway) Systemicthis compound->MevalonatePathway CoQ10_ATP ↓ Coenzyme Q10 Synthesis ↓ Mitochondrial ATP MevalonatePathway->CoQ10_ATP SERCACa ↓ Sarcoplasmic Reticulum Ca²⁺ Release MevalonatePathway->SERCACa MitochondrialDamage Mitochondrial Damage (Swelling) CoQ10_ATP->MitochondrialDamage ApoptosisNecrosis Myocyte Apoptosis & Necrosis SERCACa->ApoptosisNecrosis MitochondrialDamage->ApoptosisNecrosis CK_Release Release of CK, Myoglobin (Rhabdomyolysis) ApoptosisNecrosis->CK_Release GeneticVariant SLCO1B1 rs4149056 (V174A) Variant GeneticVariant->OATP1B1_Transporter Impairs DrugInteraction Gemfibrozil Co-administration (Inhibits CYP2C8 & OATP1B1) DrugInteraction->OATP1B1_Transporter Inhibits DrugInteraction->CYP2C8_UGT Inhibits

Mechanisms of this compound-Induced Muscle Toxicity

G Start Patient presents with muscle pain/weakness CheckCK Measure Serum Creatine Kinase (CK) Start->CheckCK Decision1 Is CK > 10x ULN with symptoms? CheckCK->Decision1 SubQ_Definite Definite Rhabdomyolysis Decision1->SubQ_Definite Yes Decision2 CK moderately elevated (>3x ULN) or persistent symptoms? Decision1->Decision2 No Action1 1. Immediately discontinue this compound 2. Check renal function, urine myoglobin 3. Initiate IV fluids for renal protection SubQ_Definite->Action1 Monitor1 Monitor CK, creatinine, and electrolytes until normalized Action1->Monitor1 SubQ_Myopathy Probable Myopathy Decision2->SubQ_Myopathy Yes Decision3 Symptoms resolve after discontinuation? Decision2->Decision3 No Action2 1. Discontinue this compound 2. Monitor for symptom resolution and CK normalization SubQ_Myopathy->Action2 Consider Consider referral to specialist (e.g., lipid clinic) for alternative non-statin lipid-lowering therapy Action2->Consider ConfirmSAMS Statin-Associated Muscle Symptoms (SAMS) Decision3->ConfirmSAMS Yes

Clinical Management of Suspected Toxicity

References

Frequently Asked Questions: Cerivastatin Drug Interaction Management

Author: Smolecule Technical Support Team. Date: February 2026

What are the primary metabolic pathways of cerivastatin and which inhibitors pose the greatest clinical risk?

This compound is metabolized through multiple parallel pathways, which normally provides metabolic redundancy. However, concurrent inhibition of multiple pathways creates significant risk.

Table 1: this compound Metabolic Pathways and Inhibitors

Metabolic Pathway Primary Enzyme Potent Inhibitors Reported AUC Increase (Parent Drug)
Primary Oxidation CYP2C8 (~60%) Gemfibrozil, Clopidogrel 5.6-fold (Gemfibrozil) [1] [2]
Secondary Oxidation CYP3A4 (~40%) Itraconazole 1.1-fold (Itraconazole alone) [1] [3]
Lactone Formation UGT Gemfibrozil -
Lactone Elimination CYP2C8/CYP3A4 Gemfibrozil, Itraconazole ~70-fold (Lactone, Dual Inhibition) [1] [3]

The most significant risk occurs with dual inhibition of both CYP2C8 and CYP3A4, which can lead to a dramatic, ~70-fold increase in the exposure of the this compound lactone metabolite, far exceeding the increase in the parent drug [1] [3]. The following diagram illustrates these pathways and the impact of inhibitors.

CerivastatinMetabolism This compound Metabolic Pathways and Inhibition cluster_path1 Acid Form Pathways cluster_path2 Lactone Elimination Pathways This compound This compound CYP2C8 CYP2C8 This compound->CYP2C8  Primary Oxidation CYP3A4 CYP3A4 This compound->CYP3A4  Secondary Oxidation UGT UGT This compound->UGT  Glucuronidation M1_M23 Metabolites M1 & M23 CYP2C8->M1_M23 CYP3A4->M1_M23 CerG2 This compound Acyl Glucuronide (Cer-G2) UGT->CerG2 CerivastatinLactone CerivastatinLactone CerG2->CerivastatinLactone  Spontaneous  Conversion Lactone_CYP2C8 CYP2C8 CerivastatinLactone->Lactone_CYP2C8 Lactone_CYP3A4 CYP3A4 CerivastatinLactone->Lactone_CYP3A4 Risk High Lactone Accumulation & Rhabdomyolysis Risk Inhibitors Key Inhibitors: • Gemfibrozil (CYP2C8/UGT) • Itraconazole (CYP3A4) • Clopidogrel (CYP2C8) Inhibitors->CYP2C8 Inhibits Inhibitors->CYP3A4 Inhibits Inhibitors->UGT Inhibits Inhibitors->Lactone_CYP2C8 Inhibits Inhibitors->Lactone_CYP3A4 Inhibits

Which perpetrator drugs are most strongly associated with this compound-induced rhabdomyolysis?

Epidemiological studies have identified several medications that significantly increase the risk of rhabdomyolysis when co-administered with this compound.

Table 2: Drugs Associated with Increased Rhabdomyolysis Risk in this compound Users

Perpetrator Drug Mechanism of Interaction Odds Ratio (OR) for Rhabdomyolysis
Gemfibrozil CYP2C8 inhibition, UGT inhibition, OATP1B1 inhibition Extremely high (OR not calculable, 32% vs. 0% in controls) [4]
Clopidogrel CYP2C8 inhibition 29.6 (95% CI: 6.1-143) [4]
Fluoxymesterone Not fully elucidated Extremely high (8% vs. 0% in controls) [4]
Rosiglitazone CYP2C8 inhibition 19.8 (95% CI: 1.0-402) [4]

What methodologies are available for predicting and analyzing this compound DDIs in a research setting?

Metabolite-Linked Pharmacokinetic Model

This model simulates plasma concentrations of both parent drug and metabolites by integrating formation (fM) and elimination (KeM) rates [1] [3].

Key Experimental Parameters:

  • fM: The formation fraction of each metabolite from the parent drug.
  • KeM: The elimination rate constant for each metabolite.
  • Ai,overall: The overall inhibitory activity of the perpetrator, calculated as a function of enzyme contributions (fm,CYP) and pathway-specific inhibition (pAi).

Mechanistic Equation for Overall Inhibition:

Where pAi (pathway inhibitory activity) = 1 + [Iu]/Ki,u [1] [3]

Application: The model can be calibrated with single-inhibitor data (e.g., Cer+Gem) to predict outcomes in complex, untested scenarios (e.g., Cer+Gem+Itr), highlighting dangerous metabolite accumulation [3].

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling provides a quantitative framework for complex DDIs involving multiple enzymes and transporters.

Workflow for PBPK Model Construction:

PBPKWorkflow PBPK Modeling Workflow for Complex DDIs Start Define Model Structure (Compartments, Pathways) Params Gather/Estimate Parameters (Vd, Clearance, fu, Km/Vmax) Start->Params Optimize Parameter Optimization (e.g., Cluster Newton Method) Params->Optimize Validate Validate Model (Single Agent PK) Optimize->Validate Simulate Simulate DDI (Include Inhibitor Parameters) Validate->Simulate Analyze Sensitivity Analysis & Mechanistic Insight Simulate->Analyze

Critical Parameters for this compound PBPK Model:

  • Transporter Kinetics: OATP1B1 uptake clearance.
  • Enzyme Kinetics: CYP2C8 and CYP3A4 intrinsic clearance (CLint).
  • Inhibition Constants (Ki): For perpetrators against OATP1B1, CYP2C8, and CYP3A4 [5].

This approach can simulate the distinct PK changes observed with different perpetrators: Cyclosporine (increased AUC, unchanged half-life) vs. Gemfibrozil (increased AUC and prolonged half-life) [5].

How do genetic polymorphisms in metabolizing enzymes influence this compound toxicity?

While drug interactions are a major factor, genetic susceptibility also plays a role.

  • CYP2C8 Variants: The gain-of-function variants CYP2C83 and CYP2C84 are associated with increased metabolic clearance of this compound (up to 6-fold for recombinants). This could theoretically alter exposure, though the link to myotoxicity risk requires further clarification [2].
  • CYP3A5*3 Polymorphism: This common loss-of-function variant is associated with an overall increased risk of statin-induced adverse events (OR=1.40), though its specific association with myopathy alone was not statistically significant [6].

References

cerivastatin patient selection criteria avoiding adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Withdrawal Rationale

The following table summarizes cerivastatin's key characteristics and the primary reasons for its market withdrawal:

Attribute Description
Drug Class Synthetic HMG-CoA reductase inhibitor (statin) [1].
Historical Indication Adjunct to diet for primary hypercholesterolemia and mixed dyslipidemia (Fredrickson Types IIa and IIb) [2].
Withdrawal Status Voluntarily withdrawn worldwide in August 2001 [3] [2].
Primary Reason for Withdrawal Reports of fatal rhabdomyolysis (severe muscle breakdown leading to kidney failure) [3].
Key Risk Factors Use of higher dose (0.8 mg/day); Concomitant use with gemfibrozil [3].

Efficacy & Potency Comparison

Despite its safety profile, this compound was notably potent. The table below quantifies its lipid-lowering efficacy and compares its potency to other statins.

Parameter Findings
Dosing Range 0.025 mg/day to 0.8 mg/day [1].
LDL-C Reduction 11.0% to 40.8% (dose-dependent) [1].
Total Cholesterol Reduction 8.0% to 28.8% (dose-dependent) [1].
Triglyceride Reduction 9.0% to 21.4% (dose-dependent) [1].
HDL-C Increase Approximately 5% (not dose-related) [1].
Relative Potency (LDL-C) ~250x more potent than fluvastatin; ~20x more potent than atorvastatin; ~5.5x more potent than rosuvastatin [1].

Adverse Events & High-Risk Criteria

The following table outlines the major risks and identifies patient groups and scenarios that would have been considered high-risk.

Risk Category Specific Criteria & Associations
Musculoskeletal Rhabdomyolysis (frequently fatal), myopathy, myalgia, myositis [4] [5] [3]. Risk significantly increased with concomitant gemfibrozil [6] [3].
Hepatic Elevated liver transaminases; rare reports of hepatitis, cholestatic jaundice, and hepatic failure [4] [5].
Drug Interactions Contraindicated: Gemfibrozil [5]. Use with Caution/Generally Not Recommended: Other fibrates, niacin (lipid-lowering doses), cyclosporine, azole antifungals, erythromycin [4] [5].
Patient Populations Patients with pre-existing liver disease; concomitant use of interacting medications; possibly elderly, frail, or those with renal impairment [4].

Experimental Protocols for Mechanistic Research

For researchers investigating the mechanisms behind this compound-induced toxicity, particularly rhabdomyolysis, the following experimental approaches from recent literature can serve as a guide.

1. Protocol: Data Mining of Adverse Event Databases This methodology is used to identify and quantify safety signals in large post-marketing datasets [6].

  • Data Source: US FDA Adverse Event Reporting System (FAERS) database.
  • Methodology:
    • Data Extraction: Extract reports for statins and fibrates, using preferred terms from the Medical Dictionary for Regulatory Activities (MedDRA) to identify cases of "rhabdomyolysis".
    • Signal Detection: Use data mining algorithms like the Reporting Odds Ratio (ROR) and Information Component (IC) to quantify the strength of association between a drug and the adverse event. A signal is detected if the lower limit of the 95% confidence interval for ROR is >1 or for IC025 is >0 [6].
    • Add-on Analysis: To assess the risk of combination therapy, compare the association signal for a statin (e.g., this compound) when reported alone versus when reported concurrently with a fibrate (e.g., gemfibrozil) [6].

2. Protocol: Preclinical Assessment of Muscle Toxicity in Rodent Models This in vivo protocol evaluates the biochemical markers of muscle damage and investigates tissue-level pharmacokinetics [6].

  • Animal Model: Male Wistar rats (e.g., 10-week-old).
  • Dosing: Administer drugs orally via gavage. Doses are often based on clinical equivalents (e.g., 16 μg/kg for this compound, 25 mg/kg for gemfibrozil), with a vehicle control group (e.g., propylene glycol).
  • Sample Collection: Collect blood samples at predetermined time points (e.g., 8 hours post-dose) under anesthesia.
  • Biomarker Analysis: Measure plasma levels of creatine phosphokinase (CK) and myoglobin—key biomarkers for muscle injury—using standardized commercial assays [6].
  • Tissue Distribution Study: In a separate pharmacokinetic arm, co-administer the statin and fibrate. Measure drug concentrations not only in plasma but also in skin and muscle tissues at various time points to assess tissue accumulation [6].

Metabolic Pathway & Drug Interaction Diagram

The diagram below illustrates the metabolic pathways of this compound and the site of its critical interaction with gemfibrozil, which underlies the increased risk of rhabdomyolysis.

G cluster_pathway Cholesterol Synthesis Pathway This compound This compound CYP2C8 CYP2C8 This compound->CYP2C8 Primary Metabolism CYP3A4 CYP3A4 This compound->CYP3A4 Secondary Metabolism HMGCR HMG-CoA Reductase This compound->HMGCR  Inhibits M1_Metabolite M1 Metabolite (desmethylthis compound) CYP2C8->M1_Metabolite M23_Metabolite M23 Metabolite (hydroxy metabolite) CYP3A4->M23_Metabolite Gemfibrozil Gemfibrozil Inhibition Inhibits Gemfibrozil->Inhibition Inhibition->CYP2C8 HMGCoA HMG-CoA HMGCoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol HMGCR->Mevalonate

Frequently Asked Questions (FAQs)

Q1: Why was this compound withdrawn, while other statins remain on the market? this compound was associated with a much higher incidence of fatal rhabdomyolysis compared to other statins—estimated to be at least 10 times more common [3]. This risk was deemed unacceptable, especially since other safer and effective statins were available.

Q2: What was the mechanistic basis for the dangerous interaction with gemfibrozil? While initially attributed to gemfibrozil inhibiting the CYP2C8-mediated metabolism of this compound, recent preclinical evidence suggests a more complex pharmacodynamic interaction. Co-administration can lead to a significant, more than two-fold, increase in gemfibrozil concentration within muscle and skin tissues without a corresponding increase in blood plasma. This localized accumulation in muscle tissue is believed to be a key contributor to the heightened risk of rhabdomyolysis [6].

Q3: If this compound was so potent, could it be re-developed with stricter risk management? Theoretically, yes, but it is highly improbable. The existence of multiple alternative statins with proven long-term safety and efficacy for reducing cardiovascular events makes the significant investment and risk associated with re-developing this compound impractical from both a regulatory and commercial perspective [3].

References

cerivastatin rhabdomyolysis case study clinical presentation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation & Laboratory Data

The following table summarizes the key findings from a published case report [1]:

Feature Presentation in a 72-year-old male case
Medication Regimen Cerivastatin 0.3 mg/day + Gemfibrozil 600 mg (twice daily) for 7 days

| Key Symptoms | - Worsening generalized weakness over 7 days

  • Proximal muscle weakness (hips, shoulders, neck)
  • Myalgia and muscle stiffness
  • Difficulty lifting head and getting out of bed | | Physical Findings | - Proximal muscle strength 4/5
  • Distal muscle strength near normal
  • Decreased deep tendon reflexes | | Peak Lab Values | - Creatine Kinase (CK): 124,880 U/L (peaked on day 6)
  • Urine Myoglobin: 85,200 μg/L
  • Alanine Aminotransferase (ALT): 1,045 U/L | | Management & Outcome | - Immediate action: Discontinuation of this compound and gemfibrozil
  • Supportive care: Intravenous bicarbonate infusion and diuretics
  • Recovery: CK levels and physical strength returned to normal 18 days after drug cessation |

Key Mechanisms and Risk Factors for Rhabdomyolysis

For troubleshooting and risk assessment in drug development, consider these critical mechanisms and risk factors highlighted in the literature:

  • Pharmacokinetic Interaction: The combination of This compound and gemfibrozil poses a high risk. Gemfibrozil and its glucuronide metabolite inhibit both the CYP2C8 enzyme and the OATP1B1 transporter, which are major pathways for this compound metabolism and hepatic uptake. This dual inhibition significantly increases systemic exposure to this compound [2] [3].
  • Genetic Susceptibility: A genetic variant in the SLCO1B1 gene (rs4149056, which encodes the OATP1B1 transporter) is associated with an increased risk of this compound-induced rhabdomyolysis. In vitro studies confirm this variant reduces hepatic uptake of this compound [3].
  • Other Drug Interactions: Be aware of potential interactions with other drugs that inhibit CYP2C8 or OATP1B1. Clopidogrel has also been identified as a drug that may increase the risk of rhabdomyolysis through similar inhibitory pathways [4] [2].

Experimental Pathway for Mechanism Investigation

The following diagram illustrates the key pharmacokinetic interaction pathway between this compound and gemfibrozil, which is central to understanding the rhabdomyolysis risk.

G This compound This compound OATP1B1 OATP1B1 Transporter (SLCO1B1 Gene) This compound->OATP1B1 Hepatic Uptake CYP2C8 CYP2C8 Enzyme This compound->CYP2C8 Metabolism Myotoxicity Increased Systemic Exposure & Myotoxicity This compound->Myotoxicity Gemfibrozil Gemfibrozil Gemfibrozil->OATP1B1 Inhibits Gemfibrozil->CYP2C8 Inhibits Hepatocyte Hepatocyte OATP1B1->Hepatocyte CYP2C8->Hepatocyte SysCirculation Systemic Circulation SysCirculation->this compound

Troubleshooting FAQs for Researchers

Here are answers to specific technical questions your team might encounter:

Q: What are the critical laboratory parameters to monitor in a pre-clinical or clinical study investigating statin safety? A: The most sensitive marker for skeletal muscle injury is serum creatine kinase (CK). In a confirmed case, levels can be profoundly elevated (exceeding 10,000 U/L, and in severe cases, over 100,000 U/L) [1] [5]. Urine myoglobin is also a key confirmatory test. Monitoring liver enzymes (ALT, AST) is crucial, as hepatic transaminase elevation often co-occurs [1].

Q: Besides gemfibrozil, what other drug classes should be considered high-risk for interaction with statins in development? A: Key risk factors from pharmacovigilance data include [4]:

  • Other Fibrates (though gemfibrozil carries the highest risk).
  • Cyclosporine and other strong CYP or transporter inhibitors.
  • Certain antibiotics (e.g., daptomycin, erythromycin, clarithromycin).
  • Antifungal azoles (e.g., itraconazole).
  • Drugs like allopurinol and furosemide have also been associated with increased reporting risk.

Q: How can genetic data be integrated into a risk assessment plan for a drug like this compound? A: A case-control study identified SLCO1B1 c.521T>C (rs4149056) as a key genetic risk factor. Carriers of the C allele had a nearly two-fold increased risk of rhabdomyolysis. Consider genotyping for this variant in clinical trials for drugs with significant OATP1B1-mediated clearance to identify susceptible individuals [3].

References

cerivastatin lipid-lowering efficacy different patient subgroups

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy in Patient Subgroups and Comparison with Other Statins

Cerivastatin's efficacy was analyzed in a 2020 Cochrane systematic review of 50 trials [1]. The data below shows its dose-dependent effects and a cross-trial comparison of its potency relative to other statins.

Table 1: this compound Dose-Dependent Efficacy (Over 3-12 weeks) [1]

This compound Daily Dose Reduction in LDL-C Reduction in Total Cholesterol Reduction in Triglycerides Increase in HDL-C
0.025 mg 11.0% 8.0% 9.0% ~5% (overall)
0.8 mg 40.8% 28.8% 21.4% ~5% (overall)

Table 2: Relative Potency of this compound in Reducing LDL-C [1] This table shows how much more potent this compound is compared to other statins, based on an informal comparison of log dose-response data.

Comparator Statin Relative Potency of this compound
Fluvastatin ~250-fold more potent
Atorvastatin ~20-fold more potent
Rosuvastatin ~5.5-fold more potent

Clinical trial subanalyses indicated that women and elderly patients showed the greatest lipid-lowering response to this compound [2]. In a long-term study of patients with primary hypercholesterolemia, this compound was directly compared to simvastatin in a forced titration design [3]:

  • This compound (0.05 mg to 0.3 mg/day) achieved LDL-C reductions of 28.4% at 32 weeks and 32.8% after a 72-week extension phase.
  • Simvastatin (5 mg to 40 mg/day) achieved LDL-C reductions of 35.4% at 32 weeks and 35.0% after the extension [3].

Another large study in over 1,000 hypercholesterolemic patients found that This compound 0.4 mg was comparable to pravastatin 20 mg in reducing LDL-C (32.7% vs. 32.0%), while This compound 0.8 mg provided a significantly greater reduction (38.8%) [4].

Experimental Protocols for Key Studies

The data in the comparison guides comes from rigorous clinical trial designs. Here are the methodologies for two pivotal types of studies cited.

1. Protocol: Long-term Comparative Efficacy and Safety Trial This design was used to compare this compound with simvastatin over an extended period [3].

  • Study Design: Multicenter, randomized, double-blind, parallel-group study.
  • Participants: 387 patients with primary hypercholesterolemia.
  • Intervention: Patients received either this compound (0.05 to 0.3 mg/day) or simvastatin (5 to 40 mg/day).
  • Dose Regimen: Forced titration to achieve target plasma LDL-C levels below 3.36 mmol/L (130 mg/dL).
  • Duration: Initial 32-week dose-titration phase, followed by a 72-week extension phase.
  • Primary Outcome: Percent reduction from baseline in LDL-C.
  • Safety Monitoring: Adverse effects and laboratory parameters (e.g., liver enzymes, creatine kinase) were tracked throughout the study.

2. Protocol: Short-term Dose-Response Efficacy Trial This design was common among the 50 trials analyzed in the Cochrane review to establish dose-related effects [1].

  • Study Design: Randomized controlled trials (RCTs) and controlled before-and-after studies.
  • Participants: Adults and children, with and without cardiovascular disease.
  • Intervention: Fixed doses of this compound (ranging from 0.025 mg/day to 0.8 mg/day).
  • Duration: Short-term, typically 3 to 12 weeks in duration.
  • Outcome Measurements: Lipid levels (LDL-C, total cholesterol, HDL-C, triglycerides) were measured at baseline and the end of the treatment period.
  • Data Analysis: Data were analyzed as continuous outcomes, and log dose-response relationships were evaluated for linearity.

Mechanism of Action and Signaling Pathways

This compound works primarily in the liver by competitively inhibiting the enzyme HMG-CoA reductase [1] [5]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in the cholesterol biosynthesis pathway [1]. By inhibiting this process, this compound depletes intracellular cholesterol, leading to the upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the bloodstream [5].

The following diagram illustrates the cholesterol synthesis pathway and the specific step inhibited by this compound.

G cluster_hepatocyte Hepatocyte HMGCoA HMG-CoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol & Other Sterols Mevalonate->Cholesterol LDLReceptor Upregulation of LDL Receptors Cholesterol->LDLReceptor Depletion Stimulates LDLClearance Increased LDL Clearance LDLReceptor->LDLClearance Inhibitor This compound HMG-CoA Reductase HMG-CoA Reductase Inhibitor->HMG-CoA Reductase Inhibits

Research also indicates that by inhibiting the mevalonate pathway, this compound blocks the synthesis of key isoprenoid intermediates, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) [6] [7]. These molecules are crucial for the membrane localization and function of small GTP-binding proteins like Ras and Rho. The inhibition of these proteins is believed to be responsible for the observed "pleiotropic" or non-lipid-related effects of statins, which have been investigated in areas such as cancer cell invasiveness [6] [7].

Important Safety and Regulatory Context

It is critical to note that This compound was voluntarily withdrawn from the U.S. and worldwide market in 2001 [1] [5]. The withdrawal was due to a higher than acceptable incidence of rhabdomyolysis, a serious condition involving skeletal muscle breakdown that can lead to renal failure and death, particularly when this compound was used in combination with gemfibrozil [1] [5].

The clinical trials summarized in this guide, while demonstrating efficacy, were primarily short-term (up to 12 weeks for most dose-finding studies, though some lasted up to 2 years) and were not designed to provide a comprehensive estimate of the incidence of this rare but serious harm [1] [8].

References

cerivastatin NCEP goal achievement rates clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Cerivastatin Efficacy in Clinical Trials

Trial Description Dosage LDL-C Reduction NCEP Goal Achievement Rate Other Lipid Changes
Pivotal Placebo-Controlled Trial [1] 0.4 mg -35.6% 73% of patients TC: -25.0%; TG: -17.7%; HDL-C: +7.9%
0.8 mg -41.8% 84% of patients [2] [1] TC: -29.9%; TG: -22.9%; HDL-C: +8.7% [1]
Long-Term Titration Study (vs. Simvastatin) [3] 0.05-0.3 mg -28.4% to -32.8% ~90% "Response Rate" (>15% LDL-C drop) [3] HDL-C: +8.6% to +8.8% [3]
Int'l Multicentre Trial (vs. Simvastatin) [4] 0.025 mg -12.5% Not Reported HDL-C: Not Significantly Increased
0.05 mg -18.8% Not Reported HDL-C: Not Significantly Increased
0.1 mg -24.4% Not Reported HDL-C: Significantly Increased
0.2 mg -30.6% Not Reported HDL-C: Significantly Increased
Simvastatin (for comparison) 20 mg [4] / 5-40 mg [3] -35.0% to -40.3% [4] [3] Not Reported in these trials HDL-C: +11.0% to +12.1% [3]

Experimental Methodologies

The data in the tables comes from rigorous clinical trials designed to meet high scientific and regulatory standards.

  • Study Designs: The pivotal trials were multicenter, randomized, double-blind, and placebo-controlled [1]. Some included active comparator arms, such as simvastatin [4] [3]. The primary efficacy endpoint was typically the percent change from baseline in Low-Density Lipoprotein Cholesterol (LDL-C) [4].
  • Patient Population: Trials enrolled adults with primary hypercholesterolemia. Patients underwent a dietary stabilization period (e.g., on an American Heart Association Step I diet) before randomization to establish a reliable baseline [1].
  • Dosing and Duration: The treatment periods in the cited studies ranged from 8 weeks to 100 weeks, with the longer studies including extension phases to assess long-term efficacy and safety [4] [3].
  • Outcome Measurement: A key patient-centered outcome was the achievement of targets set by the National Cholesterol Education Program (NCEP) [2] [1]. This metric shows the drug's practical effectiveness in a clinical context.

Mechanism of Action

This compound belongs to the statin class and works by inhibiting a key enzyme in cholesterol synthesis. The following diagram illustrates its mechanism and the resulting lipid changes.

G This compound This compound HMGCoA HMG-CoA This compound->HMGCoA  Inhibits Mevalonate Mevalonate HMGCoA->Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LDLReceptor LDL Receptor Upregulation Cholesterol->LDLReceptor  Depletion Triggers LDLClearance Increased LDL Clearance from Blood LDLReceptor->LDLClearance LDL_Reduction Plasma LDL-C ↓ LDLClearance->LDL_Reduction HDL_Increase Plasma HDL-C ↑ LDLClearance->HDL_Increase TG_Reduction Plasma Triglycerides ↓ LDLClearance->TG_Reduction

  • Primary Mechanism: As an HMG-CoA reductase inhibitor, this compound blocks the conversion of HMG-CoA to mevalonate in the liver [2].
  • Compensatory Upregulation: Depleted intracellular cholesterol triggers LDL receptor upregulation on hepatocyte surfaces [2].
  • Improved Lipid Profile: Increased LDL receptor activity enhances clearance of LDL and VLDL remnants from the blood, leading to reductions in LDL-C and triglycerides, with a secondary increase in HDL-C [2] [1].

Important Safety and Contextual Note

Despite its demonstrated efficacy, this compound was voluntarily withdrawn from the global market in 2001. Post-marketing reports revealed an increased risk of serious rhabdomyolysis, a severe muscle injury, particularly when used in combination with gemfibrozil [2] [5]. The drug's status is currently "Withdrawn" [6].

The data presented here is for historical and research purposes. The field of lipid management continues to evolve with novel therapies under active investigation [7].

References

Cerivastatin vs. Other Statins: Pleiotropic Effects Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key pleiotropic effects of cerivastatin in comparison to other statins, based on experimental data.

Effect Type This compound Findings Other Statins (Findings & Comparison) Experimental Model (Duration)
Vascular Anti-Proliferation & Migration Significant inhibition of human arterial smooth muscle cell (haSMC) proliferation and migration in transfilter cocultures (IC₅₀: 0.04-0.06 μM) [1]. Simvastatin, lovastatin, atorvastatin required 10-30x higher concentrations for similar effects [1]. Pravastatin showed no significant change in carotid media intensity [2]. In vitro transfilter coculture of haSMCs and human arterial endothelial cells (14 days) [1].
Reduction of Arterial Stiffness Significantly decreased carotid arterial media intensity (IB value) and arterial stiffness (stiffness beta) [2]. Pravastatin showed no significant change in these parameters over the same period [2]. Clinical trial in patients with hyperlipidemia (6 months) [2].
Anti-Cancer / Anti-Invasiveness Inhibited proliferation and invasion of aggressive breast cancer cells (MDA-MB-231); induced cell cycle arrest, disorganized actin fibers, inactivated NF-κB, and decreased protease expression [3] [4]. Effect was considerably lower on poorly invasive breast cancer cells (MCF-7), highlighting specificity [3]. General anti-invasive properties are more pronounced with lipophilic statins [4]. In vitro studies on human breast cancer cell lines [3] [4].
Anti-Angiogenesis Increased thrombospondin-2 (TSP-2) gene expression, a potent angiogenesis inhibitor, and reduced intratumoral angiogenesis in vivo [4]. Specific comparative data for other statins not available in searched results, but effect is linked to inhibition of protein prenylation [4]. Nude mouse model with subcutaneous xenograft of human breast cancer cells (2 weeks) [4].

Molecular Mechanisms and Experimental Evidence

The potent pleiotropic effects of this compound are rooted in its mechanism of action within cells.

This compound This compound HMGCoA_Reductase HMGCoA_Reductase This compound->HMGCoA_Reductase Competitive Inhibition Mevalonate Mevalonate HMGCoA_Reductase->Mevalonate IPP IPP Mevalonate->IPP FPP FPP IPP->FPP GGPP GGPP IPP->GGPP Ras Ras FPP->Ras Farnesylation RhoA RhoA GGPP->RhoA Geranylgeranylation RhoA_Mem RhoA_Mem RhoA->RhoA_Mem Membrane Translocation CellProliferation CellProliferation RhoA_Mem->CellProliferation CellMigration CellMigration RhoA_Mem->CellMigration ActinOrganization ActinOrganization RhoA_Mem->ActinOrganization GeneExpression GeneExpression RhoA_Mem->GeneExpression

Figure 1: Molecular Mechanism of this compound's Pleiotropic Effects. This compound inhibits HMG-CoA reductase, blocking the synthesis of mevalonate and subsequent isoprenoid intermediates (FPP and GGPP). This prevents the prenylation and membrane localization of small GTP-binding proteins like Ras and RhoA, thereby disrupting downstream signaling pathways that drive cell proliferation, migration, and other cellular functions.

Detailed Experimental Protocols

To help understand the evidence base, here are the methodologies from key studies.

1. Transfilter Coculture Assay for Anti-Proliferative/Migratory Effects [1]

  • Objective: To evaluate the effects of statins on human arterial smooth muscle cell (haSMC) proliferation and migration under conditions simulating the vessel wall.
  • Cell Culture: Human arterial smooth muscle cells (haSMCs) and endothelial cells (haECs) were isolated from the same donor's iliac arteries.
  • Coculture System: haSMCs and haECs were cultured on opposite sides of a filter, allowing interaction through diffusible factors, mimicking the in vivo environment.
  • Drug Application: Test compounds (this compound, simvastatin, lovastatin, atorvastatin) were applied exclusively to the endothelial side to simulate intravascular drug delivery.
  • Measurements:
    • Proliferation: Assessed by measuring mitochondrial activity (MTT test) and mitotic index (BrdU ELISA).
    • Migration & Growth: Quantified by the formation of fibromuscular proliferates through the filter pores after 14 days.
  • Reversal Studies: Mevalonate was added to confirm the specificity of the effect via the HMG-CoA reductase pathway.

2. Analysis of Anti-Cancer Mechanisms in Aggressive Breast Cancer Cells [4]

  • Objective: To determine the molecular mechanisms behind this compound's inhibition of cell growth and invasiveness.
  • Cell Culture: Used highly invasive MDA-MB-231 and poorly invasive MCF-7 human breast cancer cell lines.
  • Gene Expression Profiling: cDNA microarray analysis (Atlas Human Cancer Array) of 588 cancer-associated genes was performed on MDA-MB-231 cells treated with this compound (25 ng/ml) for 18 hours.
  • Functional Assays:
    • Proliferation: Cell cycle analysis via flow cytometry.
    • Invasion: Matrigel invasion chamber assays.
    • Protein Localization & Signaling: Cellular fractionation to assess RhoA membrane translocation; Western blotting for phosphorylation of FAK and ERK.
  • Pathway Inhibition: Cells were co-treated with:
    • Mevalonate (to reverse statin effects).
    • Geranylgeranyl pyrophosphate (GGPP) or farnesyl pyrophosphate (FPP) (to identify prenylation pathways).
    • C3 exoenzyme (specific RhoA inhibitor) and Y-27632 (ROCK inhibitor) for comparison.

Potency and Clinical Context

Unmatched Potency

A major reason for this compound's potent pleiotropic effects is its exceptional pharmacological strength. A comprehensive meta-analysis showed it was far more potent than other statins for lipid-lowering, which likely extends to its pleiotropic effects [5]:

  • ~250-fold more potent than fluvastatin
  • ~20-fold more potent than atorvastatin
  • ~5.5-fold more potent than rosuvastatin (at reducing LDL cholesterol)

This high potency is due to its picomolar affinity for the HMG-CoA reductase enzyme, with a Ki value of 1.1 nM, significantly lower than older statins [6].

Market Withdrawal and Research Implications

Despite its potency, this compound was voluntarily withdrawn from the market worldwide in 2001 due to an increased risk of fatal rhabdomyolysis, a severe muscle breakdown condition [5] [7]. This tragedy highlights a critical challenge in drug development: maximizing therapeutic benefits while minimizing off-target and dose-related toxicities.

For researchers, this compound remains a powerful tool for understanding the pleiotropic potential of HMG-CoA reductase inhibition. Its profile suggests that high lipophilicity (aiding cellular uptake) and high potency are key properties for achieving strong pleiotropic effects.

References

Cerivastatin vs. Other Statins: A Comprehensive Safety Comparison Guide on Rhabdomyolysis Risk

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Background

Statins (hydroxymethylglutaryl-CoA reductase inhibitors) represent a cornerstone in the management of hypercholesterolemia and prevention of cardiovascular disease. Since the approval of the first statin (lovastatin) in 1987, this drug class has been widely prescribed, with current estimates suggesting approximately 25% of the world population over 65 years uses statins for primary or secondary cardiovascular prevention. While generally safe and effective, statins are associated with a spectrum of muscle-related adverse effects, ranging from mild myalgia to the rare but potentially fatal rhabdomyolysis - a condition characterized by rapid skeletal muscle necrosis leading to the release of intracellular contents into the bloodstream.

The mechanistic basis for statin-induced myotoxicity involves multiple interconnected pathways. By inhibiting HMG-CoA reductase, statins not only reduce cholesterol synthesis but also decrease the production of essential intermediates in the mevalonate pathway, including ubiquinone (Coenzyme Q10), geranylgeranyl pyrophosphate (GGPP), and farnesyl pyrophosphate (FPP). These intermediates play critical roles in mitochondrial function and protein prenylation, and their depletion may lead to muscle cell dysfunction and damage. Additionally, genetic factors involving specific myopathic genes (DYSF, DES, PLEC, CAPN3, SCN4A, TNNT1, SDHA, MYH7, and PYGM) may influence individual susceptibility to statin-induced rhabdomyolysis.

Comparative Risk Analysis Across Statins

Clinical and Pharmacovigilance Evidence
  • Cerivastatin's Market Withdrawal: this compound was voluntarily withdrawn from global markets in 2001 due to disproportionate reports of fatal rhabdomyolysis, with mortality rates reported to be 16-86 times higher than with other statins. In approximately one-third of fatal cases, this compound had been co-administered with gemfibrozil, highlighting a dangerous interaction profile [1] [2] [3].

  • Incidence Rate Comparisons: A comprehensive retrospective cohort study analyzing 473,343 lipid-lowering drug users found the incidence of hospitalized rhabdomyolysis to be 0.9 per 10,000 person-years for statin monotherapy. This compound monotherapy demonstrated an incidence of 6.12 per 10,000 person-years, substantially higher than other statins like atorvastatin (0.50), pravastatin (0.43), simvastatin (0.65), and fluvastatin (0.00) [4].

  • Modern Pharmacovigilance Comparisons: While direct contemporary comparisons are limited due to this compound's withdrawal, recent analyses of the FDA Adverse Event Reporting System (FAERS) and WHO's VigiBase provide valuable insights into relative risks among currently available statins. A 2023 study analyzing 10,657 rhabdomyolysis reports found simvastatin carried the highest risk among current statins with a reporting odds ratio (ROR) of 2.20 compared to other statins [5]. Additional 2025 research confirmed simvastatin's elevated risk profile and identified demographic factors such as male gender and age over 74 years as significant risk amplifiers [6] [7].

Quantitative Risk Comparison Table

Table 1: Comparative Rhabdomyolysis Risk Among Statins

Statin Market Status Relative Rhabdomyolysis Risk Key Risk Factors Incidence per 10,000 Person-Years (Monotherapy)
This compound Withdrawn (2001) 16-86x higher than other statins Gemfibrozil interaction, high doses 6.12
Simvastatin Available 2.20x higher than other statins [5] High doses, CYP3A4 inhibitors, male gender 0.65
Atorvastatin Available Moderate CYP3A4 inhibitors 0.50
Pravastatin Available Lower relative risk Few significant interactions 0.43
Rosuvastatin Available Moderate High doses, certain combinations 0.012% (clinical trials) [8]
Fluvastatin Available Lower relative risk Few significant interactions 0.00 [4]
Lovastatin Available Moderate CYP3A4 inhibitors 0.0038% [8]

Table 2: Drug Interactions Increasing Rhabdomyolysis Risk with Statins

Interacting Drug Affected Statins Mechanism Risk Increase
Gemfibrozil This compound (primarily), others Inhibition of CYP2C8 & OATP transporters [3] 5-fold increase in this compound exposure
Cyclosporine A Most statins Inhibition of OATP1B1 & CYP3A4 2.5-5.0 fold increase in statin exposure [3]
CYP3A4 inhibitors (clarithromycin, itraconazole) Simvastatin, atorvastatin, lovastatin Reduced metabolism Significant risk elevation [6]
Furosemide Multiple statins Impaired muscle function & delayed statin metabolism [6] [7] Reported in pharmacovigilance studies
Daptomycin Rosuvastatin, simvastatin, atorvastatin Unknown synergistic myotoxicity ROR 68-124 [6]

Drug Interaction Profiles

The this compound-Gemfibrozil Interaction

The interaction between This compound and gemfibrozil represents one of the most clinically significant and dangerous drug interactions in the statin class, contributing substantially to this compound's market withdrawal. This interaction involves multiple mechanistic components:

  • Metabolic Inhibition: Gemfibrozil glucuronide (GEM-glu), a major metabolite of gemfibrozil, acts as a mechanism-based inhibitor of CYP2C8, irreversibly inhibiting this primary metabolic pathway for this compound [3].

  • Transport Inhibition: Both gemfibrozil and its glucuronide metabolite inhibit hepatic uptake transporters OATP1B1 and OATP1B3, reducing hepatic clearance of this compound [3].

  • Tissue Distribution Alterations: Preclinical studies in rats demonstrate that this compound co-administration increases gemfibrozil concentrations in skin and muscle tissues by more than two-fold without increasing systemic exposure, suggesting altered tissue distribution may contribute to the enhanced myotoxicity [1].

Physiologically based pharmacokinetic (PBPK) modeling has been employed to quantitatively analyze this complex interaction, revealing that gemfibrozil co-administration increases both the AUC (area under the curve) and elimination half-life of this compound, distinguishing it from other interactions like cyclosporine A which primarily increase AUC without significantly affecting half-life [3].

Clinically Important Interactions with Other Statins
  • Simvastatin Interactions: Simvastatin demonstrates heightened susceptibility to interactions with CYP3A4 inhibitors including clarithromycin, itraconazole, and cyclosporine. Pharmacovigilance studies have also identified previously unrecognized interactions with medications like furosemide, allopurinol, clopidogrel, and pantoprazole which may elevate rhabdomyolysis risk through combined effects on muscle function and statin metabolism [6] [7].

  • Genetic Susceptibility: Polymorphisms in genes encoding drug transporters (particularly OATP1B1) and metabolic enzymes can significantly alter individual susceptibility to statin-induced myotoxicity. Patients with reduced-function OATP1B1 alleles exhibit higher systemic exposure to statins like simvastatin, corresponding to increased myopathy risk [2].

Experimental Models and Methodologies

Preclinical Models

Table 3: Experimental Approaches for Studying Statin-Induced Rhabdomyolysis

Methodology Application Key Endpoints Relevance to Mechanism
In vitro myotube cultures (C2C12, L6, primary human myotubes) Screening statin myotoxicity Cell viability, apoptosis, mitochondrial function Direct assessment of muscle cell effects
Animal models (rat studies) Confirming in vitro findings, interaction studies Plasma CK & myoglobin levels, tissue drug concentrations Whole-organism metabolism & distribution
Transcriptomic analysis Identifying genetic susceptibilities Gene expression patterns in muscle cells Myopathic gene regulation (DYSF, DES, etc.)
PBPK modeling Predicting complex drug interactions Blood & tissue concentration-time profiles Quantitative DDI prediction
Pharmacovigilance and Clinical Data Mining
  • Data Sources: The FDA Adverse Event Reporting System (FAERS) and WHO's VigiBase serve as primary sources for post-marketing surveillance data, enabling detection of rare adverse events through disproportionality analysis measures such as Reporting Odds Ratios (ROR) and Information Component (IC) metrics [6] [5].

  • Methodological Considerations: When analyzing spontaneous reporting databases, careful attention must be paid to confounding factors including age, gender, comedications, and underlying conditions. Statistical signals require clinical validation to establish causal relationships [6] [5] [1].

The following diagram illustrates the complex mechanisms involved in statin-induced rhabdomyolysis, particularly highlighting the this compound-gemfibrozil interaction:

G cluster_0 This compound-Gemfibrozil Interaction cluster_1 Hepatocyte cluster_2 Muscle Cell Toxicity Mechanisms CERO This compound OATP OATP1B1/1B3 Transporters CERO->OATP STAT Statin Exposure CERO->STAT GEMO Gemfibrozil GEMG Gemfibrozil Glucuronide GEMO->GEMG Metabolism GEMO->OATP Inhibition GEMG->OATP Inhibition CYP CYP2C8 Metabolism GEMG->CYP Irreversible Inhibition OATP->CYP Hepatic Uptake MVA Mevalonate Pathway Inhibition STAT->MVA UBQ Ubiquinone (CoQ10) Depletion MVA->UBQ PREN Impaired Protein Prenylation MVA->PREN MITO Mitochondrial Dysfunction UBQ->MITO MUSC Muscle Cell Damage & Apoptosis MITO->MUSC PREN->MUSC

Diagram 1: Mechanisms of statin-induced rhabdomyolysis highlighting the this compound-gemfibrozil interaction pathway and muscle cell toxicity mechanisms.

Conclusion

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

459.24210135 Da

Monoisotopic Mass

459.24210135 Da

Heavy Atom Count

33

LogP

3.4
3.8 (LogP)
log Kow = 4.83 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AM91H2KS67

Drug Indication

Used as an adjunct to diet for the reduction of elevated total and LDL cholesterol levels in patients with primary hypercholesterolemia and mixed dyslipidemia (Fredrickson Types IIa and IIb) when the response to dietary restriction of saturated fat and cholesterol and other non-pharmacological measures alone has been inadequate.
FDA Label

Therapeutic Uses

Hydroxymethyglutaryl-CoA Reductase Inhibitors
MEDICATION: Antihyperlipoproteinemic
FDA announced on August 8, 2001 that Bayer Pharmaceutical Division is voluntarily withdrawing Baycol (cerivastatin) from the U.S. market because of reports of sometimes fatal rhabdomyolysis, a severe muscle adverse reaction from this cholesterol-lowering (lipid-lowering) product. The FDA agrees with and supports this decision.
Antiprotozoal and antibacterial activity against trichomonads and amebae

Pharmacology

Cerivastatin, a competitive HMG-CoA reductase inhibitor effective in lowering LDL cholesterol and triglycerides, is used to treat primary hypercholesterolemia and mixed dyslipidemia (Fredrickson types IIa and IIb).
Cerivastatin is a synthetic lipid-lowering agent. Cerivastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing major histocompatibility complex II on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. Muscle toxicity (myopathy and rhabdomyolysis) precludes the clinical use of this agent.

MeSH Pharmacological Classification

Hydroxymethylglutaryl-CoA Reductase Inhibitors

ATC Code

C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AA - Hmg coa reductase inhibitors
C10AA06 - Cerivastatin

Mechanism of Action

Cerivastatin competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the hepatic enzyme responsible for converting HMG-CoA to mevalonate. As mevalonate is a precursor of sterols such as cholesterol, this results in a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation.
When statins are administered with fibrates or niacin, the myopathy is probably caused by an enhanced inhibition of skeletal muscle sterol synthesis (a pharmacodynamic interaction). /Statins/
Statins are antilipemic agents that competitively inhibit hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, an early precursor of cholesterol. These agents are structurally similar to HMG-CoA and produce selective, reversible, competitive inhibition of HMG-CoA reductase. The high affinity of statins for HMG-CoA reductase may result from their binding to 2 separate sites on the enzyme. /HMG-CoA reductase inhibitors/

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
HMGCR [HSA:3156] [KO:K00021]

Vapor Pressure

1.03X10-16 mm Hg at 25 °C (est)

Other CAS

145599-86-6

Absorption Distribution and Excretion

The mean absolute oral bioavailability 60% (range 39 - 101%).
Protein binding: Very high (> 99%) (80% to albumin)
Bioavailability 60% (range 39 to 10
Elimination: Fecal (biliary): 70%. Renal: 24%
Time to peak concentration: Approximately 2.5 hours
For more Absorption, Distribution and Excretion (Complete) data for CERIVASTATIN (8 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Biotransformation pathways for cerivastatin in humans include the following: demethylation of the benzylic methyl ether to form Ml and hydroxylation of the methyl group in the 6'-isopropyl moiety to form M23.
Administered in active (open acid) form. Biotransformation by demethylation and hydroxylation. Certain metabolites (M1 and M23) are pharmacologically active with relative potency of 50% and 100% of the parent compound, respectively.
Cerivastatin may be metabolized by both CYP3A4 and CYP2C8; however the drug appears to demonstrate higher affinity for the latter enzyme. /HMG-CoA reductase inhibitors/
Cerivastatin has known human metabolites that include (E)-7-[4-(4-Fluorophenyl)-6-(1-hydroxypropan-2-yl)-5-(methoxymethyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid and (E)-7-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid.

Wikipedia

Cerivastatin

Drug Warnings

FDA announced on August 8, 2001 that Bayer Pharmaceutical Division is voluntarily withdrawing Baycol (cerivastatin) from the U.S. market because of reports of sometimes fatal rhabdomyolysis, a severe muscle adverse reaction from this cholesterol-lowering (lipid-lowering) product. The FDA agrees with and supports this decision.
FDA Pregnancy Risk Category: X /CONTRAINDICATED IN PREGNANCY. Studies in animals or humans, or investigational or post-marketing reports, have demonstrated positive evidence of fetal abnormalities or risk which clearly outweights any possible benefit to the patient./
Cerivastatin (Baycol) ... should be taken at bedtime and several hours after a dose of a bile-acid sequestrant.
... The occurrence of myopathy increases when statin doses greater than 25% of maximum ... are used with niacin. /Statins/
For more Drug Warnings (Complete) data for CERIVASTATIN (17 total), please visit the HSDB record page.

Biological Half Life

2-3 hours
Elimination: 2 to 3 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepared and claimed as methyl ester: R. Angerbauer et al., European patent office 325130; eidem, US patent 5006530; as (+)-form sodium salt: eidem, US patent (1989, 1991, 1993 all to Bayer).

Interactions

Concurrent use of /azole antifungals, cyclosporine, gemfibrozil, other fibrates, immunosuppressants, macrolide antibiotics or niacin/ with cerivastatin ... is contraindicated, due to rhabdomyolysis and associated renal failure.
Concurrent use /with cholestyramine or colestipol/ may decrease the bioavailability of HMG-CoA reductase inhibitors; therefore, when these agents are used with HMG-CoA reductase inhibitors for therapeutic advantage, it is recommended that the HMG-CoA reductase inhibitor be given 2 to 4 hours after cholestyramine or colestipol.
The concomitant use of cerivastatin and gemfibrozil is contraindicated due to the potential for developing rhabdomyolysis. /HMG-CoA reductase inhibitors/
Myopathy and/or rhabdomyolysis has developed in some patients receiving cyclosporine concomitantly with certain statins. Although the mechanism of the interaction has not been fully elucidated, it has been suggested that this adverse effect probably results from cyclosporine-induced inhibition of statin metabolism (by the cytochrome P450 isoenzyme CYP3A4). Concomitant administration of cyclosporine and cerivastatin has resulted in an increase of threefold to fivefold in plasma concentration of the antilipemic. /HMG-CoA reductase inhibitors/
For more Interactions (Complete) data for CERIVASTATIN (9 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Mezquita B, Mezquita P, Pau M, Gasa L, Navarro L, Samitier M, Pons M, Mezquita C. All-trans-retinoic acid activates the pro-invasive Src-YAP-Interleukin 6 axis in triple-negative MDA-MB-231 breast cancer cells while cerivastatin reverses this action. Sci Rep. 2018 May 4;8(1):7047. doi: 10.1038/s41598-018-25526-1. PubMed PMID: 29728589; PubMed Central PMCID: PMC5935706.
2: Yao Y, Toshimoto K, Kim SJ, Yoshikado T, Sugiyama Y. Quantitative Analysis of Complex Drug-Drug Interactions between Cerivastatin and Metabolism/Transport Inhibitors Using Physiologically Based Pharmacokinetic Modeling. Drug Metab Dispos. 2018 Jul;46(7):924-933. doi: 10.1124/dmd.117.079210. Epub 2018 Apr 30. PubMed PMID: 29712725.
3: Lee Y, Pai SB, Bellamkonda RV, Thompson DH, Singh J. Cerivastatin Nanoliposome as a Potential Disease Modifying Approach for the Treatment of Pulmonary Arterial Hypertension. J Pharmacol Exp Ther. 2018 Jul;366(1):66-74. doi: 10.1124/jpet.118.247643. Epub 2018 Apr 25. PubMed PMID: 29695410; PubMed Central PMCID: PMC5987999.
4: Gaukler SM, Ruff JS, Galland T, Underwood TK, Kandaris KA, Liu NM, Morrison LC, Veranth JM, Potts WK. Quantification of cerivastatin toxicity supports organismal performance assays as an effective tool during pharmaceutical safety assessment. Evol Appl. 2016 Apr 15;9(5):685-96. doi: 10.1111/eva.12365. eCollection 2016 Jun. PubMed PMID: 27247619; PubMed Central PMCID: PMC4869410.
5: Zhao J, Natarajan SK, Chronos N, Singh JP. Cerivastatin represses atherogenic gene expression through the induction of KLF2 via isoprenoid metabolic pathways. Cell Mol Biol Lett. 2015 Dec;20(5):825-39. doi: 10.1515/cmble-2015-0049. PubMed PMID: 26556845.
6: Tamraz B, Fukushima H, Wolfe AR, Kaspera R, Totah RA, Floyd JS, Ma B, Chu C, Marciante KD, Heckbert SR, Psaty BM, Kroetz DL, Kwok PY. OATP1B1-related drug-drug and drug-gene interactions as potential risk factors for cerivastatin-induced rhabdomyolysis. Pharmacogenet Genomics. 2013 Jul;23(7):355-64. doi: 10.1097/FPC.0b013e3283620c3b. PubMed PMID: 23652407; PubMed Central PMCID: PMC3894639.
7: Fuhrmeister J, Tews M, Kromer A, Moosmann B. Prooxidative toxicity and selenoprotein suppression by cerivastatin in muscle cells. Toxicol Lett. 2012 Dec 17;215(3):219-27. doi: 10.1016/j.toxlet.2012.10.010. Epub 2012 Oct 22. PubMed PMID: 23092657.
8: Floyd JS, Kaspera R, Marciante KD, Weiss NS, Heckbert SR, Lumley T, Wiggins KL, Tamraz B, Kwok PY, Totah RA, Psaty BM. A screening study of drug-drug interactions in cerivastatin users: an adverse effect of clopidogrel. Clin Pharmacol Ther. 2012 May;91(5):896-904. doi: 10.1038/clpt.2011.295. Epub 2012 Mar 14. PubMed PMID: 22419147; PubMed Central PMCID: PMC3830936.
9: Maxeiner H, Abdallah Y, Kuhlmann CR, Schlüter KD, Wenzel S. Effects of cerivastatin on adrenergic pathways, hypertrophic growth and TGFbeta expression in adult ventricular cardiomyocytes. Eur J Cell Biol. 2012 May;91(5):367-74. doi: 10.1016/j.ejcb.2011.12.006. Epub 2012 Feb 23. PubMed PMID: 22365145.
10: Obayashi H, Nezu Y, Yokota H, Kiyosawa N, Mori K, Maeda N, Tani Y, Manabe S, Sanbuissho A. Cerivastatin induces type-I fiber-, not type-II fiber-, predominant muscular toxicity in the young male F344 rats. J Toxicol Sci. 2011 Aug;36(4):445-52. PubMed PMID: 21804308.
11: Marciante KD, Durda JP, Heckbert SR, Lumley T, Rice K, McKnight B, Totah RA, Tamraz B, Kroetz DL, Fukushima H, Kaspera R, Bis JC, Glazer NL, Li G, Austin TR, Taylor KD, Rotter JI, Jaquish CE, Kwok PY, Tracy RP, Psaty BM. Cerivastatin, genetic variants, and the risk of rhabdomyolysis. Pharmacogenet Genomics. 2011 May;21(5):280-8. doi: 10.1097/FPC.0b013e328343dd7d. PubMed PMID: 21386754; PubMed Central PMCID: PMC3076530.
12: Kaspera R, Naraharisetti SB, Tamraz B, Sahele T, Cheesman MJ, Kwok PY, Marciante K, Heckbert SR, Psaty BM, Totah RA. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenet Genomics. 2010 Oct;20(10):619-29. doi: 10.1097/FPC.0b013e32833ecace. PubMed PMID: 20739906; PubMed Central PMCID: PMC2993694.
13: Pendyala L, Yin X, Li J, Shinke T, Xu Y, Chen JP, King SB 3rd, Colley K, Goodchild T, Chronos N, Hou D. Polymer-free cerivastatin-eluting stent shows superior neointimal inhibition with preserved vasomotor function compared to polymer-based paclitaxel-eluting stent in rabbit iliac arteries. EuroIntervention. 2010 May;6(1):126-33. doi: 10.4244/. PubMed PMID: 20542808.
14: Huić M, Anić B, Cikes N, Bosnić D, Sentić M, Markeljević J, Mayer M, Pazanin L. [Myopathy with rhabdomyolysis as an adverse effect of simultaneous treatment with cerivastatin and gemfibrozil]. Lijec Vjesn. 2002 Mar-Apr;124(3-4):73-6. Croatian. PubMed PMID: 18956824.
15: Ebben MR, Sethi NK, Spielman AJ. Severe obstructive sleep apnea after cerivastatin therapy: a case report. J Clin Sleep Med. 2008 Jun 15;4(3):255-6. PubMed PMID: 18595439; PubMed Central PMCID: PMC2546459.
16: Reaume KT, Erickson SR, Dorsch MP, Dunham NL, Hiniker SM, Prabhakar N, Kline-Rogers EM, Eagle KA. Effects of cerivastatin withdrawal on statin persistence. Ann Pharmacother. 2008 Jul;42(7):956-61. doi: 10.1345/aph.1K575. Epub 2008 Jun 3. PubMed PMID: 18523235.
17: Paine SW, Parker AJ, Gardiner P, Webborn PJ, Riley RJ. Prediction of the pharmacokinetics of atorvastatin, cerivastatin, and indomethacin using kinetic models applied to isolated rat hepatocytes. Drug Metab Dispos. 2008 Jul;36(7):1365-74. doi: 10.1124/dmd.107.019455. Epub 2008 Apr 21. PubMed PMID: 18426955.
18: Chaudhry MZ, Wang JH, Blankson S, Redmond HP. Statin (cerivastatin) protects mice against sepsis-related death via reduced proinflammatory cytokines and enhanced bacterial clearance. Surg Infect (Larchmt). 2008 Apr;9(2):183-94. doi: 10.1089/sur.2006.077. PubMed PMID: 18426351.
19: Holoshitz N, Alsheikh-Ali AA, Karas RH. Relative safety of gemfibrozil and fenofibrate in the absence of concomitant cerivastatin use. Am J Cardiol. 2008 Jan 1;101(1):95-7. Epub 2007 Nov 26. PubMed PMID: 18157972.
20: Scharnagl H, Stojakovic T, Winkler K, Rosinger S, März W, Boehm BO. The HMG-CoA reductase inhibitor cerivastatin lowers advanced glycation end products in patients with type 2 diabetes. Exp Clin Endocrinol Diabetes. 2007 Jun;115(6):372-5. PubMed PMID: 17701882.

Explore Compound Types